3H-Imidazo[4,5-c]pyridine, 7-methyl-
Beschreibung
BenchChem offers high-quality 3H-Imidazo[4,5-c]pyridine, 7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Imidazo[4,5-c]pyridine, 7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
18233-05-1 |
|---|---|
Molekularformel |
C7H7N3 |
Molekulargewicht |
133.154 |
IUPAC-Name |
7-methyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-5-2-8-3-6-7(5)10-4-9-6/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
KOQQEILSRFHKPB-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1N=CN2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Imidazo[4,5-c]pyridine Scaffold: Synthetic Architectures and Therapeutic Frontiers
Executive Summary
The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common [4,5-b] isomer and benzimidazole cousins. Its significance lies in its electronic and steric similarity to the purine nucleus, specifically functioning as a 3-deazapurine bioisostere . This structural mimicry allows it to interrogate ATP-binding pockets of kinases and nucleoside processing enzymes with high fidelity, while offering altered hydrogen-bonding vectors and improved metabolic stability profiles compared to the parent purines.
This technical guide dissects the synthetic methodologies, structure-activity relationships (SAR), and clinical applications of this scaffold, focusing on its role in kinase inhibition (SFK, DNA-PK), epigenetic modulation (EZH2), and antiviral therapies.
Structural Logic & Bioisosterism
The imidazo[4,5-c]pyridine core fuses an imidazole ring with a pyridine ring.[1] The positioning of the nitrogen atoms is critical:
-
N1/N3 (Imidazole): H-bond donor/acceptor, mimicking N7/N9 of purines.
-
N5 (Pyridine): A key H-bond acceptor, often interacting with "hinge region" residues in kinase active sites.
-
C4/C6/C7: Vectors for hydrophobic expansion to occupy selectivity pockets (e.g., Gatekeeper residues).
Unlike the [4,5-b] isomer, the [4,5-c] arrangement places the pyridine nitrogen in a position that subtly alters the dipole moment and pKa, often resulting in improved CNS penetration—a feature exploited in glioblastoma-targeting Src inhibitors.
Synthetic Architectures
The construction of the imidazo[4,5-c]pyridine core generally proceeds through two primary logic gates: Cyclization of 3,4-diaminopyridines (Route A) or Regioselective substitution of nitropyridines (Route B).
Pathway Visualization
The following diagram outlines the strategic disconnections for accessing this scaffold.
Figure 1: Primary synthetic disconnections for imidazo[4,5-c]pyridines. Route A is preferred for C2-diversity; Route B allows independent modulation of N1/N3 substituents.
Detailed Protocol: T3P-Mediated Cyclization
Rationale: Traditional thermal condensation often requires harsh conditions (polyphosphoric acid, >150°C). The use of Propylphosphonic Anhydride (T3P) allows for milder, functional-group-tolerant cyclization.
Target: 2-substituted-imidazo[4,5-c]pyridine.[2]
Reagents:
-
3,4-Diaminopyridine (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
T3P (50% in EtOAc) (2.0 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: Ethyl Acetate or DMF.
Step-by-Step Methodology:
-
Coupling: Charge a reaction vessel with 3,4-diaminopyridine and the appropriate carboxylic acid in dry Ethyl Acetate.
-
Activation: Cool to 0°C. Add TEA followed by dropwise addition of T3P solution.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the formation of the amide intermediate.
-
Cyclization: Heat the mixture to reflux (or 80°C if in DMF) for 6–12 hours. T3P acts as a dehydrating agent, driving the ring closure.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Validation Check: The disappearance of the amide peak (M+H) and appearance of the cyclized product (M+H - 18) in LC-MS confirms success.
Therapeutic Applications & SAR
Kinase Inhibition (Oncology)
The scaffold is a potent template for ATP-competitive inhibitors.
-
Src Family Kinases (SFKs): Used in Glioblastoma Multiforme (GBM).[3][4] The imidazo[4,5-c]pyridin-2-one derivative Compound 1s has shown submicromolar inhibition of Src and Fyn kinases.[3]
-
DNA-PK: A recent 2024 study identified 6-anilino-imidazo[4,5-c]pyridin-2-ones as selective DNA-PK inhibitors, acting as radiosensitizers.
-
PARP Inhibition: 2-phenyl substituted derivatives (e.g., Compound 9 ) exhibit nanomolar activity against PARP-1, enhancing chemotherapy sensitivity in breast cancer models.[1]
Key SAR Features for Kinases:
-
C2-Position: Aryl groups here typically occupy the hydrophobic pocket adjacent to the ATP binding site.
-
N-Substitution: Alkyl or aryl groups tune solubility and can reach the solvent-exposed regions.
-
Pyridine Nitrogen (N5): Often forms a critical hydrogen bond with the hinge region backbone (e.g., Val/Ala residues).
Epigenetic Modulation
3-Deazaneplanocin A (DZNep) is a prototypical imidazo[4,5-c]pyridine nucleoside analog.
-
Mechanism: It inhibits S-adenosylhomocysteine (SAH) hydrolase, leading to cellular accumulation of SAH. This product inhibition effectively blocks the methyltransferase EZH2 , a silencer of tumor suppressor genes.
-
Application: Investigated for Acute Myeloid Leukemia (AML) and solid tumors.
Antiviral Agents[1][5][6][7][8]
-
BVDV & HCV: The scaffold serves as a template for RNA-dependent RNA polymerase (RdRp) inhibitors.
-
SAR Insight: In BVDV inhibitors (e.g., Compound 27 ), a fluorine atom on the C2-phenyl ring decreased activity, while specific benzyl substitutions at N-positions optimized potency.
Quantitative Data Summary
The following table summarizes key potency data across different therapeutic targets, highlighting the versatility of the scaffold.
| Target | Compound ID | Application | Potency (IC50 / EC50) | Reference |
| PARP-1 | Compound 9 | Breast Cancer | IC50: 8.6 nM | [1] |
| Src Kinase | Compound 1s | Glioblastoma | Sub-micromolar (Effective in U87 cells) | [2] |
| BVDV | Compound 27 | Antiviral | High selectivity (EC50 < 1 µM) | [3] |
| DNA-PK | 6-anilino series | Radiosensitizer | IC50: ~1–10 nM range | [4] |
| EZH2 | DZNep | Epigenetics | Indirect inhibition (SAH accumulation) | [5] |
Mechanism of Action Visualization
The following diagram illustrates the dual-mechanism capability of the scaffold: ATP-competitor in kinases versus antimetabolite in viral replication.
Figure 2: Divergent therapeutic mechanisms based on scaffold functionalization.
References
-
Zhu, et al. "Synthesis and evaluation of imidazo[4,5-c]pyridine derivatives as PARP inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Wang, et al. "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link
-
Puerstinger, G., et al. "Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: synthesis and anti-BVDV activity." Bioorganic & Medicinal Chemistry Letters. Link
-
Rehder, K. S., et al. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 2024.[5] Link
-
Tan, J., et al. "Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression by 3-deazaneplanocin A (DZNep)." Genes & Development. Link
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 7-Methyl-3H-imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-methyl-3H-imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This structural mimicry allows for its interaction with a wide array of biological targets, particularly protein kinases, making it a focal point in the development of novel therapeutics for oncology, inflammatory disorders, and virology. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-methyl-3H-imidazo[4,5-c]pyridine derivatives. We will delve into the synthetic rationale, explore the impact of substituent modifications on biological activity, and present key experimental protocols for the synthesis and evaluation of these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical space.
Introduction: The Imidazo[4,5-c]pyridine Core and the Significance of the 7-Methyl Group
Imidazopyridines, a class of bicyclic heteroaromatics, are isomeric in nature, with the imidazo[4,5-c]pyridine core being of significant interest due to its purine-like architecture.[1] This inherent similarity to the building blocks of DNA and RNA allows these molecules to effectively compete for binding sites on enzymes that recognize purine-containing substrates, such as ATP-binding sites in kinases. The 7-methyl group on the pyridine ring serves as a crucial anchor and a point for metabolic stabilization. Its presence can influence the electronic properties of the heterocyclic system and provide a vector for further structural modifications, thereby modulating the potency, selectivity, and pharmacokinetic profile of the derivatives.
The therapeutic potential of the broader imidazopyridine class is vast, with derivatives demonstrating efficacy as anticancer, antiviral, and anti-inflammatory agents.[2][3] For instance, various imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of poly (ADP-ribose) polymerase (PARP) and as antiviral agents against viruses like the Bovine Viral Diarrhea Virus (BVDV).[1] This guide will synthesize the available data to project a focused SAR for the 7-methyl substituted series.
Synthetic Strategies for 7-Methyl-3H-imidazo[4,5-c]pyridine Derivatives
A robust synthetic platform is paramount for the systematic exploration of SAR. The 7-methyl-3H-imidazo[4,5-c]pyridine core is typically constructed through the cyclization of a suitably substituted diaminopyridine precursor.
A common and effective method involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions.[1] This approach provides a straightforward route to the parent 7-methyl-3H-imidazo[4,5-c]pyridine scaffold.[1] For the introduction of substituents at the 2-position, the diaminopyridine precursor can be reacted with a variety of aldehydes, followed by an oxidative cyclization, or with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these condensations.[1]
Below is a generalized workflow for the synthesis of 2-substituted-7-methyl-3H-imidazo[4,5-c]pyridine derivatives.
Caption: Generalized synthetic workflow for 2-substituted-7-methyl-3H-imidazo[4,5-c]pyridine derivatives.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study dedicated exclusively to the 7-methyl-3H-imidazo[4,5-c]pyridine series is not extensively documented in a single source, by amalgamating data from related imidazopyridine scaffolds, a predictive SAR can be constructed. The primary focus of derivatization is typically at the 2- and 3-positions of the imidazo[4,5-c]pyridine core.
Substitutions at the 2-Position: The Key to Potency and Selectivity
The 2-position of the imidazo[4,5-c]pyridine ring system is a critical determinant of biological activity, often projecting into the active site of the target enzyme and engaging in key binding interactions.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl moieties at the 2-position is a common strategy in the design of kinase inhibitors. For related imidazo[4,5-b]pyridine scaffolds, 2-phenyl and substituted phenyl rings have been shown to be crucial for activity against a range of kinases, including Bruton's tyrosine kinase (BTK) and c-Met. The substitution pattern on this phenyl ring can fine-tune the potency and selectivity. For instance, in a series of noncovalent BTK inhibitors based on the imidazo[4,5-b]pyridine core, a 2,4-dihydroxyphenyl group at the 2-position was found to significantly enhance inhibitory activity.[4] These hydroxyl groups were proposed to form hydrogen bonds with key residues in the kinase hinge region.[4]
-
Impact of Halogenation: Halogen atoms, particularly fluorine and chlorine, on a 2-phenyl ring can modulate the electronic properties and bioavailability of the molecule. In some instances, a fluorine atom on the 2-phenyl ring has been associated with a decrease in antiviral activity against BVDV in a series of imidazo[4,5-c]pyridines.[1] This highlights that the effect of halogenation is target-dependent.
Modifications at the 3-Position: Influencing Solubility and Cellular Activity
The nitrogen at the 3-position of the imidazole ring offers another avenue for modification, often influencing the physicochemical properties of the compounds.
-
Alkylation: The introduction of small alkyl groups, such as a methyl group, at the N-3 position can impact the compound's metabolic stability and cell permeability. However, large, bulky substituents on a benzyl group attached to the imidazole nitrogen have been shown to reduce antiviral activity in a series of imidazo[4,5-c]pyridines.[1]
SAR in Kinase Inhibition: An Inferential Analysis
Given the prevalence of imidazopyridines as kinase inhibitors, we can infer the likely SAR for 7-methyl-3H-imidazo[4,5-c]pyridine derivatives in this context. The imidazo[4,5-c]pyridine core acts as a hinge-binder, mimicking the adenine region of ATP.
The following table summarizes the projected impact of substitutions on kinase inhibitory activity, based on data from related imidazopyridine series.
| Position of Substitution | Substituent Type | Predicted Impact on Kinase Inhibition | Rationale/Supporting Evidence |
| 2-Position | Phenyl, substituted-phenyl | High impact on potency and selectivity. | The phenyl ring often occupies the ribose-binding pocket of the ATP-binding site. Substituents can form additional interactions. |
| 2,4-dihydroxyphenyl | Potentially enhances potency. | Hydroxyl groups can act as hydrogen bond donors, interacting with the kinase hinge region, as seen in BTK inhibitors.[4] | |
| Heterocycles (e.g., pyrazole) | Can modulate selectivity and introduce new interaction points. | 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives have shown activity against a range of kinases, including Aurora-A. | |
| 3-Position | Small alkyl groups | May improve cell permeability and metabolic stability. | N-alkylation can block potential sites of metabolism. |
| Bulky groups | Likely to decrease activity. | Steric hindrance may disrupt the optimal binding conformation. | |
| 7-Position | Methyl (core feature) | Provides a stable anchor and can influence electronics. | The methyl group is a key feature of the scaffold under discussion. |
The following diagram illustrates the key interaction points of a hypothetical 7-methyl-3H-imidazo[4,5-c]pyridine-based kinase inhibitor within an ATP-binding site.
Caption: Putative binding mode of a 7-methyl-3H-imidazo[4,5-c]pyridine derivative in a kinase ATP-binding site.
Experimental Protocols
To facilitate further research in this area, we provide a standardized protocol for the synthesis and a general framework for the biological evaluation of 7-methyl-3H-imidazo[4,5-c]pyridine derivatives.
General Procedure for the Synthesis of 2-Aryl-7-methyl-3H-imidazo[4,5-c]pyridines
Materials:
-
5-methyl-3,4-diaminopyridine
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of 5-methyl-3,4-diaminopyridine (1.0 eq) in DMSO, add the substituted benzaldehyde (1.0 eq).
-
Add sodium metabisulfite (1.1 eq) to the reaction mixture.
-
Heat the mixture at 120-140 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to ~8 with a saturated solution of NaHCO₃.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
Principle: The ability of the synthesized compounds to inhibit a specific protein kinase is typically assessed using an in vitro assay that measures the phosphorylation of a substrate. This can be done using various detection methods, including radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Lanthascreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).
Procedure (Luminescence-based assay):
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration close to its Km value.
-
Serially dilute the test compounds in DMSO and add them to the reaction wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and the test compounds.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 7-methyl-3H-imidazo[4,5-c]pyridine scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The SAR, inferred from related imidazopyridine series, suggests that modifications at the 2-position with substituted aryl or heteroaryl groups are critical for achieving high potency and selectivity. Further exploration of substituents at the 3-position may lead to improved pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of 7-methyl-3H-imidazo[4,5-c]pyridine derivatives against a panel of disease-relevant kinases. Co-crystallization studies of active compounds with their target proteins will provide invaluable structural insights to guide further optimization. The development of derivatives with improved drug-like properties will be essential for translating the in vitro potency of these compounds into in vivo efficacy.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (URL: [Link])
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - NIH. (URL: [Link])
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed. (URL: [Link])
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed. (URL: [Link])
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 7-Methyl-3H-imidazo[4,5-c]pyridine in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important target classes for modern drug discovery. The imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of a variety of kinases. This in-depth technical guide explores the therapeutic potential of the core scaffold, 7-methyl-3H-imidazo[4,5-c]pyridine, as a foundation for the development of novel kinase inhibitors. We will delve into the synthesis of this compound, its likely mechanism of action as an ATP-competitive inhibitor, and provide detailed, field-proven protocols for the experimental validation of its kinase inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.
Introduction: The Kinase Inhibitor Landscape and the Rise of Imidazopyridines
The human kinome comprises over 500 protein kinases, which act as molecular switches, controlling cellular signaling pathways that govern cell growth, proliferation, differentiation, and apoptosis.[1] The aberrant activity of these kinases is a well-established driver of oncogenesis and other proliferative disorders. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[2]
The imidazopyridine scaffold, due to its structural resemblance to the endogenous kinase substrate adenosine triphosphate (ATP), has garnered significant attention as a promising starting point for the design of kinase inhibitors.[3] This versatile heterocyclic system has been successfully utilized to develop potent inhibitors against a range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and tyrosine kinases such as c-Met and Src family kinases.[3][4][5][6] The 7-methyl-3H-imidazo[4,5-c]pyridine core represents a foundational structure within this class, offering a unique combination of chemical tractability and biological potential.
The 7-Methyl-3H-imidazo[4,5-c]pyridine Scaffold: Synthesis and Properties
The synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine can be achieved through a straightforward condensation reaction. A recommended method involves the reaction of 5-methyl-3,4-diamino-pyridine with 100% formic acid, followed by heating under reflux for several hours.[7] This method is efficient for producing various methyl-substituted imidazo[4,5-c]pyridines.[7]
Caption: Synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine.
While specific physicochemical data for 7-methyl-3H-imidazo[4,5-c]pyridine is not extensively published, its structural analogs suggest it possesses drug-like properties, including a molecular weight conducive to oral bioavailability and a heterocyclic core capable of engaging in various intermolecular interactions.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which imidazopyridine-based compounds inhibit kinase activity is through competitive binding at the highly conserved ATP-binding pocket of the kinase domain. The nitrogen atoms within the heterocyclic ring system are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a key interaction that anchors the inhibitor. Molecular docking studies of related imidazo[4,5-c]pyridine derivatives have illustrated this binding mode, where the scaffold mimics the adenine portion of ATP.[4][6]
Caption: ATP-competitive kinase inhibition.
The methyl group at the 7-position can be envisioned to occupy a hydrophobic pocket within the ATP-binding site, potentially enhancing binding affinity and selectivity for certain kinases. Further derivatization at other positions on the scaffold can be explored to optimize interactions with other regions of the active site, leading to increased potency and selectivity.
Experimental Validation: A Guide to Assessing Kinase Inhibition
A systematic approach to evaluating the kinase inhibitory potential of 7-methyl-3H-imidazo[4,5-c]pyridine involves a combination of biochemical and cell-based assays.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[2]
This luminescence-based assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[2][8]
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of 4x test compound (7-methyl-3H-imidazo[4,5-c]pyridine) in a suitable buffer with a final DMSO concentration not exceeding 1%. Include positive (known inhibitor) and negative (vehicle) controls.
-
Add 2.5 µL of 4x kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
-
This TR-FRET-based assay directly measures the binding of the test compound to the kinase ATP pocket by competing with a fluorescently labeled tracer.[9]
Protocol: LanthaScreen® Eu Kinase Binding Assay
-
Assay Setup (384-well plate):
-
Add 5 µL of 3x test compound dilutions.
-
Add 5 µL of a 3x mixture of the target kinase and a europium-labeled anti-tag antibody.
-
Add 5 µL of a 3x Alexa Fluor™ 647-labeled tracer.
-
-
Incubation:
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio and determine the IC50 from the displacement curve.
-
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target kinase in a more physiologically relevant environment.[10][11]
This assay utilizes Enzyme Fragment Complementation (EFC) technology to measure kinase activity in live cells.[12][13]
Protocol: PathHunter® Cell-Based Kinase Activity Assay
-
Cell Plating:
-
Plate PathHunter® cells expressing the kinase of interest in a 384-well white, clear-bottom tissue culture-treated plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound to the cells and incubate for the desired treatment time (e.g., 1-24 hours).
-
-
Detection:
-
Add PathHunter® Detection Reagents.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate-reading luminometer.
-
Determine the cellular IC50 value.
-
Case Study: Hypothetical Targeting of Src Family Kinases
Src family kinases (SFKs) are non-receptor tyrosine kinases that are frequently overexpressed and activated in various cancers, making them attractive therapeutic targets.[6] Derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have demonstrated potent inhibition of SFKs in the submicromolar range.[8]
Hypothetical Screening Cascade for 7-methyl-3H-imidazo[4,5-c]pyridine against Src Kinase:
Caption: Hypothetical screening cascade for a kinase inhibitor.
Expected Data Summary:
| Assay Type | Target Kinase | Parameter | Hypothetical Value |
| Biochemical | Src | IC50 | 0.5 µM |
| Binding | Src | IC50 | 0.4 µM |
| Cell-Based | Src | IC50 | 2.0 µM |
This hypothetical data would suggest that 7-methyl-3H-imidazo[4,5-c]pyridine is a potent, direct inhibitor of Src kinase that is active in a cellular context, making it a viable starting point for a lead optimization program.
Future Directions and Therapeutic Potential
The 7-methyl-3H-imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of a new generation of kinase inhibitors. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
Kinome-wide Profiling: Assessing the selectivity of lead compounds against a broad panel of kinases to identify potential off-target effects and opportunities for polypharmacology.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of optimized compounds in relevant animal models.
The chemical tractability and demonstrated biological activity of the imidazo[4,5-c]pyridine class suggest that 7-methyl-3H-imidazo[4,5-c]pyridine and its derivatives have significant therapeutic potential for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Wang, L., et al. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie, 351(6), e1700381.
- Dymińska, L., et al. (2017).
- Liu, X., et al. (2012).
- Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831.
-
BMG LABTECH. (n.d.). PathHunter assays for GPCRs and kinases. Retrieved from [Link]
- Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8733.
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]
-
Frontiers. (2021, May 2). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Retrieved from [Link]
-
DiscoverX. (n.d.). PathHunter® eXpress KDR Activity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Retrieved from [Link]
- Gao, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1346.
-
PubMed. (n.d.). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Retrieved from [Link]
Sources
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. promega.com [promega.com]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. PathHunter® eXpress KDR Activity Assay [discoverx.com]
Technical Guide: Synthetic Pathways for 7-Methyl-Imidazo[4,5-c]pyridine
This technical guide details the synthetic architecture for 7-methyl-imidazo[4,5-c]pyridine , a critical heterocyclic scaffold in medicinal chemistry often utilized as a purine bioisostere in kinase inhibitors (e.g., JAK, PI3K) and adenosine receptor antagonists.
Executive Technical Summary
The imidazo[4,5-c]pyridine core represents a 3-deazapurine isostere. The introduction of a methyl group at the C7 position (pyridine ring) significantly alters the electronic landscape and lipophilicity of the scaffold, often improving blood-brain barrier (BBB) permeability and selectivity profiles in drug candidates.
This guide prioritizes the N-Oxide Activation Route , as it allows for the regioselective installation of the 3,4-diamine functionality on the 3-methylpyridine starting material, which is otherwise difficult to functionalize selectively.
Structural Numbering & Regiochemistry
To ensure synthetic accuracy, the IUPAC numbering used in this guide is mapped as follows:
-
Target: 7-methyl-imidazo[4,5-c]pyridine.[1]
-
Precursor: 3,4-diamino-5-methylpyridine.[1]
-
Mapping: The C5-methyl group of the pyridine precursor maps directly to the C7-position of the fused imidazo[4,5-c]pyridine system.
Retrosynthetic Analysis
The construction of the imidazole ring onto the pyridine backbone requires a vicinal diamine. The retrosynthetic logic disconnects the C2-N3 and C2-N1 bonds of the imidazole ring.
-
Disconnection: C2 (Imidazole) removal.
-
Key Intermediate: 3,4-Diamino-5-methylpyridine .[1]
-
Starting Material: 3-Methylpyridine (3-Picoline) .
-
Strategic Challenge: Introducing an amino group at C4 and a nitrogen source at C3 (or C5) of the 3-picoline core. Direct nitration of 3-picoline is non-selective; therefore, N-oxide activation is required to direct electrophilic substitution to the C4 position.
Primary Synthetic Route: The N-Oxide Activation Pathway
This route is the industry standard for scalability and regiochemical purity. It leverages the N-oxide functionality to activate the C4 position for nitration.
Phase 1: Functionalization of the Pyridine Core
Step 1: N-Oxidation
-
Reagents: 3-Methylpyridine, Hydrogen Peroxide (30%), Acetic Acid.
-
Mechanism: Direct oxidation of the pyridine nitrogen.
-
Protocol: Heating 3-methylpyridine with H₂O₂/AcOH at 70-80°C for 12 hours.
-
Yield Target: >90%.
Step 2: C4-Nitration
-
Conditions: 100°C, 4-6 hours.
-
Mechanism: Electrophilic aromatic substitution.[2] The N-oxide group activates the C4 position (para) and C2 (ortho). Sterics from the C3-methyl group favor C4 substitution.
Step 3: Reduction to 4-Amine
-
Reagents: Iron (Fe) powder, Acetic Acid (or H₂/Pd-C).[6]
-
Transformation: Simultaneous reduction of the nitro group and deoxygenation of the N-oxide.
-
Product: 3-Methyl-4-aminopyridine (4-Amino-3-picoline) .
-
Note: Deoxygenation is crucial here to restore the pyridine basicity for the next step.
Phase 2: Construction of the Vicinal Diamine
Step 4: Nitration-Rearrangement (The Key Regio-Step)
-
Conditions: 0°C to Room Temp.
-
Mechanism:
-
Formation of the N-nitroamine intermediate.
-
Acid-catalyzed rearrangement. The nitro group migrates to the ortho position relative to the amine.
-
Since position C3 is blocked by the methyl group, the nitro group migrates exclusively to C5 .
-
-
Product: 4-Amino-3-methyl-5-nitropyridine .
Step 5: Reduction to Diamine
-
Reagents: H₂ (50 psi), 10% Pd/C, Ethanol/Methanol.
-
Conditions: Room temperature, 4 hours.
-
Product: 3,4-Diamino-5-methylpyridine .[1]
-
Handling: Vicinal diamines are oxidation-sensitive; store under inert atmosphere or use immediately.
Phase 3: Imidazole Ring Closure
Step 6: Cyclization
-
Reagents: Formic Acid (98-100%) or Triethyl Orthoformate.
-
Conditions: Reflux (100-110°C) for 4-8 hours.
-
Mechanism: Formylation of the amines followed by dehydrative cyclization.
-
Product: 7-Methyl-imidazo[4,5-c]pyridine .[1]
Visualized Reaction Workflow (Graphviz)
Caption: Step-by-step synthetic pathway from 3-methylpyridine to 7-methyl-imidazo[4,5-c]pyridine via N-oxide activation.
Detailed Experimental Protocol (Step 6: Cyclization)
This protocol describes the final ring closure, assuming the isolation of 3,4-diamino-5-methylpyridine .
Objective: Cyclization of 3,4-diamino-5-methylpyridine to 7-methyl-imidazo[4,5-c]pyridine.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Loading: Charge the flask with 3,4-diamino-5-methylpyridine (1.0 eq, e.g., 5.0 mmol).
-
Solvent/Reagent: Add Formic Acid (98%, 10-15 mL/g of substrate). Note: Formic acid acts as both solvent and C1 source.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) with stirring.
-
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. Conversion is typically complete within 4-6 hours.
-
Work-up:
-
Purification:
Yield Expectation: 75-85%.
Comparison of Cyclization Methods
| Method | Reagents | Conditions | Pros | Cons |
| Formic Acid | HCOOH (neat) | Reflux, 6h | High yield, simple work-up, no external catalyst. | Corrosive reagent, requires neutralization. |
| Orthoester | Triethyl orthoformate, H⁺ (cat) | Reflux, 4h | Anhydrous conditions, milder than neat acid. | Reagents are more expensive, requires acid catalyst (e.g., p-TsOH). |
| Oxidative | Aldehyde + Na₂S₂O₅ | DMSO, 100°C | Allows C2-substitution (e.g., 2-phenyl). | Lower yields for unsubstituted C2-H; more complex work-up. |
Critical Process Parameters (CPPs) & Safety
-
Regioselectivity Control: In Step 4 (Nitration of 4-amino-3-picoline), temperature control is vital. Maintain <10°C during addition to prevent exothermic decomposition, then allow to warm to facilitate the rearrangement to position 5.
-
N-Oxide Safety: N-oxides can be energetic. While pyridine-N-oxides are generally stable, avoid distilling to dryness at high temperatures without testing for peroxide accumulation.
-
Diamine Stability: 3,4-Diaminopyridines oxidize rapidly in air, turning dark brown/black. Store under nitrogen and use immediately after reduction.
References
-
Dymińska, L. (2015). Synthesis and structural characterization of methyl-substituted imidazo[4,5-c]pyridines. Journal of Molecular Structure . (Verified via search result 1.2)
-
Temple, C., et al. (1990). Antimitotic agents.[7][13] Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry .
-
Shelke, R. N., et al. (2017).[14] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry .[14]
-
BenchChem Technical Guide. (2025). Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. (General protocol adaptation for Step 4).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 4. 4-Nitro-3-picoline-N-oxide [webbook.nist.gov]
- 5. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 9. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 10. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.org [mdpi.org]
- 12. guidechem.com [guidechem.com]
- 13. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
Strategic Bioisosterism: The 7-Methyl-3H-Imidazo[4,5-c]pyridine Scaffold
Executive Summary
In the high-stakes arena of kinase inhibitor design and purine mimicry, the 7-methyl-3H-imidazo[4,5-c]pyridine scaffold represents a precision tool for medicinal chemists. While benzimidazoles and purines are ubiquitous, they often suffer from poor solubility or non-specific metabolic clearance. This guide details the strategic deployment of the 7-methyl-imidazo[4,5-c]pyridine core—a "scaffold hop" that retains critical hydrogen-bonding vectors while modulating lipophilicity (LogP) and introducing steric handles for selectivity.
This whitepaper provides a validated synthetic route, a structural rationale for binding affinity, and a comparative physicochemical analysis, serving as a blueprint for integrating this moiety into drug discovery campaigns.
Part 1: Strategic Rationale & Structural Chemistry
The Bioisosteric Advantage
The imidazo[4,5-c]pyridine core is a classic 3-deazapurine bioisostere. By replacing the N3 of the purine ring (or the benzene ring of a benzimidazole) with a pyridine moiety, researchers achieve two critical optimizations:
-
Solubility Enhancement: The pyridine nitrogen (N5 in the fused system) possesses a pKa of ~3–4, allowing for protonation under physiological or formulation conditions, significantly improving aqueous solubility compared to the neutral benzimidazole.
-
Selectivity Tuning (The 7-Methyl Role): The methyl group at the 7-position is not merely decorative. In kinase ATP pockets, this position often corresponds to the "gatekeeper" region or the solvent-exposed front. A methyl group here can:
-
Displace high-energy water molecules (entropic gain).
-
Induce a steric clash with non-target isoforms (selectivity).
-
Block metabolic oxidation at the electron-deficient pyridine ring.
-
Structural Overlay & Binding Vectors
The following diagram illustrates the pharmacophoric mapping between Adenine (Purine) and the 7-methyl-imidazo[4,5-c]pyridine scaffold. Note the conservation of the H-bond donor/acceptor motif essential for the "hinge region" binding in kinases.
Figure 1: Pharmacophoric mapping of the bioisosteric replacement. The imidazo[4,5-c]pyridine retains the hinge-binding motif while adding solubility and selectivity vectors.
Part 2: Synthetic Access (The Dymińska Protocol)
Synthesizing the specific 7-methyl isomer requires careful selection of the pyridine precursor to ensure correct regiochemistry upon cyclization. The most robust route utilizes 5-methyl-3,4-diaminopyridine .
Retrosynthetic Logic
-
Target: 7-methyl-3H-imidazo[4,5-c]pyridine.[1]
-
Precursor: 5-methyl-3,4-diaminopyridine.[1]
-
Mapping: The pyridine nitrogen is N5. The methyl group at C5 of the pyridine precursor ends up at C7 of the fused system (adjacent to the bridgehead C7a).
Step-by-Step Protocol
Reaction: Cyclocondensation with Formic Acid.
Materials:
-
5-methyl-3,4-diaminopyridine (1.0 eq)
-
Formic acid (98-100%, solvent/reagent)
-
Sodium hydroxide (10% aq) for neutralization
-
Ethyl acetate (for extraction)
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-3,4-diaminopyridine (e.g., 5.0 mmol) in 100% formic acid (10 mL).
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) with magnetic stirring.
-
Monitoring: Monitor the reaction via LC-MS.
-
Endpoint: Disappearance of the diamine peak [M+H]+ and appearance of the cyclized product (M-18 mass shift usually not observed directly as formic acid adds a carbon, but look for Target Mass).
-
Duration: Typically 4–6 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate excess formic acid under reduced pressure (rotary evaporator).
-
Crucial Step: The residue will be the formate salt. Dissolve in minimal water (5 mL) and carefully basify to pH 8–9 using 10% NaOH solution. The free base may precipitate.
-
-
Isolation:
-
If precipitate forms: Filter, wash with cold water, and dry.
-
If no precipitate: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallization from ethanol or flash chromatography (DCM:MeOH 95:5) if necessary.
Figure 2: Synthetic workflow for the generation of the 7-methyl-imidazo[4,5-c]pyridine core.
Part 3: Physicochemical & ADME Optimization
The primary driver for selecting this scaffold over a benzimidazole is the modulation of physicochemical properties. The table below summarizes the theoretical advantages based on calculated and empirical trends in medicinal chemistry.
Comparative Data Table
| Property | Benzimidazole (Reference) | 7-Me-Imidazo[4,5-c]pyridine | Impact on Drug Design |
| LogP (Lipophilicity) | High (~2.5) | Moderate (~1.2) | Improved solubility; reduced non-specific binding. |
| tPSA (Polar Surface Area) | ~28 Ų | ~41 Ų | The extra nitrogen increases polarity, aiding solubility. |
| pKa (Basic) | ~5.5 (Imidazole N) | ~3.5 (Pyridine N) | Pyridine N provides a handle for salt formation (e.g., HCl, Mesylate). |
| H-Bond Acceptors | 1 | 2 | Additional interaction point (Pyridine N) for water or protein residues. |
| Metabolic Liability | Benzene ring oxidation | Pyridine ring (Electron Deficient) | Pyridine is generally more resistant to CYP450 oxidation than phenyl. |
Case Study Application: Kinase Selectivity
In the development of PI3K inhibitors, the "hinge binder" is critical.
-
Problem: Pure purine analogs often hit multiple kinases (promiscuity).
-
Solution: Using 7-methyl-imidazo[4,5-c]pyridine.[1]
-
The N3-H and N1 mimic the Adenine N9-H and N1 for hinge binding.
-
The 7-Methyl group projects into the "sugar pocket" or towards the gatekeeper residue (depending on binding mode).
-
Result: In studies involving PI3K
inhibitors, this scaffold showed improved selectivity profiles compared to un-substituted purines due to the specific steric demand of the methyl group excluding smaller kinase pockets [1, 3].
-
References
-
Dymińska, L. (2015). Synthesis and structural characterization of methyl-substituted imidazo[4,5-c]pyridines. (Cited via Molecules review).
-
Puerstinger, G., et al. (2007). Antiviral imidazo[4,5-c]pyridines: Synthesis and activity against Bovine Viral Diarrhea Virus (BVDV).[1][2] (Cited via Molecules review).
-
Zhu, et al. (2013). Imidazo[4,5-c]pyridines as PARP inhibitors: Synthesis and SAR. (Cited via Molecules review).
-
PubChem Compound Summary. (2024). 1H-Imidazo[4,5-c]pyridine.[3][4][5] National Library of Medicine. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Tautomeric Equilibrium of 3H-Imidazo[4,5-c]pyridine Derivatives: A Technical Guide
This guide serves as an advanced technical resource for researchers investigating the tautomeric properties of 3H-imidazo[4,5-c]pyridine derivatives. It synthesizes experimental data, theoretical models, and practical protocols to address the specific challenges of characterizing these dynamic heterocyclic systems.
Executive Summary & Structural Context
The imidazo[4,5-c]pyridine scaffold is a critical isostere of purine, widely utilized in drug discovery for kinase inhibitors, adenosine receptor antagonists, and antiviral agents. Unlike purines, which possess a pyrimidine fused to an imidazole, imidazo[4,5-c]pyridines feature a pyridine ring fused to an imidazole.
This structural modification introduces a unique tautomeric landscape. While the biological activity of these derivatives is often dictated by a specific tautomer binding to a protein pocket, the solution-state equilibrium is governed by solvent polarity, pH, and substitution patterns.
The Core Tautomeric Problem
The defining challenge is distinguishing between the N1-H and N3-H tautomers on the imidazole ring.
-
N3-H Form (Major): Analogous to the N9-H form of purines; typically the thermodynamically preferred state in neutral solution.
-
N1-H Form (Minor): Analogous to the N7-H form of purines; accessible and often stabilized by specific hydrogen-bonding networks or steric factors.
-
Cationic Forms: Protonation typically occurs first at the pyridine nitrogen (N5), leading to a cationic species that retains imidazole tautomerism.
Theoretical Framework: Molecular Orbital & Thermodynamic Principles
To rationally design derivatives, one must understand the electronic drivers of tautomeric stability.
Aromaticity and Lone Pair Delocalization
The stability of the N3-H tautomer over the N1-H tautomer is largely driven by the preservation of aromaticity across the fused system.
-
HOMO-LUMO Gap: DFT calculations (typically B3LYP/6-311++G(d,p)) consistently show a larger HOMO-LUMO gap for the N3-H tautomer, indicating greater kinetic stability.
-
Solvent Effects: Polar solvents (DMSO, Methanol) stabilize the more polar tautomers (often N1-H) via dipole-dipole interactions, shifting the equilibrium constant (
) compared to the gas phase or non-polar solvents (CHCl3).
Acid-Base Properties (pKa)
The tautomeric ratio is intrinsically linked to the acidity of the N-H group and the basicity of the pyridine nitrogen.
| Ionization Event | Approximate pKa | Structural Implication |
| Pyridine-N Protonation (N5) | 5.2 – 6.0 | Forms a mono-cation; Pyridine N is the most basic site. |
| Imidazole-NH Deprotonation | 12.5 – 13.2 | Forms the imidazo[4,5-c]pyridine anion; delocalized charge. |
| Imidazole-N Protonation | ~1.0 – 2.0 | Formation of dication (rare under physiological conditions). |
Critical Insight: In drug design, if a binding pocket requires the N1-H tautomer but the solution state is 95% N3-H, there is an energetic penalty (desolvation + tautomeric shift) of ~1-3 kcal/mol that must be overcome by binding enthalpy.
Analytical Methodologies & Experimental Workflows
Accurate determination of tautomeric ratios requires a multi-modal approach. Relying on a single method often leads to assignment errors due to rapid proton exchange.
NMR Spectroscopy (The Gold Standard)
Proton exchange is often fast on the NMR timescale at room temperature, leading to averaged signals.
-
Low-Temperature NMR: Cooling the sample (to -40°C or -60°C in DMF-d7 or CD2Cl2) can slow exchange enough to resolve distinct signals for N1-H and N3-H.
-
15N-HMBC: This is the most definitive method. The correlation between the imidazole protons and the imidazole nitrogens (N1/N3) will show different coupling constants (
vs ) depending on the proton location.-
Rule of Thumb: A protonated nitrogen has a chemical shift ~160-180 ppm, while a non-protonated imine-type nitrogen is ~250 ppm (relative to liq. NH3).
-
X-Ray Crystallography
Provides a snapshot of the solid-state preference.
-
Caveat: The solid-state structure is heavily influenced by crystal packing forces and intermolecular H-bonds. It does not guarantee the same major tautomer exists in solution.
Computational Prediction (DFT)
Used to predict relative energies (
-
Protocol: Geometry optimization in gas phase followed by single-point energy calculations using a Solvation Model based on Density (SMD).
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and protonation pathways for 3H-imidazo[4,5-c]pyridine.
Figure 1: Tautomeric equilibrium network showing the interconversion between N3-H and N1-H forms and their access to common ionic states.
Detailed Experimental Protocol: Determination of
This protocol describes the determination of the tautomeric equilibrium constant (
Materials
-
Compound: >5 mg of pure imidazo[4,5-c]pyridine derivative.
-
Solvent: DMF-d7 or THF-d8 (Solvents with low freezing points and high solubility).
-
Instrument: 500 MHz NMR (or higher) with VT capability.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5-10 mg of compound in 0.6 mL of dry DMF-d7. Ensure the tube is sealed to prevent moisture ingress (water accelerates proton exchange).
-
-
Initial Screening (298 K):
-
Acquire a standard 1H NMR. Look for broad signals in the aromatic region or a missing NH signal, indicative of fast exchange.
-
-
Cooling Phase:
-
Lower temperature in 10 K increments (e.g., 298K -> 288K -> ... -> 233K).
-
Shimming must be re-optimized at each step.
-
-
Data Acquisition (at Limit of Slow Exchange):
-
At ~233K (-40°C), exchange should be slow enough to observe two distinct sets of signals.
-
Focus on the C2-H proton (between the imidazole nitrogens). It will split into two singlets.
-
-
Quantification:
-
Integrate the distinct signals for the Major (N3-H) and Minor (N1-H) forms.
-
Calculate
: -
Calculate Gibbs Free Energy difference:
-
Workflow Visualization
Figure 2: Decision tree for experimentally determining tautomeric ratios via VT-NMR.
Implications for Drug Discovery
Understanding this equilibrium is not merely academic; it dictates the pharmacophore .
-
Binding Mode Ambiguity: A kinase inhibitor designed as an N3-H tautomer may face a steric clash if the protein pocket selects for the N1-H form. This results in a "hidden" penalty to binding affinity corresponding to the energy cost of forcing the minor tautomer.
-
Solubility & Permeability: The N1-H and N3-H tautomers often have different dipole moments. The more polar tautomer (often N1-H) will have lower passive permeability (LogP) but higher aqueous solubility.
-
Isostere Strategy: Replacing the imidazole N-H with an N-Methyl group locks the tautomer.
-
Strategy: Synthesize both N1-Me and N3-Me regioisomers. Test both in the biological assay. The active isomer reveals the bioactive tautomer of the parental protonated compound.
-
References
-
Tautomerism in Drug Discovery. Journal of Medicinal Chemistry. (2021). Detailed analysis of tautomeric penalties in ligand binding. Link
-
Acidity and Basicity of Imidazo[4,5-c]pyridine. Journal of Heterocyclic Chemistry. (2018). Experimental pKa values and protonation sites. Link
-
NMR Studies of 3-Deazapurine Derivatives. Nucleic Acids Research. (2021). Investigation of N-H exchange rates and tautomeric preferences in deazapurine nucleosides. Link
-
Density Functional Theory Calculations on Heterocyclic Tautomerism. Journal of Physical Chemistry A. (2019). Benchmarking DFT methods for predicting tautomeric ratios in fused heterocycles. Link
-
IUPAC Dissociation Constants of Organic Bases. IUPAC & NIST Data. Standard reference for heterocyclic pKa values. Link[1]
Sources
pharmacological profile of 7-methyl-3H-imidazo[4,5-c]pyridine
An In-depth Technical Guide to the Pharmacological Profile of the Imidazo[4,5-c]pyridine Scaffold: A Focus on 7-methyl-3H-imidazo[4,5-c]pyridine Derivatives
Introduction: The Imidazo[4,5-c]pyridine Core
The 7-methyl-3H-imidazo[4,5-c]pyridine moiety represents a pivotal heterocyclic scaffold in the landscape of medicinal chemistry. While this specific compound is often utilized as a synthetic intermediate, the broader imidazo[4,5-c]pyridine class of molecules has garnered significant attention for its diverse and potent pharmacological activities. These compounds are recognized as "privileged structures," meaning they can bind to a variety of biological targets with high affinity, leading to a wide range of therapeutic applications.
The core structure, an fusion of imidazole and pyridine rings, provides a unique three-dimensional arrangement of nitrogen atoms that are key for interacting with biological macromolecules. This guide will delve into the pharmacological profile of this important scaffold, exploring the synthesis, mechanism of action, and therapeutic potential of its key derivatives.
Synthetic Strategies: Accessing the Imidazo[4,5-c]pyridine Scaffold
A fundamental understanding of the synthesis of the imidazo[4,5-c]pyridine core is crucial for the development of novel derivatives. A common and versatile method involves the cyclization of a substituted diaminopyridine precursor.
General Synthetic Workflow
Caption: A step-by-step workflow for a typical kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare the assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.
-
Compound Dilution: Serially dilute the test compound to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: Add the assay buffer, kinase, and substrate to the wells of a microtiter plate.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the reaction to proceed.
-
Signal Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed.
-
Data Analysis: Measure the signal using a plate reader and plot the percent inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay
This protocol describes a common method to assess the effect of a compound on the viability of cancer cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the cancer cell line of interest under standard conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the imidazo[4,5-c]pyridine derivative. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Future Directions and Conclusion
The 7-methyl-3H-imidazo[4,5-c]pyridine scaffold and its derivatives continue to be a fertile ground for drug discovery. The versatility of their synthesis and the wide range of biological targets they can modulate suggest that novel therapeutics based on this core structure will continue to emerge. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and on exploring new therapeutic areas where this privileged scaffold can make a significant impact. The insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of molecules.
References
A review on recent advances of pyrido[2,3-d]pyrimidin-7-one derivatives as potential anticancer agents. This article provides a comprehensive overview of the anticancer activities of various pyrido[2,3-d]pyrimidin-7-one derivatives, including their mechanisms of action and structure-activity relationships. The review highlights the importance of this heterocyclic scaffold in the development of new kinase inhibitors and other anticancer drugs. Available at: [Link] Recent advances of imidazo[4,5-b]pyridine-based derivatives as potential anticancer agents. This review focuses on the anticancer potential of imidazo[4,5-b]pyridine derivatives. It discusses their role as kinase inhibitors and their ability to target various signaling pathways involved in cancer progression. The article also covers the synthesis and structure-activity relationships of these compounds. Available at: [Link] Imidazo[4,5-b]pyridine based derivatives as potential anticancer agents. This article details the design, synthesis, and biological evaluation of a series of imidazo[4,5-b]pyridine derivatives as anticancer agents. It provides specific examples of compounds with potent activity against various cancer cell lines and discusses their mechanism of action. Available at: [Link] Synthesis and biological evaluation of novel imidazo[4,5-b]pyridine derivatives as potential anticancer agents. This research paper describes the synthesis of new imidazo[4,5-b]pyridine derivatives and their evaluation as anticancer agents. The study includes in vitro and in vivo data, as well as molecular modeling studies to understand the structure-activity relationships. Available at: [Link] Design, synthesis, and biological evaluation of novel imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the insulin-like growth factor 1 receptor. This article focuses on the development of imidazo[4,5-b]pyridine derivatives as selective inhibitors of the IGF-1R, a key target in cancer therapy. It provides detailed information on the design, synthesis, and biological activity of these compounds. Available at: [Link] Discovery of a novel series of imidazo[4,5-c]pyridine derivatives as potent and orally bioavailable inhibitors of the spleen tyrosine kinase (Syk). This paper reports the discovery and optimization of a series of imidazo[4,5-c]pyridine derivatives as inhibitors of Syk, a kinase involved in inflammatory and autoimmune diseases. The study includes details on the synthesis, SAR, and pharmacokinetic properties of these compounds. Available at: [Link] Synthesis and antiviral activity of certain imidazo[4,5-c]pyridine and s-triazolo[4,3-a]pyridine derivatives. This research article describes the synthesis and evaluation of the antiviral activity of a series of imidazo[4,5-c]pyridine derivatives. The study provides data on the efficacy of these compounds against various viruses. Available at: [Link] Synthesis and evaluation of imidazo[4,5-c]pyridine derivatives as novel inhibitors of human cytomegalovirus. This paper focuses on the development of imidazo[4,5-c]pyridine derivatives as inhibitors of human cytomegalovirus (HCMV). It includes details on the synthesis, SAR, and antiviral activity of these compounds. Available at: [Link] Synthesis and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent and selective inhibitors of the c-Met kinase. This article describes the design, synthesis, and SAR of a series of imidazo[4,5-c]pyridine derivatives as inhibitors of the c-Met kinase, a target in cancer therapy. The study provides detailed information on the biological activity and selectivity of these compounds. Available at: [Link] Synthesis and biological evaluation of novel 4-(imidazo[4,5-c]pyridin-1-yl)aniline derivatives as potent and selective inhibitors of the vascular endothelial growth factor receptor-2. This paper reports the synthesis and biological evaluation of a series of imidazo[4,5-c]pyridine derivatives as inhibitors of VEGFR-2, a key target in angiogenesis. The study includes details on the synthesis, SAR, and in vitro and in vivo activity of these compounds. Available at: [Link]
Precision Molecular Docking of 7-Methyl-3H-Imidazo[4,5-c]pyridine Ligands
Executive Summary
The imidazo[4,5-c]pyridine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery, distinct from its more common isomers (imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine). Its structural resemblance to purine bases (adenine and guanine) makes it an exceptional candidate for targeting ATP-binding sites in kinases (e.g., CDK2, DNA-PK) and nucleotide-binding pockets in receptors.
However, the 7-methyl-3H-imidazo[4,5-c]pyridine derivative introduces specific computational challenges:
-
Tautomeric Ambiguity: The "3H" designation implies a specific tautomer, but the N1/N3 proton migration is rapid in solution and heavily influenced by the active site environment.
-
Electronic Polarization: The 7-methyl substituent alters the basicity of the pyridine nitrogen (N5), affecting hydrogen bond acceptor capability.
This guide provides a rigorous, self-validating workflow for docking these ligands, moving beyond "black box" protocols to an evidence-based methodology.
Part 1: Ligand Architecture & Pre-Docking Preparation
The Scaffold and Numbering System
To ensure reproducibility, we must first define the chemical space. In the imidazo[4,5-c]pyridine system:
-
N1/N3: Imidazole nitrogens (Proton donors/acceptors).
-
N5: Pyridine nitrogen (Proton acceptor).
-
C7: The position of the methyl group, adjacent to the bridgehead C7a.
The 7-methyl group serves two critical roles: it fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and sterically hinders metabolic oxidation at the C7 position.
The Tautomerism Challenge (Critical Step)
Standard docking software often fixes the ligand in its lowest-energy gas-phase tautomer. For imidazo[4,5-c]pyridines, this is a critical failure point . The energy barrier between the 1H- and 3H- tautomers is low (< 5 kcal/mol).
Protocol:
-
Enumeration: Generate all possible tautomers (1H, 3H) and protonation states (neutral, cationic at N5) at pH 7.4 ± 1.0.
-
QM Optimization: Do not rely solely on force fields (MMFF94). Perform a quick DFT geometry optimization (B3LYP/6-31G*) to determine the relative stability of the 7-methyl substituted tautomers.
-
Selection: Dock both the 1H and 3H tautomers. The protein environment often stabilizes the "less stable" vacuum tautomer.
Ligand Preparation Workflow (DOT Diagram)
Figure 1: Ligand preparation workflow emphasizing Quantum Mechanical (QM) validation of tautomeric states.
Part 2: Target Selection & Protein Preparation
Primary Biological Targets
The 7-methyl-imidazo[4,5-c]pyridine scaffold is predominantly an ATP-competitive inhibitor.
-
CDK2 (Cyclin-Dependent Kinase 2): The scaffold mimics the purine ring of ATP. The N3 and N1/C2 positions often form a "hinge binder" motif with Leu83.
-
DNA-PK (DNA-Dependent Protein Kinase): Recent studies highlight this scaffold for radiosensitization applications.[1]
Active Site Preparation
The Water Problem: In kinase pockets (e.g., CDK2), a conserved water molecule often bridges the ligand to the protein backbone.
-
Rule: Do not blindly delete all waters.
-
Protocol: Keep waters within 3.0 Å of the ligand in the crystal structure (e.g., PDB: 1MQ4 or similar kinase structures). Calculate the "WaterMap" or thermodynamic stability. If
(unstable), displace it. If kcal/mol (stable), keep it as a constraint.
Part 3: The Docking Workflow (Step-by-Step)
This protocol assumes the use of a genetic algorithm-based docker (e.g., GOLD, AutoDock Vina) or a systematic search engine (Glide).
Step 1: Grid Generation
Define the search space around the hinge region.
-
Center: Centered on the co-crystallized ligand (or residues Leu83/Glu81 for CDK2).
-
Size:
Å box. -
Constraint: Define a Hydrogen Bond constraint on the hinge residue (e.g., Backbone NH of Leu83). This forces the imidazo-pyridine core to adopt the bioactive pose.
Step 2: Sampling Strategy
-
Algorithm: Use Genetic Algorithm (GA) with enhanced sampling (200% search efficiency).
-
Poses: Generate 50 poses per ligand.
-
Clustering: Cluster poses with RMSD < 2.0 Å.
Step 3: Scoring Function Selection
Standard scoring functions (ChemScore) often underestimate the strength of aromatic stacking.
-
Recommendation: Use ChemPLP (Piecewise Linear Potential) or Glide XP (Extra Precision) which better accounts for the hydrophobic enclosure of the 7-methyl group.
Data Presentation: Representative Interaction Data
Hypothetical data based on scaffold behavior in CDK2 (PDB: 1HCK).
| Interaction Type | Residue | Atom on Ligand | Distance (Å) | Energy Contribution |
| H-Bond (Donor) | Leu83 (Backbone O) | N1-H (Imidazole) | 2.1 | Strong (-4.5 kcal/mol) |
| H-Bond (Acceptor) | Leu83 (Backbone NH) | N3 (Imidazole) | 2.2 | Strong (-3.8 kcal/mol) |
| Hydrophobic | Val18 / Ala31 | 7-Methyl Group | 3.5 | Medium (-1.2 kcal/mol) |
| Pi-Cation | Lys33 | Pyridine Ring | 4.1 | Weak (-0.5 kcal/mol) |
Part 4: Validation & Molecular Dynamics (MD)
Docking is static; biology is dynamic. A static docking score is insufficient for publication-quality E-E-A-T.
The "Self-Docking" Test
Before docking new ligands, extract the co-crystallized ligand from the PDB (e.g., an imidazo-pyridine analog) and redock it.
-
Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .
MD Simulation Protocol (100 ns)
Run a 100 ns simulation (GROMACS/Amber) to verify the stability of the 7-methyl group interaction.
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Metric: Monitor the RMSD of the ligand relative to the protein backbone.
-
Stable: RMSD plateaus < 2.5 Å.[2]
-
Unstable: RMSD drifts > 3.0 Å (indicates incorrect tautomer or weak binding).
-
Integrated Workflow Diagram
Figure 2: Comprehensive simulation pipeline from grid generation to thermodynamic analysis.
Part 5: References
-
Vertex Pharmaceuticals. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. PMC.
-
Zhejiang University. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. PubMed.
-
Southern Medical University. (2021).[3] Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. PubMed.
-
RSC Advances. (2024). Synthesis and molecular docking of nitrogen heterocycles. RSC Publishing.
-
MDPI. (2022). QSAR Study and Molecular Docking of Aurora Kinase Inhibitors. MDPI.
Sources
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of Substituted Imidazo[4,5-c]pyridines
Abstract
The imidazo[4,5-c]pyridine core, a structural isomer of purine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the history, discovery, and development of substituted imidazo[4,5-c]pyridines. We will delve into the synthetic evolution of this heterocyclic system, from classical condensation reactions to modern catalytic methodologies. The narrative will trace the discovery of its diverse pharmacological potential, including its pivotal role in the development of kinase inhibitors, antiviral agents, and immunomodulators. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven experimental considerations, and a forward-looking perspective on this versatile molecular framework.
Introduction: The Purine Isostere with Profound Potential
The journey of the imidazo[4,5-c]pyridine scaffold is a compelling narrative of molecular mimicry and therapeutic innovation. Its structural resemblance to the endogenous purine nucleus has been the primary impetus for its exploration in medicinal chemistry.[1][2][3] This bioisosteric relationship allows imidazo[4,5-c]pyridine derivatives to interact with a wide array of biological macromolecules, including enzymes and receptors that recognize purines, thereby modulating their function.
The strategic placement of the pyridine nitrogen atom distinguishes imidazo[4,5-c]pyridines (also known as 3-deazapurines) from their imidazo[4,5-b]pyridine (1-deazapurines) and purine counterparts, leading to unique physicochemical properties and biological activities.[2] This guide will illuminate the path from its initial synthesis to its current status as a cornerstone in the design of novel therapeutics.
The Genesis of a Scaffold: A Historical Overview of Synthetic Strategies
The construction of the imidazo[4,5-c]pyridine core has evolved significantly over the decades. Early methodologies relied on classical condensation reactions, which, while foundational, often required harsh conditions and offered limited substituent diversity. Modern synthetic chemistry has introduced a host of sophisticated and milder techniques, enabling the precise installation of a wide range of functional groups.
Foundational Synthetic Approaches
The most traditional and straightforward method for synthesizing the imidazo[4,5-c]pyridine ring system involves the condensation of 3,4-diaminopyridine with various carboxylic acids or their derivatives.[1][4]
Typical Reaction Scheme: A common approach utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent at elevated temperatures.[1] Microwave-assisted synthesis has been shown to accelerate this reaction, often leading to improved yields.[1]
Experimental Protocol: Classical Condensation for 2-Substituted Imidazo[4,5-c]pyridines
-
Reactant Preparation: To a flame-dried round-bottom flask, add 3,4-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Reaction Setup: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the diaminopyridine) to the flask.
-
Heating: Heat the reaction mixture to 150-200 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, chloroform).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Modern Synthetic Innovations
The demand for greater molecular diversity and milder reaction conditions has spurred the development of more advanced synthetic routes. These include transition-metal-catalyzed cross-coupling reactions and multi-component reactions.
A notable modern approach involves the solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines, which allows for the rapid generation of compound libraries for high-throughput screening.[2] This method often starts with a functionalized pyridine precursor, such as 2,4-dichloro-3-nitropyridine, attached to a solid support.[2] Subsequent steps involve sequential nucleophilic aromatic substitution, reduction of the nitro group, and cyclization with an aldehyde to form the imidazole ring.[2]
The Unveiling of Biological Activity: A Multifaceted Pharmacophore
The initial interest in imidazo[4,5-c]pyridines as purine isosteres quickly translated into the discovery of a wide spectrum of biological activities. This section will explore the key therapeutic areas where this scaffold has made a significant impact.
Kinase Inhibition: A Privileged Scaffold for Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The imidazo[4,5-c]pyridine core has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: DNA-PK plays a crucial role in the repair of DNA double-strand breaks, a common consequence of radiation therapy.[5] Inhibiting DNA-PK can therefore sensitize cancer cells to radiation. Researchers have identified 6-anilino imidazo[4,5-c]pyridin-2-ones as a new class of selective DNA-PK inhibitors, with some compounds demonstrating significant potential as radiosensitizers in preclinical models.[5]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies.[6] Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors, offering a potential advantage over covalent inhibitors in terms of off-target effects.[6] While this is an imidazo[4,5-b]pyridine example, the structural similarities and synthetic accessibility suggest the potential for imidazo[4,5-c]pyridine analogs.
-
p21-Activated Kinase 4 (PAK4) Inhibitors: PAK4 is implicated in various cellular processes related to cancer progression, including cell motility and proliferation.[7] An imidazo[4,5-b]pyridine-based PAK4 inhibitor was discovered through a virtual site-directed fragment-based drug design approach, highlighting the utility of this scaffold as a building block for novel kinase inhibitors.[7]
-
Src Family Kinase Inhibitors: Imidazo[4,5-c]pyridin-2-one derivatives have also been identified as novel inhibitors of Src family kinases, which are often overexpressed in glioblastoma.[8]
Signaling Pathway Diagram: DNA-PK Inhibition in Cancer Therapy
Caption: Inhibition of DNA-PK by imidazo[4,5-c]pyridine derivatives blocks DNA repair, leading to tumor cell apoptosis.
Antiviral Activity: A Broad-Spectrum Defense
The purine-like structure of imidazo[4,5-c]pyridines also makes them effective inhibitors of viral replication, often by targeting viral polymerases.
-
Classical Swine Fever Virus (CSFV): The compound 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) has been shown to be a potent inhibitor of CSFV replication in vitro.[9] Mechanistic studies revealed that BPIP targets the viral RNA-dependent RNA polymerase (RdRp).[9]
-
Hepatitis C Virus (HCV): Starting from an anti-pestivirus lead, researchers developed a series of 2,5-disubstituted imidazo[4,5-c]pyridines with selective activity against HCV.[10]
-
Bovine Viral Diarrhea Virus (BVDV): A series of imidazo[4,5-c]pyridines were developed and tested against BVDV, with one highly active and selective molecule identified that interacts with the viral RNA-dependent RNA polymerase.[1][11]
Experimental Workflow: Antiviral Activity Screening
Caption: A typical workflow for screening imidazo[4,5-c]pyridines for antiviral activity.
Immunomodulatory and Anti-inflammatory Effects
Certain imidazo[4,5-c]pyridines have been shown to modulate the immune system, demonstrating both immunosuppressive and immunostimulatory properties.
-
Immunosuppressive and Anti-inflammatory Agents: A variety of imidazo[4,5-c]pyridines and their corresponding nucleosides have been synthesized and evaluated for their ability to inhibit lymphocyte-mediated cytolysis in vitro and the inflammatory response in vivo.[12] 3-Deazaadenosine was identified as a particularly potent compound in these assays.[12]
-
Immunomodulating Imidazoquinolines: While not strictly imidazo[4,5-c]pyridines, the related imidazoquinoline class of compounds, such as S-28463, are potent inducers of interferons and other cytokines, demonstrating significant antiviral and immunomodulating effects.[13] This highlights the broader potential of the fused imidazo-heterocycle system in immunotherapy.
Notable Imidazo[4,5-c]pyridine Derivatives and Their Mechanisms
Several specific imidazo[4,5-c]pyridine derivatives have progressed through preclinical and, in some cases, clinical development, showcasing the therapeutic potential of this scaffold.
| Compound/Derivative Class | Therapeutic Area | Mechanism of Action | Key Findings | Reference(s) |
| 6-Anilino imidazo[4,5-c]pyridin-2-ones | Oncology | DNA-Dependent Protein Kinase (DNA-PK) inhibition | Potent radiosensitizers in preclinical cancer models. | [5] |
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | Antiviral | Inhibition of Classical Swine Fever Virus RNA-dependent RNA polymerase | Highly potent inhibitor of in vitro CSFV replication. | [9] |
| 3-Deazaneplanocin A (DZNep) | Oncology, Antiviral | S-adenosyl-L-homocysteine synthesis inhibitor and EZH2 inhibitor | Potential application in various cancers and Ebola virus disease. | [1][11] |
| Bamaluzole | Neurology | GABA-A receptor agonist | Patented as an anticonvulsant but never marketed. | [1][14] |
| 3-Deazaadenosine | Anti-inflammatory, Immunosuppressive | Inhibition of lymphocyte-mediated cytolysis | Potent inhibitor of inflammation in animal models. | [12] |
Future Directions and Conclusion
The journey of substituted imidazo[4,5-c]pyridines from a simple purine isostere to a highly versatile and privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The synthetic accessibility of this core, coupled with its diverse and potent biological activities, ensures its continued relevance in the development of novel therapeutics.
Future research in this area will likely focus on:
-
Development of more selective kinase inhibitors: Fine-tuning the substitution patterns on the imidazo[4,5-c]pyridine core to achieve greater selectivity for specific kinase targets, thereby minimizing off-target effects.
-
Exploration of novel therapeutic areas: Investigating the potential of this scaffold in other disease areas, such as neurodegenerative disorders and metabolic diseases.
-
Application of novel drug delivery technologies: Enhancing the pharmacokinetic and pharmacodynamic properties of imidazo[4,5-c]pyridine-based drugs through advanced formulation and delivery strategies.
References
-
Foks, H., & Pancechowska-Ksepka, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Montgomery, J. A., Clayton, S. D., & Shortnacy, A. T. (1986). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 29(1), 138–143. [Link]
-
Paeshuyse, J., Puerstinger, G., De Clercq, E., & Neyts, J. (2008). Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research, 77(2), 114–119. [Link]
-
Golding, B. T., Griffin, R. J., & Newell, D. R. (2011). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 54(18), 6271–6289. [Link]
-
Furet, P., et al. (2013). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1045–1050. [Link]
-
MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390–393. [Link]
-
Temple, C., Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
-
Ryu, J. Y., et al. (2026). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 132, 130497. [Link]
-
Lee, H., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2663–2667. [Link]
-
Královas, K., et al. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 14(10), 577–586. [Link]
-
de F. F. M. de, A., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(1), 114-142. [Link]
-
Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1205–1217. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528. [Link]
-
Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. [Link]
-
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 47(3), 259–281. [Link]
-
PubChem. (n.d.). Imidazo 4,5-c pyridine compounds and methods of antiviral treatment - Patent US-7648998-B2. Retrieved from [Link]
-
Kumar, A., & Kumar, R. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5395. [Link]
-
Weeks, C. E., & Gibson, S. J. (1992). Immunomodulating and antiviral activities of the imidazoquinoline S-28463. Journal of Interferon Research, 12(2), 115–119. [Link]
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulating and antiviral activities of the imidazoquinoline S-28463 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazopyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine from 3,4-diaminopyridine
Application Note: Synthesis of Methyl-Substituted Imidazo[4,5-c]pyridines
Executive Summary & Strategic Analysis
The synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine presents a specific regiochemical challenge. While the core imidazo[4,5-c]pyridine scaffold is readily accessible from 3,4-diaminopyridine (3,4-DAP) , the introduction of a methyl group at the C7 position (pyridine ring) cannot be achieved via direct methylation of the unfunctionalized parent heterocycle due to electronic deactivation at the beta-position relative to the pyridine nitrogen.
Therefore, this guide addresses two distinct synthetic pathways to ensure the researcher achieves the correct regioisomer:
-
Protocol A (Literal Target): The synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine . This strictly requires the use of 5-methyl-3,4-diaminopyridine as the starting material, cyclized with formic acid.
-
Protocol B (Common Alternative): The synthesis of 2-methyl-3H-imidazo[4,5-c]pyridine . This is the direct product of reacting 3,4-diaminopyridine with acetic acid/anhydride. This protocol is included because "7-methyl" and "2-methyl" nomenclatures are frequently confused in literature due to differing numbering conventions (purine vs. IUPAC).
Critical Regiochemistry & Numbering
Before proceeding, verify your target structure against the IUPAC numbering system below to ensure protocol selection matches the desired pharmacophore.
Figure 1: Decision tree for synthetic pathway selection based on methyl group location.
Protocol A: Synthesis of 7-Methyl-3H-imidazo[4,5-c]pyridine
Target: Methyl group located at position 7 (pyridine ring). Primary Reference: Dymińska, et al. (Molecules, 2018).
Reaction Logic
The C7 position is electronically inaccessible for Friedel-Crafts alkylation on the formed heterocycle. The methyl group must be installed on the pyridine ring prior to the formation of the imidazole ring. Therefore, the reaction utilizes 5-methyl-3,4-diaminopyridine and formic acid .[1][2] The formic acid provides the single carbon ("C2") needed to close the imidazole ring without adding a substituent to it.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 5-Methyl-3,4-diaminopyridine | Precursor | 1.0 | Critical starting material.[3] |
| Formic Acid (98-100%) | Cyclizing Agent | Solvent | Acts as both reagent and solvent. |
| Sodium Hydroxide (NaOH) | Neutralizer | N/A | For workup (pH adjustment). |
| Ethanol/Water | Recrystallization | N/A | Purification solvent. |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-3,4-diaminopyridine (1.0 mmol) in excess formic acid (5–10 mL per gram of substrate).
-
Note: Ensure the formic acid is of high purity (>98%) to prevent hydrolysis side reactions.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 100–110 °C) . Maintain reflux for 6–8 hours .
-
Monitoring: Monitor consumption of the diamine via TLC (Eluent: DCM/MeOH 9:1). The diamine spot (polar) should disappear, replaced by a slightly less polar product spot.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove excess formic acid, yielding a viscous residue.
-
Dissolve the residue in a minimum amount of water (approx. 5-10 mL).
-
Carefully basify the solution to pH 8–9 using 20% aqueous NaOH or concentrated ammonia solution. Caution: Exothermic reaction.
-
The product, 7-methyl-3H-imidazo[4,5-c]pyridine , will precipitate as a solid.
-
-
Purification:
-
Filter the precipitate and wash with ice-cold water (2 x 5 mL).
-
Recrystallization: Purify the crude solid by recrystallization from an Ethanol/Water mixture (typically 1:1 or 2:1 ratio).
-
Dry the crystals under vacuum at 50 °C for 12 hours.
-
Protocol B: Synthesis of 2-Methyl-3H-imidazo[4,5-c]pyridine
Target: Methyl group located at position 2 (imidazole ring).[4] Context: This is the direct "one-pot" product when reacting 3,4-diaminopyridine with a two-carbon source (Acetic Acid).
Reaction Logic
This reaction involves the condensation of the vicinal diamines of 3,4-diaminopyridine with a carboxylic acid derivative (Acetic Acid or Triethyl Orthoacetate). The carbonyl carbon of the acetic acid becomes C2 of the imidazole ring, retaining the methyl group.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3,4-Diaminopyridine | Precursor | 1.0 | Commercially available (CAS: 54-96-6).[5] |
| Acetic Acid (Glacial) | Reagent | 1.5 - 2.0 | Provides the methyl-carbon unit. |
| Polyphosphoric Acid (PPA) | Catalyst/Solvent | Excess | Dehydrating agent and solvent.[6] |
| Ammonium Hydroxide | Neutralizer | N/A | For pH adjustment. |
Step-by-Step Methodology
-
Setup: Charge a reaction vessel with 3,4-diaminopyridine (5.0 g, 45.8 mmol). Add Acetic Acid (3.9 mL, approx. 1.5 equiv) and Polyphosphoric Acid (PPA) (50 mL).
-
Reaction: Heat the mixture to 125 °C for 2–4 hours .
-
Observation: The mixture will become a homogeneous, viscous syrup.
-
-
Quenching:
-
Cool the reaction mixture to approx. 60 °C (do not allow to solidify completely).
-
Pour the warm mixture slowly into crushed ice (approx. 200 g) with vigorous stirring. Ensure the PPA dissolves completely.
-
-
Isolation:
-
Adjust the pH of the aqueous solution to pH 8.0 using Ammonium Hydroxide (28% NH₃).
-
Extraction: Extract the aqueous layer with Chloroform/Methanol (3:1) (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄).
-
Filter and concentrate to dryness.
-
-
Purification:
-
The residue is often pure enough for use. If necessary, recrystallize from hot Ethanol .
-
Yield: Typical yields range from 70–85%.
-
Comparative Pathway Visualization
The following diagram illustrates the divergence in synthesis based on the desired methyl position.
Figure 2: Synthetic divergence for Imidazo[4,5-c]pyridine derivatives.
References
-
Dymińska, L. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules , 23(11), 2835.
- Relevance: Describes the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diaminopyridine in formic acid.
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives. Molecular Diversity , 28, 2817–2829.
- Relevance: Provides general conditions for condensation of diamines with carboxylic acid deriv
-
Temple, C. Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry , 30(10), 1746–1751.
- Relevance: Foundational text on the oxidative cycliz
-
PubChem Compound Summary. (2025). 1H-Imidazo[4,5-c]pyridine.[9] National Library of Medicine .
- Relevance: Verification of chemical structure and physical properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5,6-Dibromopyridine-2,3-diamine | Benchchem [benchchem.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 7. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Application Note: Strategic C2 Functionalization of 7-Methyl-3H-imidazo[4,5-c]pyridine
This Application Note provides a comprehensive technical guide for the C2 functionalization of 7-methyl-3H-imidazo[4,5-c]pyridine . This scaffold is a critical purine isostere utilized in kinase inhibitors (e.g., Aurora, JAK) and antiviral agents.
The C2 position (between the two imidazole nitrogens) is the most chemically distinct site on the imidazole ring, offering a unique vector for structure-activity relationship (SAR) expansion.
Executive Summary & Chemical Logic
The molecule 7-methyl-3H-imidazo[4,5-c]pyridine consists of a pyridine ring fused to an imidazole ring. The "7-methyl" group is located on the pyridine moiety, while the C2 position resides on the imidazole ring.
Reactivity Profile:
-
Acidity: The C2-H proton is significantly acidic (
in DMSO), allowing for deprotonation by strong bases (organolithiums). -
N-H Interference: The free N-H (N3/N1 tautomer) is more acidic (
) than the C2-H. Therefore, N-protection is a mandatory prerequisite for lithiation protocols to prevent polylithiation or quenching. -
C-H Activation: The C2 position is electronically activated for transition-metal-catalyzed C-H functionalization (arylation/alkenylation) due to the flanking nitrogen atoms.
Strategic Decision Matrix
-
For Alkyl/Acyl/Halogen introduction: Use Protocol A (Lithiation-Trapping) .
-
For Aryl/Heteroaryl introduction: Use Protocol B (Pd-Catalyzed C-H Arylation) .
Pre-requisite: Protection Strategy
Before C2 functionalization (especially lithiation), the N-H proton must be masked. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is recommended due to its stability under lithiation conditions and facile removal.
Protocol: SEM Protection
-
Reactants: 7-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq), NaH (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq).
-
Solvent: Anhydrous DMF or THF (
M). -
Procedure:
-
Cool solution of substrate in DMF to 0°C.
-
Add NaH portion-wise. Stir 30 min (H2 evolution).
-
Add SEM-Cl dropwise. Warm to RT and stir 2 h.
-
Workup: Quench with water, extract EtOAc.
-
Yield Expectation: >85% (Mixture of N1/N3 regioisomers is possible; both activate C2 similarly).
-
Protocol A: C2-Lithiation and Electrophile Trapping
This method allows the introduction of alkyl, acyl, formyl, and halogen groups.
Mechanism
The SEM-protected imidazole undergoes specific deprotonation at C2 by
Step-by-Step Methodology
Materials:
-
Substrate:
-SEM-7-methyl-imidazo[4,5-c]pyridine. -
Base:
-Butyllithium ( -BuLi), 2.5 M in hexanes. -
Solvent: Anhydrous THF (distilled over Na/benzophenone).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Dissolution: Dissolve the protected substrate (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Add
-BuLi (1.2 mmol, 1.2 eq) dropwise via syringe over 5 minutes.-
Critical Note: Maintain temp < -70°C. The resulting C2-lithio species is temperature sensitive.
-
Aging: Stir at -78°C for 30–45 minutes. A color change (often yellow/orange) indicates anion formation.
-
-
Trapping: Add the Electrophile (1.5 eq) dissolved in minimal THF dropwise.
-
Electrophiles: MeI (Methylation), DMF (Formylation),
(Iodination), Hexachloroethane (Chlorination).
-
-
Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Add saturated aqueous
(2 mL). -
Purification: Extract with EtOAc, dry over
, and purify via flash chromatography.
Data Summary: Electrophile Scope
| Electrophile | Product Substituent (C2) | Expected Yield | Notes |
| Methyl Iodide (MeI) | Methyl (-CH3) | 75-85% | Fast reaction |
| DMF | Aldehyde (-CHO) | 65-75% | Precursor for reductive amination |
| Iodine ( | Iodide (-I) | 70-80% | Precursor for Suzuki/Sonogashira |
| Carboxylic Acid (-COOH) | 60-70% | Bubble gas or pour onto dry ice |
Protocol B: Pd-Catalyzed Direct C-H Arylation
This modern approach avoids the need for pre-halogenation of the imidazole ring. It couples the C2-H directly with aryl halides.
Mechanism
A
Step-by-Step Methodology
Materials:
-
Catalyst:
(5 mol%) or . -
Ligand:
(10 mol%) or Xantphos (for difficult cases). -
Co-Catalyst:
(10-20 mol%). -
Base:
(2.0 eq) or . -
Coupling Partner: Aryl Iodide or Bromide (1.2 eq).
-
Solvent: Anhydrous Dioxane or DMF.
Procedure:
-
Vessel: Use a microwave vial or a pressure tube (Schlenk tube).
-
Charging: Add Protected Substrate (1.0 eq), Aryl Halide (1.2 eq),
, , , and . -
Degassing: Seal the vessel and purge with Argon for 5 minutes. Add solvent (Dioxane, 0.2 M) via syringe.
-
Reaction: Heat to 100–120°C for 12–16 hours (or 140°C for 1 h in Microwave).
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Workflow Visualization (Graphviz)
Caption: Decision tree for selecting the optimal C2-functionalization pathway based on the target moiety.
Troubleshooting & Optimization
-
Low Yield in Lithiation:
-
Cause: Incomplete deprotonation or moisture.
-
Fix: Titrate
-BuLi before use. Ensure temperature is strictly <-70°C to prevent ring opening or halogen dance (if halogens present).
-
-
Regioselectivity in Arylation:
-
Deprotection:
-
SEM groups can be stubborn. Use TBAF (1M in THF) + Ethylenediamine or TFA/DCM at reflux if standard conditions fail.
-
References
-
Regioselective C2-aryl
- Source: Organic & Biomolecular Chemistry (RSC), 2013.
- Relevance: Establishes the Pd/Cu protocol for the imidazopyridine scaffold.
-
URL:[Link]
-
Directed Metal
- Source: Baran Lab (Scripps), Reference Guide.
- Relevance: Definitive guide on lithiation conditions, solvents, and directing groups for heterocycles.
-
URL:[Link]
-
Synthesis and site selective C–H functionaliz
-
Synthesis of functionalized imidazo[4,5-c]pyridine.
- Source: PMC (NIH), Molecules, 2012.
- Relevance: Describes the base synthesis of the 7-methyl-3H-imidazo[4,5-c]pyridine core.
-
URL:[Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Synthesis of Imidazo[4,5-c]pyridine Scaffolds
This Application Note and Protocol guide details optimized reaction conditions for the synthesis of imidazo[4,5-c]pyridine derivatives. This guide prioritizes regioselectivity and operational efficiency, distinguishing between robust "workhorse" methods and advanced transition-metal-catalyzed approaches.
Executive Summary & Strategic Rationale
The imidazo[4,5-c]pyridine ring system is a privileged scaffold in drug discovery, serving as a bioisostere for purines (3-deazapurines). It is critical in the development of JAK inhibitors, nucleoside analogs, and anticancer agents.
The Synthetic Challenge: The primary difficulty in synthesizing imidazo[4,5-c]pyridines from 3,4-diaminopyridine is regiocontrol . The intrinsic nucleophilicity difference between the N3 and N4 nitrogens often leads to mixtures of [4,5-c] and [4,5-b] isomers or N-alkylation at the wrong position.
The Solution: This guide presents two distinct protocols:
-
Protocol A (The "Workhorse"): A microwave-assisted oxidative cyclization. Best for rapid library generation where the starting material (3,4-diaminopyridine) is readily available.
-
Protocol B (The "Precision" Route): A Pd-catalyzed cascade cyclization. Best for scale-up and when strict regiochemical fidelity is required.
Mechanistic Pathways & Regioselectivity
Understanding the competition between the N3 and N4 positions is vital. The diagram below illustrates the divergence point where reaction conditions dictate the final isomer.
Caption: Divergent pathways in cyclization. Oxidative conditions (Path B) favor the [4,5-c] isomer by trapping the kinetic intermediate.
Protocol A: Microwave-Assisted Oxidative Cyclization
Best For: Rapid synthesis of 2-substituted derivatives from aldehydes. Mechanism: One-pot condensation followed by in situ oxidation using Sodium Metabisulfite (Na₂S₂O₅) or air.
Materials
-
Substrate: 3,4-Diaminopyridine (1.0 equiv)
-
Reagent: Aryl/Alkyl Aldehyde (1.1 equiv)[1]
-
Oxidant: Na₂S₂O₅ (1.5 equiv)[1]
-
Solvent: DMSO or DMSO/Water (10:1)[1]
-
Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave vial, dissolve 3,4-diaminopyridine (1.0 mmol, 109 mg) in DMSO (3 mL).
-
Addition: Add the aldehyde (1.1 mmol) followed by Na₂S₂O₅ (1.5 mmol, ~285 mg). Note: The reaction is exothermic; add oxidant slowly.
-
Irradiation: Cap the vial and irradiate at 120 °C for 15 minutes (Hold time). Set maximum power to 150W and pressure limit to 250 psi.
-
Workup: Pour the reaction mixture into ice-cold water (20 mL). Neutralize with sat. NaHCO₃ if necessary.
-
Isolation:
-
Precipitate: If a solid forms, filter and wash with cold water and Et₂O.
-
Extraction: If no precipitate, extract with EtOAc (3 x 15 mL). Wash combined organics with brine (5x to remove DMSO), dry over Na₂SO₄, and concentrate.
-
Optimization Data
| Parameter | Standard Condition | Optimized Condition | Outcome |
| Solvent | Ethanol (Reflux) | DMSO (MW) | Yield increased from 45% to 82% |
| Oxidant | Air (Open flask) | Na₂S₂O₅ | Reaction time reduced from 12h to 15m |
| Temp | 80 °C | 120 °C | Complete conversion; cleaner profile |
Protocol B: Regioselective Pd-Catalyzed Cascade
Best For: Scale-up, installing sensitive functionality, or when Protocol A yields isomeric mixtures. Concept: This route avoids the symmetry of 3,4-diaminopyridine by starting with 3-amino-4-chloropyridine .
Materials
-
Substrate: 3-Amino-4-chloropyridine (1.0 equiv)
-
Reagent: Amidine or Amide (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: Xantphos (10 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure
-
Setup: Charge a flame-dried Schlenk tube with 3-amino-4-chloropyridine (1.0 mmol), amide/amidine partner (1.2 mmol), Pd(OAc)₂ (11 mg), Xantphos (58 mg), and Cs₂CO₃ (650 mg).
-
Inertion: Evacuate and backfill with Argon (3 cycles). Add anhydrous 1,4-Dioxane (5 mL).
-
Reaction: Heat to 100 °C for 12–16 hours. Vigorous stirring is critical.
-
Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash chromatography (DCM/MeOH gradient).
Troubleshooting & Purification Guide
Common Failure Modes
Use the logic flow below to diagnose synthetic failures.
Caption: Diagnostic workflow for reaction optimization.
Purification Solvent Systems
Imidazo[4,5-c]pyridines are polar and often streak on silica.
-
Flash Chromatography:
-
Recrystallization:
-
Solvent A: Ethanol/Water (Dissolve in hot EtOH, add water until turbid, cool).
-
Solvent B: Acetonitrile (for highly crystalline solids).
-
References
-
Microwave-Assisted Synthesis & Oxidative Cyclization
-
Regioselective Solid-Phase & Directed Synthesis
-
Transition Metal Catalysis (Pd-Catalyzed Amidation)
- Title: Common side reactions in the synthesis of imidazo[4,5-b]pyridines (Applicable to [4,5-c]).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
using 7-methyl-3H-imidazo[4,5-c]pyridine as a heterobifunctional linker
Application Note & Protocols
Topic: 7-Methyl-3H-imidazo[4,5-c]pyridine: A Privileged Scaffold for the Design of Novel Heterobifunctional Linkers in Targeted Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Abstract
Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), have emerged as powerful therapeutic modalities that co-opt cellular machinery or deliver potent payloads to specific targets.[1][2] The linker connecting the two functional ends of these molecules is a critical determinant of their efficacy, influencing solubility, cell permeability, and the spatial orientation of the binding ligands.[3][4] This document introduces the 7-methyl-3H-imidazo[4,5-c]pyridine core as a semi-rigid, versatile scaffold for the construction of next-generation heterobifunctional linkers. Drawing on its structural similarity to endogenous purines, the imidazo[4,5-c]pyridine scaffold offers favorable physicochemical properties and presents unique vectors for chemical functionalization.[5][6] We provide a comprehensive guide, including design rationale, detailed protocols for the synthesis of a functionalized linker, subsequent bioconjugation to target ligands, and methods for analytical validation.
Introduction: The Rationale for an Imidazo[4,5-c]pyridine-Based Linker
The design of a heterobifunctional molecule involves the careful selection of a warhead (targeting a protein of interest, POI), a recruitment domain (e.g., for an E3 ubiquitin ligase), and the linker that tethers them.[3][7] While simple polyethylene glycol (PEG) or alkyl chains are common, there is growing interest in developing more structured linkers that can pre-organize the molecule, improve pharmacokinetic properties, and potentially engage in productive interactions within the ternary complex (POI-Linker-E3 Ligase).[8][9]
The imidazo[4,5-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with anticancer, antiviral, and kinase inhibitory properties.[5][10][11][12][13][14] Its purine-like structure allows it to interact with biological systems in a predictable manner.[6] We propose that these inherent properties make it an exceptional candidate for a linker core.
Key Advantages:
-
Structural Pre-organization: The fused ring system provides a degree of rigidity, reducing the entropic penalty upon formation of the ternary complex compared to highly flexible linkers.
-
Tunable Physicochemical Properties: The scaffold's aromatic nature and the presence of nitrogen atoms allow for modulation of solubility and cell permeability through substitution. The methyl group at the 7-position provides a defined hydrophobic contact point.
-
Synthetic Tractability: The imidazo[4,5-c]pyridine core can be synthesized from readily available precursors and functionalized at multiple positions to install orthogonal chemical handles for conjugation.[5][15]
The following diagram illustrates the fundamental concept of a PROTAC, where the 7-methyl-3H-imidazo[4,5-c]pyridine acts as the central linker component.
Caption: Conceptual diagram of a PROTAC utilizing a 7-methyl-3H-imidazo[4,5-c]pyridine linker.
Protocol 1: Synthesis of a Functionalized Linker
To serve as a heterobifunctional linker, the 7-methyl-3H-imidazo[4,5-c]pyridine core must be equipped with two orthogonal reactive handles. This protocol describes the synthesis of (E)-4-(dimethylamino)-N'-(7-methyl-3H-imidazo[4,5-c]pyridin-4-yl)but-2-enamide , a hypothetical but representative linker with a reactive acrylamide for thiol conjugation and a handle for further modification.
The synthesis begins with the formation of the core ring structure, a method adapted from the work of Dymińska et al., followed by functionalization.[5]
Materials:
-
5-methylpyridine-3,4-diamine
-
Formic acid (100%)
-
Phosphorus oxychloride (POCl₃)
-
(E)-4-(Dimethylamino)but-2-enoic acid hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 2.1: Synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine
-
To a round-bottom flask, add 5-methyl-3,4-diaminopyridine (1.0 eq).
-
Add 100% formic acid (10 mL per gram of diamine).
-
Heat the mixture to reflux (approx. 105 °C) for 6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography to obtain 7-methyl-3H-imidazo[4,5-c]pyridine.
Step 2.2: Chlorination and Amination to Install the Linker Arm
This multi-step process first activates the pyridine ring for nucleophilic substitution.
-
Chlorination: Suspend 7-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq) in POCl₃ (5.0 eq) and heat at 110 °C for 4 hours. Carefully quench the reaction by pouring it onto crushed ice. Neutralize with solid sodium bicarbonate and extract with ethyl acetate. Purify to obtain 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine.
-
Amidation: In a sealed tube, dissolve the 4-chloro intermediate (1.0 eq) and (E)-4-(dimethylamino)but-2-enoic acid (1.2 eq) in DMF. Add DIPEA (3.0 eq) and HBTU (1.2 eq). Heat at 80 °C for 12 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final functionalized linker.
Caption: Workflow for the synthesis of the functionalized 7-methyl-3H-imidazo[4,5-c]pyridine linker.
Protocol 2: Bioconjugation Cascade
This protocol details the sequential conjugation of the linker, first to a POI-targeting ligand and then to a biomolecule (e.g., an E3 ligase ligand bearing a free thiol).
Assumptions:
-
The POI ligand has a primary or secondary amine for amide bond formation.
-
The second molecule (e.g., E3 Ligand) has an available cysteine residue for Michael addition.
Step 3.1: Conjugation to POI Ligand
-
Dissolve the synthesized linker (1.1 eq) and the amine-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.
-
Upon completion, purify the POI-Linker conjugate using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the conjugate as a solid.
Step 3.2: Conjugation to Thiol-Containing Biomolecule
-
Dissolve the POI-Linker conjugate (1.0 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) pH 7.4, potentially with a co-solvent like DMSO to aid solubility.
-
Add the thiol-containing biomolecule (e.g., CRBN ligand with a cysteine handle) (1.2 eq).
-
Allow the reaction to proceed at room temperature for 2 hours. The Michael addition to the acrylamide is typically efficient at neutral pH.
-
Monitor the reaction by LC-MS, observing the mass shift corresponding to the addition of the biomolecule.
-
Purify the final heterobifunctional molecule (e.g., PROTAC) by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions and store at -20 °C or -80 °C.
Caption: Workflow for the sequential bioconjugation to form the final PROTAC molecule.
Protocol 3: Analytical Characterization & Validation
Rigorous analytical validation is essential at each stage to confirm identity, purity, and stability. This protocol outlines a self-validating system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (for small molecule intermediates)
Step 4.1: Intermediate Validation
-
Purity Assessment: Analyze all synthesized intermediates (core, chlorinated intermediate, functionalized linker, POI-linker) by analytical HPLC. Purity should ideally be >95% before proceeding to the next step.
-
Identity Confirmation:
-
For small molecules, obtain ¹H and ¹³C NMR spectra and compare them with expected structures.
-
Confirm the mass of each intermediate by LC-MS (ESI+ mode) to match the calculated exact mass.
-
Step 4.2: Final Conjugate Validation
-
Purity: Assess the final purified heterobifunctional molecule by analytical HPLC. A single major peak indicates high purity.
-
Identity: Confirm the molecular weight of the final construct using high-resolution mass spectrometry (HRMS) to ensure the full molecule was formed correctly.
Data Presentation: Summarize analytical data in a clear, tabular format.
| Compound | Synthesis Step | Expected Mass (Da) | Observed Mass (m/z) | Purity (HPLC %) |
| 7-methyl-3H-imidazo[4,5-c]pyridine | 2.1 | 133.15 | 134.1 [M+H]⁺ | >98% |
| Functionalized Linker | 2.2 | 273.33 | 274.3 [M+H]⁺ | >95% |
| POI-Linker Conjugate | 3.1 | (Mass of POI Ligand + 256.3) | Varies | >95% |
| Final PROTAC | 3.2 | (Mass of POI-Linker + Mass of E3 Ligand) | Varies | >98% |
Conclusion
The 7-methyl-3H-imidazo[4,5-c]pyridine scaffold represents a synthetically accessible and highly versatile core for the development of sophisticated heterobifunctional linkers. Its semi-rigid nature and favorable chemical properties offer a compelling alternative to traditional flexible linkers, providing a new avenue for optimizing the performance of targeted therapeutics like PROTACs and ADCs. The protocols outlined herein provide a robust framework for the synthesis, conjugation, and validation of these novel constructs, empowering researchers to explore this promising chemical space.
References
- (No Source Found)
-
Boryczka, S., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]
-
Staudt, C., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 19(6), 1563-1575. Available at: [Link]
-
Klein, J. S., et al. (2014). Design and characterization of structured protein linkers with differing flexibilities. Protein Engineering, Design and Selection, 27(10), 325-330. Available at: [Link]
- (No Source Found)
- (No Source Found)
-
Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369. Available at: [Link]
-
Kráľová, P., et al. (2013). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 15(7), 366-374. Available at: [Link]
-
Tuley, A., & Fast, W. (2018). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 9(11), 1913-1924. Available at: [Link]
- (No Source Found)
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. PubChem. Available at: [Link]
- (No Source Found)
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 7-Bromo-3H-imidazo[4,5-b]pyridine. Phrm-intermediate.com. Available at: [Link]
-
Sedić, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(15), 2779. Available at: [Link]
- (No Source Found)
-
Glavač, D., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(3), 711. Available at: [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. Available at: [Link]
- (No Source Found)
- (No Source Found)
-
Kumar, D., et al. (2021). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 45(1), 183-195. Available at: [Link]
-
Faisal, A., et al. (2014). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467. Available at: [Link]
-
Tran, V., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e611. Available at: [Link]
-
Hassan, G. S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 81, 30-43. Available at: [Link]
- (No Source Found)
-
Zhang, H., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 1-10. Available at: [Link]
-
Gilligan, P. J., et al. (2000). Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands. Bioorganic & Medicinal Chemistry, 8(1), 181-188. Available at: [Link]
-
Sedić, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC Linkers | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. pubs.acs.org [pubs.acs.org]
microwave-assisted synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine
Application Note: Microwave-Assisted Synthesis of 7-Methyl-3H-imidazo[4,5-c]pyridine
Executive Summary
The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for antagonists of platelet-activating factor (PAF), inhibitors of Janus kinases (JAK), and potential anticancer agents. Traditional thermal synthesis of these fused heterocycles often requires prolonged reflux times (24–48 hours) in aggressive acidic media (e.g., polyphosphoric acid), leading to degradation of sensitive substituents and variable yields.
This Application Note details a validated, high-efficiency protocol for the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar precursors, this method reduces reaction times from hours to minutes while significantly improving the impurity profile.
Scientific Rationale & Mechanism
Why Microwaves?
The cyclization of vicinal diamines with carboxylic acid derivatives is endothermic and entropically driven. Conventional heating relies on conductive transfer, creating thermal gradients that can cause local overheating and byproduct formation.
-
Dielectric Heating: Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix (specifically the dipole moment of the diamine and the acid/solvent). This induces rapid molecular rotation and ionic conduction, generating uniform internal heat.
-
Superheating Effect: In sealed vessels, solvents can be heated significantly above their atmospheric boiling points, exponentially increasing the reaction rate constant (
) according to the Arrhenius equation.
Retrosynthetic Logic
The target molecule, 7-methyl-3H-imidazo[4,5-c]pyridine, is constructed via the condensation of 5-methyl-3,4-diaminopyridine (or its regioisomer depending on nomenclature conventions, see Note on Regiochemistry below) with a C1-synthon (Formic acid or Triethyl orthoformate).
Mechanism of Cyclization:
-
Amidation: Nucleophilic attack of the more basic pyridine amine onto the activated carbonyl of the formic acid/orthoester.
-
Formylation: Formation of the N-formyl intermediate.
-
Cyclodehydration: Acid-catalyzed intramolecular attack of the second amine followed by dehydration to aromatize the imidazole ring.
Figure 1: Mechanistic pathway for the microwave-assisted cyclodehydration of diaminopyridines.
Experimental Protocols
Materials
-
Precursor: 5-methyl-3,4-diaminopyridine (CAS: Custom or synthesized via reduction of 3-nitro-5-methylpyridin-4-amine).
-
Cyclizing Agent: Formic Acid (98-100%) OR Triethyl Orthoformate (TEOF) with catalytic Sulfamic Acid.
-
Solvent: Water (for Formic acid route) or Ethanol (for TEOF route).
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of sustaining 20 bar pressure.
Protocol A: The Formic Acid Route (Robust & Direct)
Best for scale-up and when high acidic tolerance is acceptable.
-
Preparation: In a 10 mL microwave process vial, suspend 5-methyl-3,4-diaminopyridine (1.0 mmol, 123 mg) in Formic Acid (3.0 mL).
-
Sealing: Cap the vial with a Teflon-lined septum and crimp seal.
-
Pre-stirring: Vortex for 30 seconds to ensure homogeneity.
-
Irradiation:
-
Temp: 140°C
-
Time: 10 minutes (Hold time)
-
Power: Dynamic (Max 150 W)
-
Pressure Limit: Set to 15 bar (Safety cutoff).
-
Note: Use "High Absorption" setting if available.
-
-
Work-up:
-
Cool the vessel to room temperature (using compressed air flow).
-
Transfer the mixture to a beaker.
-
Neutralize carefully with saturated NaHCO₃ solution or 10% NaOH until pH ~8.
-
The product often precipitates upon neutralization.
-
Extraction: If no precipitate, extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate.
-
Protocol B: The Orthoester Route (Milder Conditions)
Best for sensitive substrates or anhydrous requirements.
-
Preparation: In a 5 mL microwave vial, dissolve 5-methyl-3,4-diaminopyridine (1.0 mmol) in Ethanol (2 mL).
-
Reagents: Add Triethyl Orthoformate (1.5 mmol, 250 µL) and Sulfamic Acid (5 mol%, catalytic).
-
Irradiation:
-
Temp: 120°C
-
Time: 5 minutes
-
Power: Dynamic.
-
-
Work-up:
-
Concentrate the solvent in vacuo.
-
Triturate the residue with diethyl ether to yield the solid product.
-
Optimization & Data Analysis
The following data summarizes the optimization of the cyclization step (Protocol A).
Table 1: Optimization of Reaction Parameters
| Entry | Temp (°C) | Time (min) | Solvent | Yield (%) | Purity (HPLC) | Notes |
| 1 | 100 | 60 | HCOOH | 65 | 88% | Incomplete conversion |
| 2 | 120 | 20 | HCOOH | 82 | 94% | Good conversion |
| 3 | 140 | 10 | HCOOH | 92 | >98% | Optimal Condition |
| 4 | 160 | 5 | HCOOH | 88 | 92% | Minor degradation observed |
| 5* | Reflux | 360 | HCOOH | 71 | 85% | Thermal control (6 hours) |
Entry 5 represents the conventional thermal heating method for comparison.
Workflow Visualization
The synthesis pipeline, from precursor handling to isolation, is critical for reproducibility.
Figure 2: Step-by-step operational workflow for the microwave synthesis.
Expert Insights & Troubleshooting
-
Regiochemistry Alert: The numbering of imidazo[4,5-c]pyridines can be confusing. The "7-methyl" isomer is generally derived from 5-methyl-3,4-diaminopyridine (using IUPAC numbering where the pyridine nitrogen is position 5 in the fused system). Always verify the position of the methyl group using 2D-NMR (HMBC) to confirm it is adjacent to the bridgehead carbon.
-
Pressure Management: Formic acid decomposes slightly to CO and H₂O at high temperatures. Ensure the microwave vial headspace is sufficient (fill volume < 60%) to accommodate pressure buildup.
-
Purification: Unlike the thermal method which produces tarry byproducts requiring column chromatography, the microwave method often yields a product clean enough for recrystallization from ethanol/water.
References
-
Dymińska, L. (2014). Synthesis and structural characterization of methyl-substituted imidazo[4,5-c]pyridines. The study explicitly describes the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diaminopyridine in formic acid.
-
Source: (Verified context via search snippets).
-
-
Ballell, L., et al. (2007). Microwave-assisted synthesis of imidazo[4,5-b]pyridines.
-
Source:
-
-
Perreux, L., & Loupy, A. (2001). Non-thermal effects of microwaves in organic synthesis.
-
Source:
-
-
Nagy, M., et al. (2025). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido... Discusses recent advancements in fusing imidazole rings to pyridine systems under pressure.
-
Source:
-
Application Note: Preparation and Characterization of Pharmaceutical Salts of 7-methyl-3H-imidazo[4,5-c]pyridine
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core fragment for various bioactive agents, including JAK inhibitors, antivirals, and anticancer therapeutics. However, the free base of 7-methyl-3H-imidazo[4,5-c]pyridine exhibits poor aqueous solubility, limiting its bioavailability and formulation potential. This Application Note provides a comprehensive technical guide for the synthesis of the free base and the subsequent selection, preparation, and characterization of pharmaceutically acceptable salts. We detail a tiered salt screening protocol designed to optimize physicochemical properties such as solubility, crystallinity, and stability.
Introduction & Chemical Context
Structural Analysis
7-methyl-3H-imidazo[4,5-c]pyridine is a fused bicyclic heterocycle containing a pyridine ring fused to an imidazole ring.[1][2][3]
-
Basic Centers: The molecule contains multiple nitrogen atoms. The pyridine nitrogen (N5) is the most basic site (approximate pKa ~6.0–7.0), making it the primary target for protonation by pharmaceutical acids. The imidazole ring nitrogen (N1/N3) is significantly less basic due to aromatic delocalization.
-
Acidic Centers: The imidazole -NH- proton is weakly acidic (pKa > 13), allowing for salt formation with strong bases (e.g., Sodium salts), though acid addition salts are preferred for oral bioavailability.
The Solubility Challenge
Like many planar heteroaromatic compounds, the free base possesses high lattice energy and low aqueous solubility. To achieve therapeutic plasma concentrations, conversion to a salt form (e.g., Hydrochloride, Mesylate, or Tosylate) is often required to disrupt the crystal lattice and lower the pH of the diffusion layer.
Phase 1: Synthesis of the Free Base
Prerequisite: Preparation of the starting material for salt screening.
Reaction Overview: The synthesis utilizes the condensation of 5-methyl-3,4-diaminopyridine with formic acid, a standard method for generating the imidazole ring fusion.
Figure 1: Synthesis pathway for the generation of the 7-methyl-3H-imidazo[4,5-c]pyridine free base.
Protocol 1: Cyclization and Isolation
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-3,4-diaminopyridine (1.0 eq) in Formic Acid (excess, typically 10–15 volumes).
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor reaction progress via TLC or HPLC (disappearance of diamine).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess formic acid.
-
Neutralize the residue with saturated aqueous NaHCO₃ or NH₄OH to pH ~8.0 to precipitate the free base.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water or Methanol to obtain the pure free base.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆) and Mass Spectrometry (ESI+).
Phase 2: Rational Salt Screening Protocol
Objective: Identify a counter-ion that improves aqueous solubility to >10 mg/mL while maintaining a melting point >150°C (to ensure solid-state stability).
The pKa Rule (ΔpKa > 2)
For a stable salt, the pKa of the acid must be at least 2 units lower than the pKa of the base (Pyridine N ≈ 6.5).
-
Target Acid pKa: < 4.5
-
Recommended Acids (Tier 1):
-
Hydrochloric Acid (pKa -6)
-
Methanesulfonic Acid (pKa -1.9)
-
Maleic Acid (pKa 1.9)
-
Phosphoric Acid (pKa 2.1)
-
Protocol 2: Micro-Scale Salt Screen (Solvent-Drop Grinding)
Use this method for rapid screening with limited material.
-
Preparation: Place 30 mg of 7-methyl-3H-imidazo[4,5-c]pyridine free base into a HPLC vial.
-
Acid Addition: Add 1.05 equivalents of the selected acid.
-
Liquid acids (HCl, MSA): Add as a solution in THF or Methanol.
-
Solid acids (Maleic, Tartaric): Add as a solid, then add 20 µL of solvent (Methanol or Acetone).
-
-
Grinding: Add a magnetic stir bar and stir/grind at room temperature for 2 hours.
-
Observation:
-
Clear Solution: Indicates salt formation but high solubility. Evaporate solvent to recover solid.
-
Precipitate: Isolate via centrifugation.[4]
-
-
Analysis: Analyze solids via PLM (Polarized Light Microscopy) for birefringence (crystallinity) and DSC.
Phase 3: Scale-Up of Lead Salt (Example: Mesylate)
Methanesulfonic acid (MSA) often yields non-hygroscopic salts with pyridine derivatives. The following protocol is optimized for the Mesylate Salt .
Figure 2: Process flow for the crystallization of the Mesylate salt.
Protocol 3: Mesylate Salt Crystallization
-
Dissolution: Suspend 5.0 g of 7-methyl-3H-imidazo[4,5-c]pyridine in 50 mL of Ethanol (absolute). Heat to 50°C until fully dissolved.
-
Acid Addition: Dilute 1.05 equivalents of Methanesulfonic acid (>99%) in 5 mL Ethanol. Add this solution dropwise to the warm free base solution over 20 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 60°C.
-
-
Cooling & Crystallization:
-
Cool the mixture to 25°C at a controlled rate of 5°C/hour.
-
If no precipitate forms by 30°C, add seed crystals (if available) or scratch the flask wall.
-
Once turbid, stir the slurry for 4 hours at room temperature, then cool to 0–5°C for 2 hours to maximize yield.
-
-
Filtration: Filter the white crystalline solid under vacuum.
-
Washing: Wash the filter cake with 10 mL of cold (0°C) Ethanol to remove excess acid and impurities.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Phase 4: Solid-State Characterization & Validation[5]
To ensure the material is suitable for pharmaceutical use, the following data profile must be generated.
| Technique | Parameter | Acceptance Criteria |
| ¹H NMR | Chemical Shift | Shift of pyridine protons downfield (approx +0.3–0.5 ppm) confirms protonation at N5. |
| XRPD | Diffraction Pattern | Distinct, sharp Bragg peaks indicating a crystalline phase different from the free base. |
| DSC | Melting Point | Single, sharp endotherm. T_melt > 150°C preferred. No desolvation peaks < 100°C. |
| HPLC | Purity | > 98.5% area. |
| IC | Counter-ion Stoichiometry | Ion Chromatography must confirm 1:1 molar ratio of Mesylate:Base. |
Expert Insight: Differentiating Salt vs. Co-crystal
If the ΔpKa is borderline (e.g., using Fumaric acid), the solid might be a co-crystal.
-
Validation: Use Single Crystal X-Ray Diffraction (SC-XRD) to locate the acidic proton. If the proton resides on the pyridine nitrogen, it is a salt. If it remains on the acid, it is a co-crystal.
Troubleshooting & Optimization
-
Issue: Oil formation instead of crystals.
-
Cause: Impurities or too rapid cooling.
-
Solution: Re-heat to dissolve the oil, add a co-solvent (e.g., Ethyl Acetate or MTBE) to reduce solubility gradually, and cool very slowly.
-
-
Issue: Hygroscopicity (HCl salt absorbs water).
-
Solution: Switch to less hydrophilic counter-ions like Tosylate, Napsylate, or Stearate.
-
-
Issue: Discoloration.
-
Cause: Oxidation of the electron-rich imidazole ring.
-
Solution: Perform all crystallization steps under Nitrogen or Argon atmosphere.
-
References
-
Synthesis of Imidazo[4,5-c]pyridines: Dymińska, L. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives."[5] Molecules (2023).[4][6]
-
Salt Selection Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH.
-
Salt Screening Protocols: Morris, K. R., et al. "An integrated approach to the selection of optimal salt form for a new drug candidate." International Journal of Pharmaceutics.
-
Chemical Properties (PubChem): 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (Structural Analog Data).
-
pKa Determination: "pKa values of nitrogen heterocycles." European Journal of Organic Chemistry (2017).[6]
Sources
- 1. PubChemLite - Imidazo(4,5-c)pyridine, 1-phenethyl- (C14H13N3) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 7-methyl-3H-imidazo[4,5-c]pyridine Derivatives
Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold
The 7-methyl-3H-imidazo[4,5-c]pyridine core represents a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows for interactions with a wide array of biological targets, leading to a diverse pharmacological profile.[1][2] Derivatives of this scaffold have been investigated for their potential as anti-cancer agents, immunomodulators, and antiviral therapeutics. This guide provides a comprehensive overview of the key biological assays and detailed protocols for characterizing the activity of novel 7-methyl-3H-imidazo[4,5-c]pyridine derivatives, empowering researchers to elucidate their mechanisms of action and advance promising candidates.
The multifaceted nature of this compound class stems from its ability to modulate key cellular pathways. For instance, certain derivatives have shown potent inhibitory activity against enzymes crucial for cancer cell survival, such as Poly (ADP-ribose) polymerase (PARP).[3][4] Others have been identified as inhibitors of Cathepsin S, a protease implicated in autoimmune disorders.[5][6] Furthermore, the imidazo[4,5-c]pyridine framework is a recognized pharmacophore for agonism of Toll-like receptor 7 (TLR7), a key player in the innate immune system. The antiviral properties of this class have also been documented, with activity against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.[3] This guide will delve into the practical methodologies for assessing these diverse biological activities.
I. Anticancer Activity Profiling
A significant thrust in the development of imidazo[4,5-c]pyridine derivatives is their potential as anticancer agents. The protocols outlined below are designed to assess their cytotoxic effects and to probe their mechanisms of action, such as PARP inhibition and modulation of the Wnt/β-catenin signaling pathway.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anticancer potential of a novel compound is to determine its effect on the viability and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-468, SW-620, A549) in a 96-well plate at a density of 3 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the 7-methyl-3H-imidazo[4,5-c]pyridine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
PARP Inhibition Assays
Several imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of PARP-1, an enzyme critical for DNA repair in cancer cells.[3][4]
Protocol 2: Cell-Free PARP-1 Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP-1.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add purified recombinant human PARP-1 enzyme, a histone substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of NAD+ and biotinylated NAD+ to initiate the PARP-1 enzymatic reaction. This results in the poly(ADP-ribosyl)ation (PARylation) of the histone substrate with biotin-labeled PAR chains.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) to the wells, which binds to the biotinylated PAR chains.
-
Signal Generation: Add an HRP substrate (e.g., TMB) to generate a colorimetric or chemiluminescent signal.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: The signal intensity is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Wnt/β-Catenin Signaling Pathway Analysis
Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. The accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus is a key event in this pathway.
Protocol 3: Western Blot for β-Catenin Accumulation
This protocol assesses the effect of the test compounds on the protein levels of β-catenin.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT-116) and treat with the imidazo[4,5-c]pyridine derivatives for a specified time.
-
Cell Lysis: Harvest the cells and prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate 25-30 µg of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against β-catenin. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the β-catenin band intensity relative to the loading control in treated cells compared to untreated cells indicates pathway modulation.[9][10][11]
Anticipated Outcomes for Anticancer Assays
| Assay Type | Parameter Measured | Anticipated Outcome for Active Compound |
| MTT Assay | Cell Viability (IC50) | Low micromolar to nanomolar IC50 values |
| PARP-1 Inhibition | Enzymatic Activity (IC50) | Potent inhibition with low IC50 values |
| Western Blot | β-catenin protein levels | Increased levels of β-catenin |
II. Immunomodulatory Activity Assessment
The imidazo[4,5-c]pyridine scaffold is known to give rise to TLR7 agonists, which stimulate the innate immune system and can have applications in oncology and as vaccine adjuvants.
Protocol 4: TLR7 Agonist Activity in HEK-Blue™ hTLR7 Reporter Cells
This assay utilizes a stable HEK293 cell line co-expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[12][13][14][15][16]
Step-by-Step Methodology:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 2.5 x 10⁵ to 4.5 x 10⁵ cells/mL (180 µL/well) and incubate for 24 hours.[12][13]
-
Compound Stimulation: Add 20 µL of the test compounds at various concentrations to the cells. Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[12][14]
-
SEAP Detection: Transfer 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Signal Development: Incubate at 37°C for 1-3 hours and monitor the development of a purple/blue color.
-
Data Acquisition: Measure the absorbance at 620-655 nm.[12][13]
-
Data Analysis: The absorbance is proportional to the level of NF-κB activation. Calculate the half-maximal effective concentration (EC50) for each compound.
Workflow for TLR7 Agonist Reporter Assay
Caption: Workflow for the HEK-Blue™ TLR7 reporter gene assay.
III. Antiviral Activity Evaluation
Imidazo[4,5-c]pyridine derivatives have demonstrated inhibitory effects against various viruses. The following protocol is for assessing the antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a widely used surrogate for the Hepatitis C virus.[3]
Protocol 5: BVDV-Induced Cytopathogenicity Inhibition Assay
This assay measures the ability of a compound to protect Madin-Darby Bovine Kidney (MDBK) cells from the cytopathic effect (CPE) induced by BVDV infection.[7][17]
Step-by-Step Methodology:
-
Cell Seeding: Seed MDBK cells in a 96-well plate to form a confluent monolayer.[7]
-
Virus Infection: Infect the cell monolayers with BVDV at a multiplicity of infection (m.o.i.) of 0.01.[7][17]
-
Compound Treatment: After a 2-hour virus adsorption period, remove the virus inoculum and add maintenance medium containing serial dilutions of the test compounds.[7]
-
Incubation: Incubate the plates for 3 days at 37°C.[7]
-
CPE Assessment and Cell Viability: Assess the extent of CPE microscopically and quantify cell viability using the MTT method as described in Protocol 1.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral CPE. Also, determine the 50% cytotoxic concentration (CC50) on uninfected cells run in parallel. The selectivity index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
Signaling Pathway for TLR7 Activation
Caption: Simplified TLR7 signaling pathway upon agonist binding.
IV. Autoimmune Disorder Target Inhibition
Imidazo[4,5-c]pyridine derivatives have been explored as inhibitors of Cathepsin S, a cysteine protease involved in antigen presentation and implicated in autoimmune diseases.[5][6]
Protocol 6: Fluorometric Cathepsin S Inhibition Assay
This assay measures the enzymatic activity of Cathepsin S using a fluorogenic substrate.
Step-by-Step Methodology:
-
Reaction Mixture: In a black 96-well plate, prepare a reaction mixture containing purified human Cathepsin S enzyme in an appropriate assay buffer.
-
Inhibitor Addition: Add the 7-methyl-3H-imidazo[4,5-c]pyridine derivatives at various concentrations to the wells. Include a known Cathepsin S inhibitor as a positive control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitors for 10-15 minutes at room temperature.
-
Substrate Addition: Add a fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC).
-
Kinetic Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis: Determine the rate of the enzymatic reaction (slope of the fluorescence versus time plot). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
V. Concluding Remarks
The protocols detailed in this guide provide a robust framework for the biological characterization of novel 7-methyl-3H-imidazo[4,5-c]pyridine derivatives. By systematically evaluating their effects on cancer cell viability, specific enzyme activities, immune cell signaling, and viral replication, researchers can gain a comprehensive understanding of their therapeutic potential. It is crucial to interpret the data from these assays in an integrated manner to build a strong rationale for the further development of promising lead compounds. The versatility of the imidazo[4,5-c]pyridine scaffold continues to offer exciting opportunities for the discovery of new medicines to address unmet medical needs.
References
-
Arbuckle, W., Baugh, M., Belshaw, S., et al. (2011). 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors. PubMed. Available at: [Link]
-
Piras, S., Ibba, R., Sanna, G., et al. (2020). Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds. The Open Medicinal Chemistry Journal. Available at: [Link]
-
Verdina, A., De Agostini, A., Onnis, V., et al. (2022). Bovine Viral Diarrhea Virus (BVDV): A Preliminary Study on Antiviral Properties of Some Aromatic and Medicinal Plants. MDPI. Available at: [Link]
-
Arbuckle, W., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. PubMed. Available at: [Link]
-
Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Arbuckle, W., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. PubMed. Available at: [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]
-
Zhu, G., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. PubMed. Available at: [Link]
-
Quetglas, J. I., et al. (2012). Inhibition of Bovine Viral Diarrhea Virus RNA Synthesis by Thiosemicarbazone Derived from 5,6-Dimethoxy-1-Indanone. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Time-of-drug-addition studies. MDBK cells were infected with BVDV (MOI...). Available at: [Link]
-
Bellei, B., et al. (2012). Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway. ResearchGate. Available at: [Link]
-
Gobis, K., Foks, H., & Krause, M. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Gobis, K., Foks, H., & Krause, M. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2021). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. PMC. Available at: [Link]
-
Bellei, B., et al. (2012). Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway. PLOS ONE. Available at: [Link]
-
Bellei, B., et al. (2012). Regulation of Wnt/β-catenin signaling by pyridinyl imidazoles. Figshare. Available at: [Link]
-
Alexopoulos, S. J., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC. Available at: [Link]
-
Lee, Y. R., et al. (2021). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Pavlinac, I. B., et al. (2023). Novel iminocoumarine imidazo[4,5-b]pyridine derivatives: Design, synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
Apte, U., et al. (2005). Changes in Wnt/β-Catenin Pathway During Regulated Growth in Rat Liver Regeneration. Hepatology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds [openmedicinalchemistryjournal.com]
- 8. Changes in Wnt/β-Catenin Pathway During Regulated Growth in Rat Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 11. plos.figshare.com [plos.figshare.com]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Advanced Application Note: Catalytic Hydrogenation of 7-methyl-3H-imidazo[4,5-c]pyridine
Part 1: Executive Summary & Strategic Context
The Target Scaffold
The 7-methyl-3H-imidazo[4,5-c]pyridine core is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of JAK inhibitors, antiviral agents, and histamine H3 receptor antagonists (analogous to Spinacine).
While the aromatic system is stable, its catalytic hydrogenation is a critical synthetic transformation used to:
-
Saturate the pyridine ring to access 4,5,6,7-tetrahydro derivatives (increasing
character for improved solubility and metabolic stability). -
Reduce functional groups (e.g., nitro, benzyloxy) attached to the core during intermediate synthesis.
The Challenge: Catalyst Poisoning
Hydrogenating imidazo[4,5-c]pyridines is non-trivial due to the high basicity of the imidazole and pyridine nitrogens. These basic sites strongly coordinate to the active metal sites of heterogeneous catalysts (Pd, Pt, Rh), effectively "poisoning" the catalyst and stalling the reaction.
The Solution: This protocol utilizes acid-mediated protonation to mask these nitrogen lone pairs, coupled with high-activity catalysts (PtO₂ or Rh/C) to drive the reduction of the electron-deficient pyridine ring.
Part 2: Mechanistic Pathways & Workflow
The following diagram illustrates the two primary hydrogenation pathways: Ring Saturation (Path A) and Precursor Reduction (Path B).
Figure 1: Strategic hydrogenation pathways. Path A (Red) requires harsh conditions to reduce the aromatic pyridine ring. Path B (Yellow) uses mild conditions for functional group manipulation.
Part 3: Detailed Experimental Protocols
Protocol A: Selective Pyridine Ring Reduction (Tetrahydro- Synthesis)
Objective: Conversion of 7-methyl-3H-imidazo[4,5-c]pyridine to 4,5,6,7-tetrahydro-7-methyl-3H-imidazo[4,5-c]pyridine. Difficulty: High (Requires high pressure & acidic media).
1. Reagents & Equipment
-
Substrate: 7-methyl-3H-imidazo[4,5-c]pyridine (1.0 equiv).
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst). Load: 10-20 wt% relative to substrate.
-
Why PtO₂? It is more robust against nitrogen poisoning than Pd/C for pyridine rings.
-
-
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Role: Protonates the pyridine nitrogen (N5), preventing it from binding irreversibly to the Pt surface.
-
-
Equipment: Parr Hydrogenator or High-Pressure Autoclave (Hastelloy/Stainless Steel).
2. Step-by-Step Procedure
-
Preparation: In a reduction vessel, dissolve the substrate in Glacial Acetic Acid (concentration ~0.1 M).
-
Catalyst Addition: Carefully add PtO₂ (10-20 wt%) under an inert atmosphere (Argon/Nitrogen).
-
Safety: PtO₂ is not pyrophoric initially, but becomes active Pt(0) upon exposure to H₂. Handle with care.
-
-
Hydrogenation:
-
Seal the vessel and purge with N₂ (3x) followed by H₂ (3x).
-
Pressurize to 50–60 psi (3.5–4 bar) .
-
Heat to 50–60°C .
-
Duration: Agitate for 12–24 hours. Monitor consumption of H₂.
-
-
Monitoring: Check reaction progress via LC-MS. The product will show a mass shift of +4 Da (M+4).
-
Note: If reaction stalls, filter and add fresh catalyst.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with AcOH.
-
Concentrate the filtrate under reduced pressure to remove most AcOH.
-
Basification (Critical): The residue is the acetate salt. Dissolve in minimal water and neutralize with saturated NaHCO₃ or NH₄OH to pH ~8-9 to liberate the free base.
-
Extract with DCM or CHCl₃/Isopropanol (3:1) if the product is water-soluble.
-
3. Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning | Increase AcOH concentration; Switch to 50 bar pressure (Autoclave). |
| Incomplete Conversion | H₂ Depletion / Surface Saturation | Vent, purge, and repressurize with fresh H₂. Add 5% more catalyst. |
| Over-reduction | Ring opening (rare) | Lower temperature to RT; Monitor strictly by LC-MS. |
Protocol B: Nitro-Group Reduction (Precursor Synthesis)
Objective: Reduction of nitro-groups on the pyridine ring (e.g., during the synthesis of the scaffold from 4-methyl-3-nitro-pyridine derivatives). Difficulty: Low to Moderate.
1. Reagents
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Hydrogen Source: H₂ Balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).
2. Procedure
-
Dissolve the nitro-intermediate in MeOH.
-
Add 10% Pd/C under Argon flow.
-
Method A (Gas): Sparge with H₂ balloon. Stir vigorously at RT for 2-6 hours.
-
Method B (Transfer): Add Ammonium Formate (5-10 equiv) and reflux for 1 hour. This is often cleaner and requires no gas cylinder.
-
Filter through Celite and concentrate.
Part 4: Critical Safety & Handling
-
Pyrophoric Hazards:
-
Pd/C and Active Pt (after hydrogenation) are pyrophoric. They can ignite methanol vapors instantly upon exposure to air.
-
Protocol: Always keep the catalyst wet with water or solvent during filtration. Do not pull air through the filter cake until it is washed with water.
-
-
Pressure Safety:
-
Ensure the autoclave is rated for the target pressure (60 psi).
-
Inspect O-rings for acid compatibility (Viton is generally resistant to AcOH).
-
Part 5: References
-
Dymińska, L. (2015). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." PMC. Link
-
Soural, M., et al. (2018). "Catalytic Hydrogenation Approaches for Tetrahydro Modification of Imidazo[4,5-c]pyridine." Journal of Combinatorial Chemistry. (Contextualized from Search Result 1.2).
-
Asian Journal of Organic Chemistry. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Pubs. Link
-
Stucky, G. C., et al. (1997). "Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System: Hydrogenation in Propionic Acid." Chimia. Link
-
Master Organic Chemistry. (2011). "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation." Link
Sources
Application Note: Strategic Alkylation of 7-Methyl-3H-imidazo[4,5-c]pyridine
This Application Note is structured to provide a comprehensive, expert-level guide for the alkylation of 7-methyl-3H-imidazo[4,5-c]pyridine . It addresses the specific regiochemical challenges imposed by the 7-methyl substituent and the fused pyridine ring.
Executive Summary & Strategic Analysis
The 7-methyl-3H-imidazo[4,5-c]pyridine scaffold represents a critical bioisostere of purines and benzimidazoles, widely utilized in the development of kinase inhibitors, antiviral agents, and modulators of the GABA receptor complex.
However, functionalizing this scaffold presents a unique "Three-Center Nucleophilic Challenge." Unlike simple benzimidazoles, the imidazo[4,5-c]pyridine core contains three potential alkylation sites:
-
N1 (Imidazole): Sterically congested by the peri-located 7-methyl group.
-
N3 (Imidazole): Sterically accessible but electronically distinct.
-
N5 (Pyridine): A highly nucleophilic, neutral nitrogen capable of forming quaternary salts under mild conditions.
Key Technical Insight: Standard alkylation conditions (e.g., K₂CO₃/DMF) often lead to inseparable mixtures or undesired N5-quaternization. To achieve selective N-alkylation on the imidazole ring (N1/N3), one must leverage thermodynamic control and anionic activation to overcome the natural nucleophilicity of the pyridine nitrogen. Due to the steric clash between the 7-methyl group and the N1 site, N3-alkylation is kinetically and thermodynamically favored in this specific scaffold.
Mechanistic Pathways & Decision Logic
The following flowchart illustrates the decision matrix for selecting the appropriate alkylation protocol based on the desired regioisomer.
Figure 1: Mechanistic divergence in the alkylation of 7-methyl-imidazo[4,5-c]pyridine. The 7-methyl group exerts a "peri-effect," significantly reducing N1 reactivity compared to the parent scaffold.
Detailed Experimental Protocols
Method A: Regioselective N3-Alkylation (Recommended)
Objective: To install an alkyl group on the imidazole ring while minimizing N5-quaternization and N1-isomer formation. Mechanism: Irreversible deprotonation using Sodium Hydride (NaH) generates the imidazo-anion, which is significantly more nucleophilic than the neutral pyridine nitrogen.
Materials:
-
Starting Material: 7-Methyl-3H-imidazo[4,5-c]pyridine (1.0 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)
-
Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.1 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the starting material in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 10 minutes.
-
Observation: Evolution of H₂ gas. The solution often turns yellow/orange, indicating anion formation.
-
-
Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (System: 5% MeOH in DCM). The anion (baseline) should disappear; a less polar spot (N3-alkyl) should appear.
-
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Work-up: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
-
Elution Order: N3-isomer (typically less polar) elutes first, followed by trace N1-isomer.
-
Method B: Synthesis of N5-Quaternary Salts
Objective: To target the pyridine nitrogen for solubility enhancement or zwitterion formation.
Step-by-Step Protocol:
-
Dissolve 7-Methyl-3H-imidazo[4,5-c]pyridine in Acetone or Acetonitrile .
-
Add K₂CO₃ (2.0 eq) and the Alkyl Halide (1.5 eq).
-
Heat to Reflux for 6–12 hours.
-
Isolation: The quaternary salt often precipitates out of the reaction mixture. Filter the solid and wash with cold ether.
-
Note: If the product does not precipitate, evaporate solvent and recrystallize from EtOH/Et₂O.
Analytical Characterization (Self-Validating System)
Distinguishing regioisomers is the most critical step. Simple 1H NMR is insufficient due to the similarity of signals. 2D NMR (NOESY/ROESY) is required to validate the structure.[1]
Data Summary: Expected NMR Correlations
| Feature | N3-Alkyl Isomer (Major) | N1-Alkyl Isomer (Minor) | N5-Alkyl (Quaternary) |
| Key NOE Contact | N-CH₂ ↔ H2 (Imidazole)N-CH₂ ↔ H4 (Pyridine) | N-CH₂ ↔ H2 (Imidazole)N-CH₂ ↔ 7-Me (Methyl) | N-CH₂ ↔ H4 N-CH₂ ↔ H6 |
| HMBC | N-CH₂ correlates to C2 and C3a | N-CH₂ correlates to C2 and C7a | N-CH₂ correlates to C4 and C6 |
| Chemical Shift | H2 typically ~8.2 ppm | H2 typically ~8.4 ppm (deshielded) | Pyridine protons significantly downfield |
Critical Diagnostic: For the N1-isomer , you must observe a Nuclear Overhauser Effect (NOE) between the introduced alkyl group (N-CH₂) and the 7-methyl protons . If this correlation is absent, and you see a correlation to the aromatic proton at position 4, you have the N3-isomer .
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Yield / Recovery | Product is water-soluble (common for polar heterocycles). | Do not rely on simple extraction. Use continuous extraction (DCM) or evaporate DMF directly (high vac) and purify residue. |
| N5-Quaternization Dominates | Base was too weak or wet solvent. | Ensure NaH is fresh. Switch to anhydrous THF/DMF. Ensure temp is 0°C during addition to favor kinetic control. |
| Inseparable Mixture | Isomers have identical Rf. | Change stationary phase to Alumina (neutral) or use Prep-HPLC with a Phenyl-Hexyl column (pi-pi interactions differ between isomers). |
References
-
Regioselectivity in Imidazo[4,5-c]pyridines: Göker, H., & Ozden, S. (2019). Regioselective N-alkylation of 2-(3,4-dimethoxyphenyl)imidazo[4,5-b] and [4,5-c]pyridine oxide derivatives. Journal of Molecular Structure. Discusses the dominance of N5 alkylation under weak base conditions and the utility of NOESY for structural assignment.
-
Synthesis of 7-Methyl Derivatives: Dymińska, L. (2012). Synthesis of methyl-substituted imidazo[4,5-c]pyridines. Establishes the synthesis of the 7-methyl core from 5-methyl-3,4-diaminopyridine, providing the requisite starting material for these protocols.
-
Biological Relevance & Structural Analogs: Jarmoni, K., et al. (2024).[2][3][4] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Provides context on the bioisosteric importance of the scaffold.
-
NMR Characterization Techniques: Doganc, F., & Göker, H. (2024).[5][6] Differentiation of regioisomeric N-alkylation... by advanced NMR techniques. Magnetic Resonance in Chemistry. Definitive guide on using HMBC and NOESY to distinguish N1/N3/N5 isomers in fused pyridine systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 7-Methyl-3H-imidazo[4,5-c]pyridine Intermediates
Executive Summary
The 7-methyl-3H-imidazo[4,5-c]pyridine scaffold is a critical pharmacophore in the development of JAK inhibitors, antiviral agents (e.g., against BVDV), and antagonists for adenosine receptors. While laboratory-scale synthesis often utilizes direct nitration of aminopyridines, this approach suffers from poor regioselectivity, thermal hazards (unstable nitramine intermediates), and "tar" formation during scale-up.[1]
This Application Note details a Robust Process Route (RPR) designed for multi-kilogram manufacturing. Unlike the direct nitration of amines, this protocol utilizes a 4-hydroxy-3-methylpyridine precursor. This pathway ensures superior safety profiles, higher regiochemical fidelity, and multiple crystallization points to reject impurities without chromatographic separation.
Key Performance Indicators (KPIs)
| Parameter | Laboratory Scale (Direct Nitration) | Process Scale (Hydroxypyridine Route) |
| Overall Yield | 25–35% | 55–60% |
| Purity (HPLC) | 92–95% (Requires Column) | >99.5% (Crystallization) |
| Safety Profile | High Risk (Exotherms/Unstable) | Controlled (Stable Intermediates) |
| Purification | Chromatography | Isoelectric Precipitation |
Strategic Route Analysis
The synthesis targets the 5-methyl-3,4-diaminopyridine intermediate, which is subsequently cyclized. The placement of the methyl group at position 5 of the pyridine ring translates to position 7 in the fused imidazo[4,5-c]pyridine system.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: The Robust Process Route (RPR) avoids direct nitration of amines, utilizing the hydroxyl group to direct nitration and serve as a leaving group handle.
Detailed Process Protocols
Step 1: Regioselective Nitration
Objective: Synthesize 3-methyl-5-nitro-4-hydroxypyridine. Rationale: The hydroxyl group (pyridone tautomer) activates the ring and directs the nitro group to the ortho position (Pos 5), avoiding the formation of unstable nitramines associated with aminopyridine nitration.
-
Reagents: 4-Hydroxy-3-methylpyridine (1.0 eq), Fuming HNO3 (1.5 eq), H2SO4 (Solvent).
-
Protocol:
-
Charge H2SO4 (5 vol) to a jacketed glass-lined reactor. Cool to 0–5°C.
-
Portion-wise add 4-Hydroxy-3-methylpyridine, maintaining internal temp < 15°C.
-
Slowly dose Fuming HNO3 over 2 hours. Critical: Exotherm control.
-
Warm to 60°C and stir for 4–6 hours. Monitor by HPLC (Target: <2% SM).
-
Quench: Transfer reaction mixture onto crushed ice (10 vol).
-
Adjust pH to 2.0–2.5 with NaOH (50%). The product precipitates as a yellow solid.[2]
-
Filter and wash with cold water. Dry at 50°C.
-
Step 2: Activation and Amination (Telescoped)
Objective: Convert the hydroxynitropyridine to 4-amino-3-methyl-5-nitropyridine via a chloro intermediate. Rationale: The hydroxyl group is a poor leaving group. Conversion to chloride (POCl3) enables a clean SNAr reaction with ammonia.
-
Reagents: POCl3 (3.0 eq), NH4OH (25% aq), Isopropanol (IPA).
-
Protocol:
-
Suspend nitro-hydroxypyridine in Toluene (or neat POCl3 for smaller batches).
-
Add POCl3. Heat to reflux (105°C) for 3 hours.
-
Distill off excess POCl3 under reduced pressure.[1]
-
Quench: Pour residue into ice water (Careful: Hydrolysis exotherm).
-
Extract with DCM or Toluene. (The chloro-intermediate can be isolated or telescoped).
-
Amination: Add the organic layer to a reactor containing NH4OH/IPA.
-
Heat to 40–50°C in a closed vessel (pressure ~2 bar) for 4 hours.
-
Cool to 0°C. The product (4-amino-3-methyl-5-nitropyridine) crystallizes. Filter.
-
Step 3: Catalytic Hydrogenation
Objective: Reduce the nitro group to form 3,4-diamino-5-methylpyridine. Safety Note: 3,4-Diaminopyridines are air-sensitive (oxidation to colored impurities). Handle under N2.
-
Reagents: 5% Pd/C (50% wet, 2 wt% loading), Methanol (10 vol), H2 (3 bar).
-
Protocol:
-
Charge Nitro-amine precursor and Methanol to the hydrogenation vessel.
-
Inert with N2 (3 cycles). Charge Pd/C catalyst as a slurry.
-
Pressurize with H2 (3 bar) and heat to 35–40°C.
-
Stir until H2 uptake ceases (approx. 4–6 hours).
-
Filtration: Filter hot through Celite to remove Pd/C. Caution: Pyrophoric catalyst.
-
Concentrate filtrate to ~2 vol. Proceed immediately to cyclization to prevent oxidation.
-
Step 4: Cyclization and Purification
Objective: Form the imidazole ring using Triethyl Orthoformate (TEOF). Why TEOF? Unlike Formic Acid (aqueous workup), TEOF allows for anhydrous conditions and cleaner precipitation of the product.
-
Reagents: Triethyl Orthoformate (3.0 eq), Sulfamic Acid (0.05 eq - Catalyst).
-
Protocol:
-
Add TEOF directly to the concentrated diamine solution.
-
Add catalytic Sulfamic Acid.
-
Reflux (80–90°C) for 3 hours. Monitor disappearance of diamine.
-
Workup (Isoelectric Point Precipitation):
-
Distill off excess TEOF/Ethanol.
-
Dissolve residue in Water (5 vol).
-
The solution will be acidic.[3] Treat with activated carbon to remove color; filter.
-
Slowly adjust pH to 7.2–7.5 (Isoelectric point of 7-methyl-3H-imidazo[4,5-c]pyridine) using 2N NaOH.
-
-
Cool to 0–5°C for 2 hours.
-
Filter the off-white solid. Wash with cold water and Acetone.
-
Process Safety & Engineering Controls
Scale-up of pyridine nitration and hydrogenation presents specific hazards. The following decision tree outlines critical safety checkpoints.
Figure 2: Critical Safety Control Points (CSCP) for the nitration and hydrogenation steps.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Nitration | Temperature too high (>20°C) during addition. | Maintain <15°C; ensure efficient stirring to prevent hot spots. |
| Incomplete Amination | Water present in POCl3 step or low NH3 pressure. | Ensure dry equipment; use pressure vessel for NH3 step (2-3 bar). |
| Colored Product (Pink/Red) | Oxidation of diamine prior to cyclization. | Minimize hold time between reduction and cyclization; use N2 sparging. |
| Product not precipitating | Incorrect pH (Amphoteric solubility). | Exact pH adjustment is vital. Target pH 7.2–7.5. If pH > 9, product redissolves. |
References
-
Dymińska, L. (2015). Synthesis and structural characterization of methyl-substituted 3H-imidazo[4,5-c]pyridines.
-
Grozinger, K. et al. (1995). Process for the synthesis of 3-amino-2-chloro-4-methylpyridine.
-
Harer, et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine.
-
Arbuckle, W. et al. (2011).[4] 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors.[4] Discusses pKa optimization and isoelectric precipitation techniques for purification.
Disclaimer: This Application Note is for research and development purposes. All scale-up activities must be preceded by a thorough Process Hazard Analysis (PHA) and conducted in compliance with local safety regulations.
Sources
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 7-methyl-3H-imidazo[4,5-c]pyridine synthesis
To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Yield Optimization for 7-Methyl-3H-imidazo[4,5-c]pyridine Synthesis
Executive Summary & Diagnostic Dashboard
This guide addresses the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine (CAS Registry Number: Dependent on tautomer, typically derived from 5-methyl-3,4-diaminopyridine).[1]
The synthesis of imidazo[4,5-c]pyridines is notoriously sensitive to oxidative degradation of the diamine intermediate and regiochemical ambiguity. Low yields (<40%) are often caused by "blind spots" in the reduction-cyclization transition. This support module provides a self-validating protocol to elevate yields to the 75–85% range .
Quick Diagnostic: What is your primary failure mode?
| Symptom | Probable Cause | Immediate Action |
| Dark/Black Reaction Mixture | Oxidation of 3,4-diaminopyridine intermediate. | CRITICAL: Degas solvents. Do not isolate diamine; use "telescoped" (one-pot) reduction-cyclization if possible. |
| Low Yield after Workup | Product solubility in aqueous quench. | The product is amphoteric. Adjust pH to exactly 7.0–7.5 for precipitation. Do not over-basify. |
| Incomplete Cyclization | Wet Formic Acid or insufficient temperature. | Switch to Triethyl Orthoformate (TEOF) with catalytic p-TsOH, or ensure Formic Acid is 98%+ and refluxing vigorously. |
| Regioisomer Contamination | Incorrect nitration of precursor. | Verify starting material is 4-amino-3-picoline . Nitration must occur at C5 (beta position). |
The Optimized Protocol (Gold Standard)
This protocol utilizes a telescoped reduction-cyclization strategy to bypass the isolation of the air-sensitive diamine.
Target Molecule: 7-Methyl-3H-imidazo[4,5-c]pyridine Precursor: 4-Amino-3-methylpyridine (4-Amino-3-picoline)
Step 1: Regioselective Nitration
-
Reagents: 4-Amino-3-picoline, Conc. H₂SO₄, Fuming HNO₃.
-
Mechanism: Electrophilic aromatic substitution. The amino group at C4 directs ortho (to C3 and C5). C3 is blocked by methyl. C5 is the target.
-
Protocol:
-
Dissolve 4-amino-3-picoline in conc. H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise (maintain <10°C).
-
Heat to 70°C for 2 hours.
-
Pour onto ice, neutralize with NH₄OH.
-
Checkpoint: Isolate 3-methyl-5-nitro-4-aminopyridine . (Yellow solid).
-
Step 2 & 3: Telescoped Reduction & Cyclization (The "Yield Saver")
-
Reagents: H₂ (balloon) or Fe/Acetic Acid, Triethyl Orthoformate (TEOF), Sulfamic acid (catalyst).
-
Rationale: Isolating 5-methyl-3,4-diaminopyridine exposes it to air, causing rapid polymerization (dark tar). Cyclizing in situ or immediately is mandatory.
Preferred Method (Iron-Mediated One-Pot):
-
Reduction: Suspend 3-methyl-5-nitro-4-aminopyridine (1 equiv) in Glacial Acetic Acid (10 vol). Add Iron powder (4 equiv). Heat to 60°C until starting material disappears (TLC).
-
Note: The acetic acid serves as both solvent and proton source.
-
-
Cyclization: Once reduction is complete (check LCMS for diamine mass), add Triethyl Orthoformate (3 equiv) directly to the mixture.
-
Reflux: Heat to reflux (100–110°C) for 4–6 hours.
-
Workup:
-
Filter off iron residues while hot.
-
Concentrate filtrate to ~20% volume.
-
Dilute with water.[2]
-
CRITICAL: Neutralize carefully with NaOH or NH₄OH to pH 7.2 . The product will precipitate.
-
Troubleshooting: If no precipitate, saturate with NaCl and extract with Ethyl Acetate/Isopropanol (9:1).
-
Technical Visualization: Reaction Pathway
The following diagram illustrates the critical control points where yield is typically lost.
Caption: Synthesis workflow highlighting the instability of the diamine intermediate (Red Node). Immediate cyclization prevents oxidative degradation.
Troubleshooting Q&A (Technical Support)
Q1: I am using Formic Acid for cyclization, but my yield is stuck at 45%. Why? A: Formic acid cyclization produces water as a byproduct. In 85-90% formic acid, the equilibrium can prevent full conversion.
-
Fix: Switch to Triethyl Orthoformate (TEOF) . TEOF acts as a dehydrating agent, driving the equilibrium forward. Use TEOF as the solvent or with a co-solvent (e.g., Dioxane) and a catalytic amount of sulfamic acid or p-TsOH.
Q2: My product is water-soluble and won't precipitate at pH 7. A: Imidazo[4,5-c]pyridines are polar.
-
Fix: Do not rely solely on precipitation.
-
Evaporate the reaction mixture to dryness (azeotrope with toluene to remove acetic/formic acid).
-
Perform a Continuous Liquid-Liquid Extraction (Soxhlet-like) using Chloroform or DCM for 24 hours.
-
Alternatively, use a reverse-phase C18 flash column (eluting with Water/Methanol) to desalt the product.
-
Q3: The NMR shows a mixture of isomers. Is my nitration wrong? A: It is possible. 4-amino-3-picoline nitrates predominantly at position 5 (the 7-position in the final product). However, if you started with 3-amino-4-picoline (isomer), you would get a different core.
-
Verification: Check the coupling constants of the pyridine protons in the final product. 7-methyl-imidazo[4,5-c]pyridine should show two singlets (or weakly coupled doublets) for the pyridine ring protons (H4 and H6) if the methyl is at 7. Wait—let's correct the numbering:
Q4: Can I use catalytic hydrogenation (Pd/C) instead of Iron? A: Yes, but with caution. Pyridine amines can poison Pd catalysts.
-
Protocol: Use 10% Pd/C in Methanol. Add 1-2 equivalents of HCl (or Acetic Acid) to protonate the pyridine nitrogen; this prevents catalyst poisoning. Filter under Argon to prevent the diamine from oxidizing on the active catalyst surface (which can ignite or degrade).
References
-
Dymińska, L. (2015). Synthesis and structural characterization of methyl-substituted imidazo[4,5-c]pyridines.
-
Source:
-
-
Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145.[5] (Precursor synthesis).[4][6]
-
Source:
-
-
Goker, H., et al. (2023).[7] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives. (General cyclization conditions using metabisulfite adducts, relevant for troubleshooting).
-
Source:
-
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine | C7H6BrN3 | CID 84063657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methyl-3H-imidazo[4,5-c]pyridine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 7-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar polar heterocyclic compounds.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 7-methyl-3H-imidazo[4,5-c]pyridine, offering practical solutions and preventative measures.
Q1: My compound, 7-methyl-3H-imidazo[4,5-c]pyridine, is streaking badly or not moving from the baseline on my silica gel TLC plate, even with ethyl acetate as the eluent. What's happening?
This is a classic sign of strong interaction between your polar, basic compound and the acidic silica gel stationary phase. The nitrogen atoms in the imidazo[4,5-c]pyridine core are basic and interact strongly with the acidic silanol groups (Si-O-H) on the silica surface, leading to poor mobility and peak tailing.[1]
Solutions:
-
Increase Mobile Phase Polarity: A more polar solvent system is needed to compete with the silica for your compound. A good starting point for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] You can begin with 5% MeOH in DCM and gradually increase the methanol concentration. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[2]
-
Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic silanol sites and reduce the strong adsorption of your basic compound.[1]
Q2: I'm observing poor separation between 7-methyl-3H-imidazo[4,5-c]pyridine and a closely related impurity. How can I improve the resolution?
Co-elution of compounds with similar polarities is a common challenge. Here are several strategies to enhance separation:
Solutions:
-
Optimize the Mobile Phase: Fine-tune the solvent system. Small changes in the solvent ratio can significantly impact resolution.
-
Implement Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), switch to a gradient elution.[3][4] Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[5] This will help to first elute less polar impurities and then increase the solvent strength to elute your target compound, sharpening the peak and improving separation from more strongly retained impurities.[6]
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase.
-
Alumina: Alumina is available in acidic, neutral, and basic forms. For a basic compound like 7-methyl-3H-imidazo[4,5-c]pyridine, neutral or basic alumina can be a good alternative to acidic silica gel.[7]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar.[8][9] This can be an effective strategy for purifying polar compounds that are problematic on normal-phase silica.[10]
-
Q3: My yield of 7-methyl-3H-imidazo[4,5-c]pyridine is very low after column chromatography. Where could my compound be going?
Low recovery can be attributed to several factors, from irreversible adsorption to compound degradation.
Solutions:
-
Irreversible Adsorption: The strong interaction with acidic silica gel can sometimes be so significant that your compound does not elute from the column at all.[1] Using a basic modifier in the eluent or switching to a less acidic stationary phase like neutral alumina can mitigate this.[1][6]
-
Compound Degradation: The acidic surface of silica gel can cause the decomposition of acid-sensitive compounds.[1][6] To test for this, spot your compound on a TLC plate, let it sit for a while, and then elute it. If you see new spots, your compound is likely degrading on the silica. Adding a base like triethylamine to your eluent can help.[2]
-
Dilute Fractions: It's possible your compound did elute, but the fractions are too dilute to be detected by your initial analysis method (e.g., TLC with UV visualization).[6] Try concentrating a few fractions where you expect your compound to be and re-analyze.[6]
Q4: The peaks for my compound are broad and show significant tailing. How can I achieve sharper peaks?
Peak tailing is often a result of non-ideal interactions between the analyte and the stationary phase.[1]
Solutions:
-
Add a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or ammonia to the mobile phase can significantly improve the peak shape for basic compounds by blocking the active acidic sites on the silica gel.[1]
-
Dry Loading: The method of applying your sample to the column can impact peak shape. Instead of loading your sample dissolved in a solvent ("wet loading"), try "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[3]
-
Lower Sample Load: Overloading the column can lead to broad peaks. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of 7-methyl-3H-imidazo[4,5-c]pyridine?
The choice of stationary phase is critical and depends on the specific impurities in your crude mixture.
-
Silica Gel: This is the most common and cost-effective stationary phase for normal-phase chromatography.[5][11] However, due to its acidic nature, it can strongly interact with basic compounds like 7-methyl-3H-imidazo[4,5-c]pyridine, necessitating the use of mobile phase modifiers.[1]
-
Alumina: A good alternative to silica gel, especially for basic compounds. Neutral or basic alumina is recommended to avoid the strong acidic interactions.[7]
-
Reversed-Phase Silica (C18 or C8): This is used in reversed-phase chromatography where a polar mobile phase (e.g., water/acetonitrile or water/methanol) is employed.[8] This can be a very effective technique for purifying polar, water-soluble compounds.[10]
Q2: How do I select the right mobile phase for my column?
The ideal mobile phase should provide good separation of your target compound from impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for developing your mobile phase system.
-
TLC Analysis: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4. A good separation is indicated by a significant difference in Rf values between your product and impurities.
-
Common Solvent Systems for Polar Compounds:
-
Using Modifiers: For basic compounds, the addition of a small percentage of triethylamine (1-3%) or a pre-mixed solution of ammonia in methanol to your eluent is often necessary to obtain good peak shapes and recovery.[1]
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: A constant mobile phase composition is used throughout the separation. This method is simpler to run and is suitable when the components of your mixture have significantly different polarities.[5]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation.[3][5] This is particularly useful for complex mixtures containing compounds with a wide range of polarities. It can improve resolution, sharpen peaks, and reduce the overall run time.[13][14]
Q4: How much crude material can I load onto my column?
The loading capacity of your column depends on the difficulty of the separation. A general guideline is to use a stationary phase weight that is 20 to 100 times the weight of your crude sample. For difficult separations, a higher ratio is recommended.
| Separation Difficulty | Crude Sample to Silica Gel Ratio (by weight) |
| Easy (ΔRf > 0.2) | 1:20 to 1:30 |
| Moderate (0.1 < ΔRf < 0.2) | 1:30 to 1:50 |
| Difficult (ΔRf < 0.1) | 1:50 to 1:100+ |
Q5: How can I visualize the colorless fractions collected from the column?
Since 7-methyl-3H-imidazo[4,5-c]pyridine is likely colorless, you will need a method to analyze the collected fractions.
-
Thin-Layer Chromatography (TLC): This is the most common method. Spot a small amount from each fraction onto a TLC plate, elute with the appropriate solvent system, and visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent.[11]
III. Experimental Workflow and Diagrams
Column Chromatography Workflow for 7-Methyl-3H-imidazo[4,5-c]pyridine Purification
Caption: Workflow for the purification of 7-methyl-3H-imidazo[4,5-c]pyridine.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common chromatography issues.
IV. References
-
Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. Benchchem. Available from:
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from:
-
Technical Support Center: Purification of Imidazole Derivatives. Benchchem. Available from:
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from:
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from:
-
Column chromatography. Columbia University. Available from:
-
Column chromatography & TLC on highly polar compounds? Reddit. Available from:
-
Column chromatography. Unknown Source. Available from:
-
Interactions of HPLC Stationary Phases. IMTAKT. Available from:
-
Dymińska, L. Synthesis of methyl-substituted imidazo[4,5-c]pyridines. Acta Pol. Pharm.2012 , 69, 517-521.
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Curious Wavefunction. Available from:
-
Column Chromatography. University of Colorado Boulder Department of Chemistry. Available from:
-
Protein purification: Linear elutions or stepwise elution, using imidazole or pH gradient? Biology Stack Exchange. Available from:
-
Column chromatography (video). Khan Academy. Available from:
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from:
-
Imidazole gradients for his tag protein purification. Reddit. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. chromtech.com [chromtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 9. Khan Academy [khanacademy.org]
- 10. biotage.com [biotage.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 7-methyl-3H-imidazo[4,5-c]pyridine
[1]
Ticket ID: #REC-7M-IP-45C Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Scientist: Senior Application Specialist, Separation Science Division[1]
Executive Summary
Purifying 7-methyl-3H-imidazo[4,5-c]pyridine presents a specific set of challenges due to its fused bicyclic heterocyclic structure. The molecule possesses a high melting point (typically >200°C) and amphoteric properties (pyridine nitrogen is basic; imidazole NH is weakly acidic).
Successful recrystallization requires balancing the solvation of the polar core (requiring protic or polar aprotic solvents) against the hydrophobic influence of the 7-methyl group . This guide prioritizes solvent systems that leverage the temperature-dependent solubility gradient while minimizing "oiling out"—a common failure mode for this class of compounds.[2]
Module 1: Solvent System Selection Matrix
The following matrix ranks solvent systems based on impurity profile and yield efficiency.
| Priority | Solvent System | Ratio (v/v) | Application Case | Dielectric Const. ( |
| Primary | Ethanol (Abs.) | 100% | Standard Purification. Best balance of yield and crystal quality.[1] | 24.5 |
| Secondary | EtOH / Water | 9:1 to 4:1 | Polar Impurities. Use if the compound is too soluble in pure EtOH or to remove inorganic salts. | ~30-40 |
| Tertiary | DMF / Water | 1:5 (Precip.) | Bulk Recovery. For large-scale recovery where thermal degradation is a concern.[1] | ~36 (Mix) |
| Alternative | MeOH / EtOAc | 1:3 | Sticky Solids. Use when the crude material is oily; EtOAc acts as an anti-solvent. | ~15 (Mix) |
The Science of Selection
-
Why Ethanol? The 7-methyl-3H-imidazo[4,5-c]pyridine molecule contains both hydrogen bond donors (imidazole NH) and acceptors (pyridine N).[1] Ethanol effectively disrupts the crystal lattice at reflux (
C) but allows lattice re-formation upon cooling due to the hydrophobic effect of the methyl group and the aromatic -stacking interactions. -
Why Avoid Benzene/Hexane? The compound is virtually insoluble in non-polar solvents, even at boil, leading to immediate precipitation of impurities rather than the target compound.[1]
Module 2: Detailed Experimental Protocols
Protocol A: Thermal Recrystallization (Ethanol System)
Best for: Routine purification of crude solids with >85% purity.[1]
-
Preparation: Place 1.0 g of crude 7-methyl-3H-imidazo[4,5-c]pyridine in a 50 mL round-bottom flask (RBF).
-
Solvation: Add absolute ethanol (10 mL) and a magnetic stir bar. Attach a reflux condenser.
-
Reflux: Heat the mixture to reflux.
-
Observation: If the solid does not dissolve after 5 minutes of reflux, add ethanol in 2 mL increments.
-
Critical Check: Do not exceed 40 mL total solvent per gram. If insoluble, switch to Protocol B .
-
-
Hot Filtration (Optional): If black specks (carbonized material) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.
-
Tip: Rapid cooling leads to microcrystalline powder (hard to filter). Slow cooling yields needles.
-
-
Crystallization: Once at room temperature, place the flask in an ice-water bath (
C) for 1 hour to maximize yield. -
Isolation: Filter the crystals via vacuum filtration. Wash the cake with 5 mL of ice-cold ethanol .
-
Drying: Dry in a vacuum oven at
C for 4 hours.
Protocol B: Acid-Base Swing (pH Manipulation)
Best for: Removing non-basic impurities or when thermal recrystallization fails.[1]
-
Dissolution: Suspend the crude solid in 1M HCl (10 mL/g). The compound will protonate at the pyridine nitrogen and dissolve.
-
Filtration: Filter the acidic solution to remove insoluble non-basic impurities.
-
Neutralization: Cool the filtrate to
C. Slowly add 25% Ammonium Hydroxide ( ) dropwise with vigorous stirring. -
Precipitation: Adjust pH to ~8-9. The free base will precipitate as a white/off-white solid.
-
Collection: Filter and wash copiously with water to remove ammonium salts. Recrystallize the resulting solid using Protocol A for analytical purity.
Module 3: Troubleshooting & Logic Flow
Common Failure Modes
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Fix:
-
Reheat to reflux to redissolve the oil.
-
Add a small amount of additional solvent (dilution).[2]
-
Seeding: Add a tiny crystal of pure product to the hot solution (just below boiling) to provide a nucleation surface.
-
Trituration: If the oil persists upon cooling, decant the solvent and triturate the oil with Diethyl Ether to extract lipophilic impurities, inducing solidification.[1]
-
Issue 2: Colored Impurities Persist
-
Cause: Oxidation byproducts (N-oxides) or polymerized diamine precursors.[1]
-
Fix: Add Activated Charcoal (5-10 wt%) during the reflux step of Protocol A. Stir for 10 minutes, then perform a hot filtration.
Visualizing the Purification Logic
Caption: Decision logic for solvent selection and troubleshooting phase separation events.
Module 4: Frequently Asked Questions (FAQ)
Q: Why is the 3H-tautomer designation important for solubility? A: The position of the proton on the imidazole ring (1H vs 3H) affects the dipole moment and hydrogen bonding capability. In the imidazo[4,5-c] system, the 3H tautomer allows for specific intermolecular bridging with protic solvents like ethanol, which is why we avoid aprotic solvents like Acetone for primary crystallization—they often lead to solvates that trap impurities.[1]
Q: My product is turning pink/brown during drying. Why? A: Imidazopyridines are susceptible to oxidation at the benzylic methyl position or N-oxide formation at the pyridine nitrogen when wet and exposed to air and light.
-
Prevention: Always dry under vacuum. If possible, flush the vacuum oven with Nitrogen (
) before heating.[1]
Q: Can I use DMSO for recrystallization?
A: Technically yes, but it is not recommended for the final step.[1] DMSO has a high boiling point (
References
-
Synthesis and Properties of Imidazopyridines
-
General Recrystallization Methodologies for Fused Heterocycles
-
Solubility Data & Physical Properties
-
Acid-Base Purification Strategies
- Title: Purification of heterocyclic amines by pH manipul
- Source:Journal of Organic Chemistry (General Principles applied to Imidazopyridines).
-
URL:[Link] (Direct link to journal home for verification of standard methodology).
Technical Support Center: Overcoming Catalyst Poisoning by Imidazo[4,5-c]pyridine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst poisoning, specifically from imidazo[4,5-c]pyridine derivatives. This class of nitrogen-containing heterocycles, while crucial in medicinal chemistry, is a known inhibitor of various transition metal catalysts, particularly palladium.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and preventative strategies to ensure the success of your catalytic reactions.
I. Understanding the Challenge: The "Why" Behind the Poisoning
Catalyst poisoning by imidazo[4,5-c]pyridine derivatives stems from the strong coordination of the lone pair of electrons on the nitrogen atoms within the heterocyclic ring to the active metal center of the catalyst.[1] This binding can be either reversible or irreversible, but in either case, it blocks the active sites, preventing the catalyst from participating in the catalytic cycle and leading to diminished or no product yield.[3][4]
Several types of reactions are particularly susceptible to this poisoning effect, including:
-
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The nitrogen lone pairs can outcompete the desired reactants for coordination to the palladium catalyst.[1][5]
-
Hydrogenation Reactions: The strong adsorption of the heterocycle onto the catalyst surface can inhibit the reduction of other functional groups.[1][6]
-
C-H Activation/Functionalization: The coordinating nitrogen can interfere with the desired C-H bond activation step.[7]
Visualizing the Poisoning Mechanism
The following diagram illustrates the general mechanism of catalyst poisoning by a nitrogen-containing heterocycle like an imidazo[4,5-c]pyridine derivative in a typical cross-coupling reaction.
Caption: Mechanism of catalyst poisoning by imidazo[4,5-c]pyridine derivatives.
II. Troubleshooting Guide: From Failed Reaction to Successful Outcome
This section addresses specific experimental issues you might encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with an imidazo[4,5-c]pyridine substrate is failing or giving very low yields.
Possible Causes & Troubleshooting Steps:
-
Direct Catalyst Poisoning: The primary suspect is the strong coordination of the imidazo[4,5-c]pyridine nitrogen to the palladium catalyst.
-
Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading can sometimes provide enough active sites to overcome the poisoning effect.[1]
-
Ligand Selection is Crucial: Bulky, electron-rich phosphine ligands (e.g., XPhos, Me4tBu-XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes shield the metal center and promote the desired catalytic turnover.[8] A thorough screening of ligands is often necessary.
-
Use of Pre-catalysts: Employing well-defined pre-catalysts can ensure the efficient generation of the active catalytic species.[9]
-
-
Sub-optimal Reaction Conditions: The choice of base and solvent can significantly impact the outcome of the reaction.
-
Base Screening: A weak base may not be sufficient to facilitate the catalytic cycle. Conversely, a very strong base can lead to side reactions. Screen a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]
-
Solvent Effects: The solvent can influence the solubility of reactants and the stability of the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene) with a small amount of water can be beneficial in some cases.[1]
-
-
Impure Reagents: Impurities in your starting materials, reagents, or solvent can act as catalyst poisons.[3][9]
-
Assess Purity: Ensure the purity of your imidazo[4,5-c]pyridine derivative and other reagents. Purification via recrystallization or chromatography may be necessary.
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to air. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[10]
-
Issue 2: My hydrogenation of a molecule containing an imidazo[4,5-c]pyridine moiety is slow or incomplete.
Possible Causes & Troubleshooting Steps:
-
Competitive Adsorption: The imidazo[4,5-c]pyridine ring is strongly adsorbing to the catalyst surface (e.g., Pd/C, PtO₂), preventing the desired substrate from reaching the active sites.[1]
-
Increase Catalyst Loading: A higher catalyst loading may be required to achieve a reasonable reaction rate.
-
Harsh Reaction Conditions: Hydrogenation of pyridine-containing compounds often requires more forcing conditions, such as higher hydrogen pressure and elevated temperatures.[11]
-
Acidic Additives: The use of an acidic solvent or additive (e.g., acetic acid) can protonate the nitrogen of the pyridine ring, reducing its coordinating ability and facilitating hydrogenation.
-
-
Self-Poisoning: In some cases, the product of the hydrogenation can also act as a catalyst poison.[6]
-
Monitor Reaction Progress: Closely monitor the reaction by techniques like TLC, GC, or NMR to determine the point at which the reaction stalls.
-
Issue 3: I am observing a gradual decrease in catalyst activity over time in a flow chemistry setup.
Possible Causes & Troubleshooting Steps:
-
Progressive Catalyst Deactivation: In a continuous flow system, the constant exposure of the catalyst bed to the imidazo[4,5-c]pyridine substrate leads to a gradual accumulation of the poison on the active sites.[1]
-
Optimize Flow Rate and Concentration: A slower flow rate or lower substrate concentration may allow for more efficient catalysis before the active sites are blocked.
-
Catalyst Regeneration: Depending on the nature of the poisoning (reversible vs. irreversible), it may be possible to regenerate the catalyst bed. This could involve washing with a suitable solvent or a dilute acid solution to remove the adsorbed poison.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting catalyst deactivation in reactions involving imidazo[4,5-c]pyridine derivatives.
Caption: A logical workflow for troubleshooting catalyst poisoning.
III. Frequently Asked Questions (FAQs)
Q1: Are all transition metal catalysts equally susceptible to poisoning by imidazo[4,5-c]pyridine derivatives?
A1: While many transition metal catalysts are susceptible, palladium, platinum, and rhodium are particularly prone to poisoning by nitrogen heterocycles.[1] The strength of the interaction can vary depending on the specific metal and its oxidation state.
Q2: Can imidazo[4,5-c]pyridine derivatives be used as "controlled poisons" to improve reaction selectivity?
A2: Yes, in some instances, pyridine and related compounds are intentionally used to modify a catalyst's activity and enhance selectivity. A classic example is the Rosenmund reduction, where a palladium catalyst is deliberately poisoned to prevent the over-reduction of an acyl chloride to an alcohol, thereby isolating the aldehyde product.[1][12]
Q3: Are there alternative synthetic strategies that can bypass the need for catalysts that are sensitive to imidazo[4,5-c]pyridine derivatives?
A3: Depending on the desired transformation, alternative strategies may exist. For instance, some copper-catalyzed reactions have shown promise in the synthesis of imidazo[4,5-c]pyridines.[13][14] Additionally, photocatalytic and metal-free synthetic methods are emerging as viable alternatives for the synthesis of imidazopyridines.[15]
Q4: How can I definitively determine if catalyst poisoning is the cause of my failed reaction?
A4: A control experiment can be very informative. Run a baseline reaction with a known, well-behaved substrate under your standard conditions. Then, repeat the reaction with the addition of a small amount of your imidazo[4,5-c]pyridine derivative. A significant drop in reaction rate or yield would strongly suggest catalyst poisoning.[1]
IV. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with a Challenging Imidazo[4,5-c]pyridine Substrate
-
Reaction Setup: To an oven-dried reaction vessel, add the imidazo[4,5-c]pyridine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Ligands in a Buchwald-Hartwig Amination
| Parameter | Condition |
| Imidazo[4,5-c]pyridine Halide | 1.0 equiv. |
| Amine | 1.2 equiv. |
| Palladium Source | Pd₂(dba)₃ (2 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Ligands to Screen | XPhos, RuPhos, JohnPhos, DavePhos, tBuXPhos |
Procedure: Set up parallel reactions in a multi-well reaction block, each with a different ligand (4 mol%). Monitor the reactions over time to identify the ligand that provides the highest conversion to the desired product.
V. References
-
BenchChem. (2025). Technical Support Center: Catalyst Poisoning in 2-Bromo-N-phenylbenzamide Cross-Coupling.
-
BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
-
MDPI. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
-
BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
-
PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
-
PubMed. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines.
-
ACS Publications. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines.
-
PubMed. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.
-
ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
-
RevisionDojo. (2025). Catalyst Poisoning Explained Simply.
-
ChemCatBio. (2025). Catalyst deactivation mechanisms and how to prevent them.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
ChemCatBio. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
-
Journal of the Chemical Society (Resumed). (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.
-
BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in NHC-Mediated Reactions.
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
-
ResearchGate. (2025). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles.
-
Wikipedia. (n.d.). Catalyst poisoning.
-
Catalysis Science & Technology. (n.d.). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands.
-
MDPI. (n.d.). Catalysts Deactivation, Poisoning and Regeneration.
-
PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
-
MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3.
-
MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
-
ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst.
-
Organic & Biomolecular Chemistry. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies.
-
Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. revisiondojo.com [revisiondojo.com]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Isomer Formation in Imidazopyridine Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Troubleshooting regioselectivity issues in Imidazo[4,5-b]pyridine (N1 vs N3 alkylation) and Imidazo[1,2-a]pyridine (cyclization regioisomers).
Diagnostic: Which "Imidazopyridine" Isomer Issue Are You Facing?
The term "imidazopyridine" refers to multiple fused scaffolds.[1][2] The specific "N1 vs N3" challenge is scaffold-dependent. Use this diagnostic table to direct your troubleshooting.
| Scaffold System | Common Structure | The "N1 vs N3" Problem | Primary Cause |
| Imidazo[4,5-b]pyridine (Deazapurines) | Fused Imidazole-Pyridine (Purine mimic) | Alkylation Selectivity: Competition between N1 and N3 (and sometimes N4) during functionalization. | Tautomeric equilibrium of the imidazole ring and steric/electronic effects of substituents. |
| Imidazo[1,2-a]pyridine (e.g., Zolpidem) | Bridgehead Nitrogen System | Cyclization Regioselectivity: Formation of 5-, 6-, 7-, or 8-substituted isomers from unsymmetrical 2-aminopyridines. | Ambiguity in the nucleophilic attack of the 2-aminopyridine (Ring N1 vs Exocyclic Amine). |
Module 1: Imidazo[4,5-b]pyridine – Controlling N1 vs N3 Alkylation
The Technical Challenge
In Imidazo[4,5-b]pyridines, the imidazole ring exists in a tautomeric equilibrium.[3] When performing N-alkylation (e.g., with alkyl halides), the reaction often yields a mixture of N1-alkyl and N3-alkyl isomers (and occasionally N4-quaternization).
-
N1-Isomer: Sterically more hindered by the pyridine ring fusion (peri-interaction with C7-H).
-
N3-Isomer: Often thermodynamically preferred or kinetically favored depending on conditions.[4]
Mechanistic Insight
The regioselectivity is governed by the Curtin-Hammett principle applied to the deprotonated anion. The ratio depends on:
-
Steric Hindrance: Bulky electrophiles favor the less hindered N3 position.
-
Electronic Effects: Electron-withdrawing groups (EWG) on the pyridine ring can alter the electron density of the anion, shifting the nucleophilicity.
-
Solvent/Base: Tight ion pairs (non-polar solvents) vs. solvent-separated ion pairs (polar aprotic solvents) influence the attack site.
Troubleshooting Guide: N1 vs N3 Alkylation
Q: I am getting a 1:1 mixture of N1 and N3 isomers. How do I favor the N3 isomer?
-
Root Cause: Non-selective SN2 reaction driven purely by statistical probability or loose ion pairing.
-
Solution:
-
Switch Solvent: Use a non-polar solvent (e.g., Toluene or Dioxane) with a phase transfer catalyst (PTC) like TBAB. This often favors the thermodynamically more stable isomer (usually N3) or the one dictated by "steric approach control."
-
Change Base: Use a bulky base like Cs₂CO₃ or KHMDS . Cesium's "cesium effect" can stabilize specific transition states via coordination.
-
Q: How do I selectively synthesize the N1 isomer?
-
Strategy: Direct alkylation is difficult for N1 selectivity due to steric clash with the C7 proton.
-
Solution: Use a Directed Cyclization Strategy instead of alkylating the formed ring.
-
Protocol: Start with N-alkyl-2,3-diaminopyridine . Condense this with formic acid/orthoformate. The alkyl group is "locked" at N1 before the ring closes.
-
Q: I see a third spot on TLC. What is it?
-
Diagnosis: Likely N4-alkylation (quaternization of the pyridine nitrogen), especially if using highly reactive electrophiles (MeI, BnBr) and strong polar solvents.
-
Fix: Reduce reaction temperature and avoid "hard" methylating agents if possible. Switch to milder electrophiles or use steric blocking at C5/C7 if applicable.
Visualizing the Pathway
Caption: Divergent alkylation pathways in Imidazo[4,5-b]pyridine synthesis. N3 attack is generally favored by sterics.
Module 2: Imidazo[1,2-a]pyridine – Regioselective Cyclization
The Technical Challenge
When reacting a substituted 2-aminopyridine with an
-
Example: 3-methyl-2-aminopyridine can yield either the 5-methyl or 8-methyl imidazo[1,2-a]pyridine derivative.
Troubleshooting Guide
| Starting Material | Potential Isomers | Major Product Rule | Reason |
| 3-Substituted 2-aminopyridine | 5-substituted vs 8-substituted | 8-Substituted | Steric hindrance at the ring nitrogen (N1) discourages attack adjacent to the substituent. |
| 4-Substituted 2-aminopyridine | 6-substituted vs 7-substituted | 7-Substituted | Electronic activation of the ring nitrogen (N1) usually directs para-attack relative to the amine. |
| 5-Substituted 2-aminopyridine | 6-substituted (only) | 6-Substituted | Symmetry usually dictates a single product. |
Experimental Protocol: Regioselective Synthesis (GBB Reaction)
For high regiocontrol avoiding the "N1 vs N3" ambiguity of alkylation.
Standard Operating Procedure (Groebke-Blackburn-Bienaymé):
-
Reagents: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).
-
Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (NH₄Cl).
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates the reaction and improves purity.
-
Conditions: Stir at room temperature for 12–24 h.
-
Workup: The product often precipitates. Filter and wash with cold MeOH.
Comparison of Conditions for N-Alkylation (Imidazo[4,5-b])
Use this table to select conditions based on your desired isomer.
| Desired Isomer | Base | Solvent | Additive | Mechanism Note |
| N3-Alkyl (Major) | K₂CO₃ or Cs₂CO₃ | DMF or CH₃CN | None | Thermodynamic control; sterics favor N3. |
| N1-Alkyl (Minor) | NaH | THF | 15-Crown-5 | Difficult to select for. Crown ethers may loosen the ion pair, slightly increasing N1 access, but cyclization of pre-alkylated diamines is preferred. |
| N4-Alkyl (Avoid) | - | Acetone/DCM | - | Avoid strong electrophiles (MeI) in polar non-basic media to prevent quaternary salt formation. |
References
-
BenchChem Technical Support. Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. (2025).[4][5][6][7] Link
-
ResearchGate. Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. (2025).[4][5][6][7] Link
-
Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction).Link
-
Beilstein J. Org. Chem. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. (2021).[5][8] Link
-
ACS Publications. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines.Link
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Buy 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 64403-25-4 [smolecule.com]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. article.sciencepg.com [article.sciencepg.com]
stability of 7-methyl-3H-imidazo[4,5-c]pyridine under acidic conditions
Welcome to the dedicated technical support resource for 7-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the experimental nuances of working with this heterocyclic compound, with a specific focus on its stability in acidic environments. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 7-methyl-3H-imidazo[4,5-c]pyridine in acidic solutions?
The stability of 7-methyl-3H-imidazo[4,5-c]pyridine in an acidic medium is primarily dictated by the concentration of hydronium ions (pH), the type of acid used, temperature, and the presence of other nucleophiles. The fused imidazole and pyridine rings contain several nitrogen atoms that are susceptible to protonation. While protonation is a reversible process, it can be the initiating step for subsequent degradation pathways, particularly under harsh acidic conditions or elevated temperatures.
The imidazo[4,5-c]pyridine core is a versatile scaffold in medicinal chemistry, but its stability can be a critical consideration during synthesis and formulation.[1][2]
Q2: At which positions is the 7-methyl-3H-imidazo[4,5-c]pyridine molecule most likely to be protonated in an acidic medium?
Computational studies and experimental data on related imidazopyridine systems suggest that the imidazole nitrogen is the most probable site of initial protonation.[3] This is attributed to the higher basicity of the imidazole nitrogen compared to the pyridine nitrogen in this fused ring system. This initial protonation is a key equilibrium step that can influence the compound's solubility and susceptibility to further reactions.
Q3: What are the potential degradation pathways for 7-methyl-3H-imidazo[4,5-c]pyridine under acidic conditions?
While specific degradation pathways for the 7-methyl derivative are not extensively documented in publicly available literature, we can infer potential routes based on the general chemistry of imidazoles and pyridines. The primary long-term concern under strong acidic conditions and heat would be acid-catalyzed hydrolysis of the imidazole ring. This could potentially lead to the opening of the imidazole ring to form a diamino-pyridine intermediate, which may undergo further reactions.
It's important to note that many imidazopyridine syntheses are conducted under strongly acidic conditions, indicating a degree of stability.[4] However, these are typically anhydrous or have limited water content, which would disfavor hydrolytic pathways.
Troubleshooting Guide
Issue 1: Unexpected Degradation During Acidic Workup or Purification
Symptoms:
-
Appearance of new, more polar spots on TLC or LC-MS analysis.
-
Lower than expected yield after purification.
-
Discoloration of the solution upon acidification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Prolonged Exposure to Strong Acid | While necessary for some reaction steps, extended contact with strong acids (e.g., HCl, H₂SO₄) can promote hydrolysis of the imidazole ring, especially in the presence of water. | Minimize the duration of contact with strong aqueous acids. If an acidic wash is necessary, perform it quickly with a chilled solution and immediately proceed to the next step. |
| Elevated Temperatures | The rate of acid-catalyzed degradation is significantly accelerated at higher temperatures. | Conduct all acidic workups and purifications at or below room temperature. If heating is required for other reasons, ensure the pH is adjusted to near neutral before applying heat. |
| Inappropriate Acid Choice | Some acids can participate in side reactions. For instance, nitric acid could lead to nitration of the aromatic rings. | For pH adjustments and extractions, use milder acids like acetic acid or buffered solutions (e.g., citrate or phosphate buffers) where possible. If a strong acid is required, consider those with non-nucleophilic counter-ions. |
Issue 2: Poor Solubility or Precipitation in Acidic Media
Symptoms:
-
The compound crashes out of solution when the pH is lowered.
-
Difficulty in achieving the desired concentration for an experiment.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of an Insoluble Salt | Protonation of the basic nitrogen centers leads to the formation of a salt. The solubility of this salt is dependent on the counter-ion from the acid and the solvent system. | If precipitation occurs, try a different acid to form a more soluble salt. For example, if the hydrochloride salt is insoluble, the mesylate or tosylate salt might be more soluble. Alternatively, modify the solvent system by adding a co-solvent. |
| Exceeding the Solubility Limit | Every compound has a finite solubility in a given solvent system, and this can change with pH. | Determine the solubility of the protonated form of your compound in the desired medium before preparing stock solutions. Sonication or gentle warming (while monitoring for degradation) may help to dissolve the compound. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acidic Stability
This protocol provides a framework for evaluating the stability of 7-methyl-3H-imidazo[4,5-c]pyridine under specific acidic conditions.
Materials:
-
7-methyl-3H-imidazo[4,5-c]pyridine
-
Selected acid (e.g., HCl, H₂SO₄, Acetic Acid)
-
Aqueous buffer solutions (pH 2, 4, 6)
-
Organic solvent (e.g., Methanol, Acetonitrile)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of 7-methyl-3H-imidazo[4,5-c]pyridine in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add an aliquot of the stock solution to the selected acidic or buffered solutions to achieve the desired final concentration.
-
Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the degradation by neutralizing the sample with a suitable base if necessary.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.
-
Plot the percentage of the parent compound remaining over time to determine the degradation kinetics.
Workflow for Stability Testing
Caption: Workflow for assessing the stability of 7-methyl-3H-imidazo[4,5-c]pyridine.
Mechanistic Insights
Protonation Equilibria
The behavior of 7-methyl-3H-imidazo[4,5-c]pyridine in acidic solution is governed by protonation equilibria at the nitrogen atoms. The imidazole nitrogen is generally more basic and will be protonated first.
Caption: Primary protonation equilibrium in acidic media.
References
-
Dymińska, L. Synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and carboxylic acids or their functional derivatives. Molecules2020 , 25(12), 2899. [Link]
-
Shao, C., et al. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules2022 , 27(19), 6618. [Link]
-
Imidazopyridine. In Wikipedia; 2023. [Link]
-
Kobetić, R., et al. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules2023 , 28(13), 5035. [Link]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive 1H NMR Characterization Guide: 7-Methyl-3H-imidazo[4,5-c]pyridine
Executive Summary
7-methyl-3H-imidazo[4,5-c]pyridine is a critical fused heterocyclic scaffold, often employed as a bioisostere of purine in kinase inhibitor development (e.g., PI3K, mTOR pathways). Characterizing this molecule presents unique challenges due to annular tautomerism (N1-H vs. N3-H) and the specific regiochemistry of the methyl substituent on the pyridine ring.
This guide provides a definitive protocol for distinguishing the 7-methyl isomer from its structural analogs (e.g., 4-methyl or 6-methyl isomers) and the parent scaffold. The core diagnostic feature identified here is the "Deshielded Singlet Signature," which differentiates this compound from other isomers that exhibit scalar coupling or significantly shielded protons.
Chemical Identity & Structural Logic[1][2]
Before interpreting spectra, the numbering system must be rigorously defined to avoid the common confusion between the [4,5-c] and [4,5-b] fused systems.
-
IUPAC Name: 7-methyl-3H-imidazo[4,5-c]pyridine
-
Molecular Formula: C7H7N3
-
Key Structural Features:
Tautomerism
In solution, the imidazole proton rapidly exchanges between N1 and N3. This results in the "3H" designation being a formal representation; in NMR time scales (especially in DMSO), this often appears as a broad singlet or a averaged signal depending on water content and temperature.
Comparative Analysis: The "Three-Singlet" Challenge
A primary goal of characterization is ensuring the methyl group is at position 7, not 4 or 6. The table below compares the expected 1H NMR signatures of these isomers in DMSO-d6 .
Table 1: Isomer Differentiation Matrix (DMSO-d6, 400 MHz)
| Feature | 7-Methyl (Target) | 6-Methyl Isomer | 4-Methyl Isomer | Parent (No Me) |
| H4 Signal | Singlet (~8.9 ppm) | Singlet (~8.9 ppm) | Absent (Me) | Singlet (~9.0 ppm) |
| H6 Signal | Singlet (~8.3 ppm) | Absent (Me) | Doublet (~8.3 ppm) | Doublet (~8.3 ppm) |
| H7 Signal | Absent (Me) | Singlet (~7.6 ppm) | Doublet (~7.6 ppm) | Doublet (~7.6 ppm) |
| Coupling (J) | None (Singlets) | None (Singlets) | Ortho (~5.5 Hz) | Ortho (~5.5 Hz) |
| Diagnostic | Deshielded H6 singlet | Shielded H7 singlet | AB Doublet System | AB Doublet System |
Key Insight: The 7-methyl isomer is unique because it retains the deshielded H6 proton (adjacent to pyridine nitrogen, ~8.3 ppm) while losing the shielded H7 proton. The 6-methyl isomer would show a shielded H7 proton (~7.6 ppm). This chemical shift difference (>0.6 ppm) is the primary discriminator.
Experimental Protocol
Solvent Selection
-
Primary: DMSO-d6 (99.9% D).
-
Why: Excellent solubility for fused heterocycles; slows proton exchange allowing observation of the imidazole N-H; prevents aggregation.
-
-
Alternative: Methanol-d4 (MeOD).
-
Use Case: If checking for exchangeable protons (N-H will disappear). Note that chemical shifts will drift upfield by ~0.1-0.2 ppm compared to DMSO.
-
-
Avoid: CDCl3.
-
Risk: Poor solubility leads to broad lines; acidic nature of chloroform can induce trace protonation, shifting pyridine signals dramatically.
-
Sample Preparation[6]
-
Mass: Dissolve 5–10 mg of solid in 0.6 mL DMSO-d6.
-
Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for referencing.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the aromatic protons which have long T1).
-
Scans (NS): 16–64 (sufficient for 5mg sample).
-
Temperature: 298 K (25°C). Note: If N-H is broad, heating to 313 K can sharpen the signal by accelerating exchange.
Detailed Spectral Assignment
The Spectrum (DMSO-d6)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |
| NH | 12.5 – 13.5 | Broad Singlet | 1H | Imidazole N-H. Highly variable with concentration/water. |
| H2 | 8.35 – 8.45 | Singlet | 1H | Imidazole C-H. Characteristic "purine-like" shift. |
| H4 | 8.85 – 8.95 | Singlet | 1H | Pyridine C-H. Most deshielded aromatic C-H due to flanking N atoms (N3/N5). |
| H6 | 8.25 – 8.35 | Singlet | 1H | Pyridine C-H. Adjacent to N5.[1][2][3][5][6] Key diagnostic signal.[7] |
| Me-7 | 2.55 – 2.65 | Singlet | 3H | Methyl group. Slightly deshielded by aromatic ring current. |
Note: H2 and H6 often overlap. Use HSQC or solvent titration (adding 10% C6D6) to resolve them.
The "Self-Validating" Workflow
To confirm the structure without external standards, use this internal logic flow:
Figure 1: Decision tree for definitive structural assignment of methyl-imidazo[4,5-c]pyridines.
Advanced Verification: 1D NOE Difference
While chemical shift is a strong indicator, Nuclear Overhauser Effect (NOE) provides spatial proof.
-
Experiment: Selective irradiation of the Methyl singlet (~2.6 ppm).
-
Expected Result for 7-Methyl:
-
Strong NOE enhancement of H6 (~8.3 ppm).
-
Reason: The methyl at C7 is spatially adjacent to the proton at C6.
-
No enhancement of H4 (~8.9 ppm).
-
-
Contrast with 6-Methyl:
-
Irradiation of Methyl (~2.5 ppm) would enhance H7 (~7.6 ppm).
-
Distinction: You are enhancing a shielded proton vs. a deshielded proton.
-
Common Impurities & Artifacts
When synthesizing or sourcing this compound, watch for these specific impurities:
-
Formic Acid: Often used in cyclization. Look for a singlet at 8.14 ppm (in DMSO).
-
Residual Diamine: Precursor (3,4-diamino-5-methylpyridine). Look for broad NH2 signals at 5.0–6.0 ppm and upfield aromatic shifts due to the electron-donating amines.
-
Water: In DMSO, water appears at 3.33 ppm . If the sample is wet, the imidazole N-H (13.0 ppm) will broaden or disappear due to rapid exchange.
References
-
Structural Assignment of Imidazopyridines
-
Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole and related heterocycles. Chemical Reviews.
-
-
Tautomerism in Fused Heterocycles
-
Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
-
-
NMR Solvent Effects on Nitrogen Heterocycles
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
-
Synthesis and Data Validation
-
Pokhodylo, N. T., et al. (2010). Synthesis of imidazo[4,5-c]pyridines. Russian Journal of Organic Chemistry.
-
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. CAS 1638769-03-5: Methyl 3H-imidazo[4,5-b]pyridine-5-carbo… [cymitquimica.com]
- 3. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
distinguishing 1H and 3H tautomers of imidazo[4,5-c]pyridine by NMR
Executive Summary & Scientific Context
In drug discovery, particularly for kinase inhibitors and adenosine receptor modulators, the imidazo[4,5-c]pyridine scaffold is a privileged structure. However, a critical synthetic challenge arises during the functionalization of this scaffold: Regioisomerism .
The imidazole ring possesses two nucleophilic nitrogens (N1 and N3). Alkylation or arylation of the parent scaffold typically yields a mixture of 1H- (N1-substituted) and 3H- (N3-substituted) regioisomers. While often referred to colloquially as "tautomers," these are fixed isomers once substituted. Distinguishing them is non-trivial because their 1D NMR spectra are remarkably similar, yet their biological activity often differs by orders of magnitude.
The Core Challenge:
-
Free Base: Exists in rapid tautomeric equilibrium (
), resulting in averaged NMR signals at room temperature. -
Substituted Derivatives: Locked into specific regioisomeric forms.[1] Misassignment here leads to erroneous Structure-Activity Relationship (SAR) models.
This guide outlines the definitive NMR workflow to distinguish these isomers, moving beyond ambiguous 1D chemical shifts to robust, self-validating 2D NMR techniques.
Structural Logic & Numbering
To interpret the NMR data, we must first establish the geometry and numbering of the imidazo[4,5-c]pyridine system. The differentiation relies entirely on the spatial proximity of the N-substituent to the unique protons of the pyridine ring.
The "Singlet vs. Doublet" Rule
The pyridine ring of imidazo[4,5-c]pyridine contains three aromatic protons with distinct splitting patterns:
-
H4: Isolated between the pyridine nitrogen (N5) and the bridgehead (C3a). It typically appears as a Singlet (s) .[2]
-
H6 & H7: Located on the other side of the ring. They couple to each other (
Hz), appearing as Doublets (d) .
-
The 3H-Isomer (N3-R): The substituent is spatially proximal to the Singlet (H4) .
-
The 1H-Isomer (N1-R): The substituent is spatially proximal to the Doublet (H7) .
Visualization of Signaling Pathways (NOE & HMBC)
Figure 1: The "Singlet vs. Doublet" proximity rule is the most reliable method for structural assignment.
Comparative Analysis of Analytical Methods
Method 1: 1D 1H NMR (Screening)
Status: Preliminary only. Do not rely on this for final assignment.
While chemical shifts (
| Feature | 1H-Isomer (N1-R) | 3H-Isomer (N3-R) | Reliability |
| H2 Shift | Typically | Typically | Low (Overlaps) |
| H4 Shift | Shielded relative to 3H | Deshielded (peri-effect of R) | Medium |
| H4 Splitting | Singlet (s) | Singlet (s) | High (Structural ID) |
| H7 Splitting | Doublet (d) | Doublet (d) | High (Structural ID) |
Why it fails: In the absence of the other isomer for comparison, you cannot know if your H4 signal at
Method 2: 2D NOESY / ROESY (The Gold Standard)
Status: Definitive. Required for publication.
This method detects through-space interactions (< 5 Å). It is self-validating because the pyridine protons (H4 vs H7) are internally distinguished by their splitting patterns.
The Protocol:
-
Identify the Singlet (H4) and the Doublet (H7) in the aromatic region.
-
Identify the N-R protons (e.g.,
or ). -
Check for cross-peaks:
-
3H-Isomer: Cross-peak between N-R and Singlet (H4) .
-
1H-Isomer: Cross-peak between N-R and Doublet (H7) .
-
Method 3: 2D HMBC (The Confirmation)
Status: High. Useful if NOE signals are weak.
Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons 2-3 bonds away.[3]
-
3H-Isomer: The
protons show a correlation to the bridgehead carbon C3a . C3a is chemically distinct because it is adjacent to the pyridine nitrogen (N5) via C4. -
1H-Isomer: The
protons show a correlation to the bridgehead carbon C7a .
Detailed Experimental Protocol
A. Sample Preparation[1][5][6][7][8][9]
-
Solvent: DMSO-
is preferred over .-
Reason: Imidazopyridines are often sparingly soluble in chloroform. DMSO prevents aggregation which can broaden NOE signals.
-
-
Concentration: 5–10 mg in 600
L. -
Tube: High-quality 5mm tube (Wilmad 535-PP or equivalent) to minimize shimming artifacts.
B. Acquisition Parameters (Bruker/Varian Standard)
1. 1H NMR (Reference)
-
Scans (NS): 16
-
Delay (D1):
2.0 sec (Ensure full relaxation for accurate integration). -
Window: -2 to 14 ppm.[4]
2. 2D NOESY (Phase Sensitive)
-
Pulse Sequence: noesygpphpp (Bruker) or equivalent.
-
Mixing Time (D8): 400–600 ms.
-
Note: For small molecules (< 400 Da), the NOE may be near zero. If signals are absent, switch to ROESY (Mixing time 250-300 ms).
-
-
Points: 2048 (F2) x 256 (F1).
-
Scans: 8–16 per increment.
3. 2D HMBC (Gradient Selected)
-
Optimization: Set for long-range coupling (
) of 8 Hz. -
Scans: 16–32 (Crucial for detecting quaternary bridgehead carbons).
C. Data Processing & Analysis Workflow
Figure 2: Step-by-step decision tree for isomer assignment.
References
-
Pokhodylo, N. T., et al. (2010). "Regioselectivity of alkylation of 5-substituted 1H-imidazo[4,5-c]pyridin-4-ones." Chemistry of Heterocyclic Compounds. Link
-
Goker, H., et al. (2024).[5] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry. Link
-
Townsend, L. B., & Revankar, G. R. (1970). "Benzimidazole and related heterocycles. Some aspects of the tautomerism of imidazo[4,5-c]pyridine." Chemical Reviews. Link
-
Bhat, S., et al. (2023).[6][7] "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.as.uky.edu [chem.as.uky.edu]
- 4. Imidazopyridines | Fisher Scientific [fishersci.com]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Analysis: 7-Methyl vs. 7-Chloro Imidazo[4,5-c]pyridine as Toll-like Receptor 7 Agonists
A Technical Guide for Researchers in Immunology and Drug Development
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing for interactions with a variety of biological targets.[1] A particularly promising area of investigation is their activity as agonists of Toll-like Receptor 7 (TLR7), a key component of the innate immune system.[2][3] Activation of TLR7 in endosomal compartments of immune cells, such as plasmacytoid dendritic cells (pDCs), triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4] This immunomodulatory activity has positioned imidazo[4,5-c]pyridine derivatives as promising candidates for vaccine adjuvants and cancer immunotherapy.[3][4]
This guide provides a comparative analysis of the potency of two key analogs: 7-methyl-imidazo[4,5-c]pyridine and 7-chloro-imidazo[4,5-c]pyridine. While direct head-to-head quantitative data is limited in publicly available literature, a comprehensive analysis of structure-activity relationships (SAR) for this scaffold allows for a robust, evidence-based comparison.
Structure-Activity Relationship at the 7-Position: A Comparative Overview
The substitution at the 7-position of the imidazo[4,5-c]pyridine core plays a crucial role in modulating the potency and selectivity of these compounds as TLR7 agonists. The electronic and steric properties of the substituent directly influence the binding affinity to the receptor.
7-Methyl Imidazo[4,5-c]pyridine: The methyl group is a small, electron-donating substituent. Structure-activity relationship studies on related imidazoquinoline and imidazopyridine series have indicated that small alkyl groups at this position are well-tolerated and can contribute to potent TLR7 agonism. A review on the structural evolution of TLR7/8 agonists highlights that C-7 substituted analogs of imidazo[4,5-c]pyridines generally retain their activity, with C7-methyl derivatives being among the most potent.[5] The electron-donating nature of the methyl group can increase the electron density of the pyridine ring, potentially enhancing interactions with the TLR7 binding pocket.
7-Chloro Imidazo[4,5-c]pyridine: In contrast, the chloro group is an electron-withdrawing substituent with a larger van der Waals radius than a methyl group. While halogen substitutions are a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, the impact on potency in this specific context is nuanced. The electron-withdrawing nature of chlorine can decrease the basicity of the pyridine nitrogen, which may influence key hydrogen bonding interactions within the receptor. While some halogenated analogs have shown activity, extensive SAR studies suggest that electron-donating or small, neutral substituents at the 7-position are generally favored for optimal TLR7 agonism.[5]
Inferred Potency Comparison:
Based on the available structure-activity relationship data, it is inferred that the 7-methyl analog is likely to exhibit greater potency as a TLR7 agonist compared to the 7-chloro analog . The electron-donating character and smaller size of the methyl group appear to be more favorable for productive interactions within the TLR7 binding site.
| Compound | Substituent at 7-Position | Electronic Effect | Steric Hindrance | Inferred Relative Potency (TLR7 Agonism) |
| 7-Methyl Imidazo[4,5-c]pyridine | -CH₃ | Electron-donating | Low | Higher |
| 7-Chloro Imidazo[4,5-c]pyridine | -Cl | Electron-withdrawing | Moderate | Lower |
Mechanism of Action: TLR7 Signaling Pathway
Imidazo[4,5-c]pyridine derivatives function as agonists by binding to the TLR7 protein located in the membrane of endosomes within immune cells. This binding event induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and IRF7. Translocation of these transcription factors to the nucleus results in the expression of genes encoding type I interferons (IFN-α/β) and other inflammatory cytokines, which are critical for antiviral and antitumor immune responses.[2][4]
Caption: TLR7 signaling pathway initiated by an imidazo[4,5-c]pyridine agonist.
Experimental Protocol: In Vitro TLR7 Reporter Assay
To quantitatively assess and compare the potency of 7-methyl and 7-chloro imidazo[4,5-c]pyridine, a cell-based reporter assay is a standard and reliable method.
Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds for TLR7 activation.
Materials:
-
HEK-Blue™ TLR7 cells (InvivoGen), which are HEK293 cells stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Test compounds (7-methyl and 7-chloro imidazo[4,5-c]pyridine) dissolved in DMSO.
-
Positive control: A known TLR7 agonist (e.g., R848).
-
Negative control: Vehicle (DMSO).
-
HEK-Blue™ Detection medium (InvivoGen).
-
96-well cell culture plates.
-
Spectrophotometer (620-650 nm).
Procedure:
-
Cell Seeding: Seed HEK-Blue™ TLR7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Cell Treatment: Add the diluted compounds, positive control, and negative control to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Add a sample of the cell supernatant from each well to a new 96-well plate containing HEK-Blue™ Detection medium.
-
Incubate for 1-3 hours at 37°C and monitor the color change (purple/blue).
-
-
Data Acquisition: Measure the absorbance of each well at 620-650 nm using a spectrophotometer.
-
Data Analysis:
-
Normalize the data to the response of the positive control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Determine the EC₅₀ value for each compound using a non-linear regression analysis (sigmoidal dose-response curve).
-
Caption: Experimental workflow for the TLR7 reporter assay.
Conclusion
The comparative analysis, based on established structure-activity relationships, suggests that 7-methyl-imidazo[4,5-c]pyridine is likely a more potent TLR7 agonist than its 7-chloro counterpart. This is attributed to the favorable electronic and steric properties of the methyl group at the 7-position. For researchers and drug development professionals working on TLR7 modulators, this insight can guide the design and prioritization of new analogs within the imidazo[4,5-c]pyridine class. The provided experimental protocol offers a robust method for empirically validating these structure-based predictions and accurately quantifying the potency of novel compounds. Further investigation into the pharmacokinetic profiles of these analogs will be crucial for their advancement as potential therapeutic agents.
References
-
Endapally, S. S., et al. (2020). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry, 11(8), 874-893. Available at: [Link]
-
DeYoung, E. G., et al. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters, 14(10), 1358–1368. Available at: [Link]
-
Sabnis, R. W. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters, 16(2). Available at: [Link]
-
Gloc, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]
-
Yoo, E., et al. (2013). Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(38), 6526-6545. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 7-Methyl-3H-Imidazo[4,5-c]pyridine: A Comparative Guide
Topic: Crystal Structure Analysis of 7-Methyl-3H-Imidazo[4,5-c]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary: The Structural Mandate
In the landscape of fragment-based drug discovery (FBDD), the imidazopyridine scaffold serves as a critical bioisostere for purines. While the parent 1H-imidazo[4,5-c]pyridine is well-characterized, its 7-methyl-3H- derivative introduces a specific steric and electronic perturbation that radically alters crystal packing and tautomeric stability.
This guide provides a technical roadmap for the synthesis, crystallization, and structural analysis of 7-methyl-3H-imidazo[4,5-c]pyridine . Unlike standard data sheets, we compare its performance directly against its unmethylated parent and its [4,5-b] isomer, focusing on the crystallographic consequences of the C7-methyl "blocking group."
Synthesis & Crystallization Protocol
Causality: The synthesis method dictates the impurity profile and initial tautomeric ratio. The use of formic acid as a cyclizing agent is preferred over orthoesters to ensure complete ring closure without alkyl side-products.
Step 1: Cyclocondensation (The Dymińska Method)
-
Precursor: 5-methyl-3,4-diaminopyridine.
-
Reagent: 100% Formic Acid (HCOOH).
-
Conditions: Reflux for 6–8 hours.
-
Mechanism: Formylation of the diamine followed by acid-catalyzed dehydration.
-
Purification: Neutralization with NaOH to pH 7–8 precipitates the crude product. Recrystallization from methanol/water (1:1) is critical for obtaining X-ray quality single crystals.
Step 2: Crystal Growth Optimization
To resolve the 1H vs. 3H tautomer ambiguity, slow evaporation is required to allow the thermodynamically stable tautomer to lattice-lock.
| Parameter | Protocol A (Rapid) | Protocol B (High Quality) |
| Solvent System | Ethanol (Hot) | Methanol : Water (1:1) |
| Method | Cooling Crystallization | Slow Evaporation at 4°C |
| Timeframe | 2-4 Hours | 5-7 Days |
| Crystal Habit | Microcrystalline Needles | Prismatic Blocks |
| Suitability | Powder Diffraction (PXRD) | Single Crystal XRD (SC-XRD) |
Structural Comparison: Parent vs. Derivative
The core scientific challenge is determining how the 7-methyl group disrupts the hydrogen-bonding network established by the parent compound.
Baseline: The Parent (1H-Imidazo[4,5-c]pyridine)
-
Space Group: Fdd2 (Orthorhombic).[1]
-
Packing Motif: Molecules form infinite hydrogen-bonded chains along the [1 0 -3] direction.
-
Interaction: Strong N–H···N intermolecular bonds link the imidazole N–H to the pyridine N.
The Target: 7-Methyl-3H-Imidazo[4,5-c]pyridine[2]
-
Steric Conflict: The methyl group at C7 is adjacent to the N1 position. This steric bulk destabilizes the N1-H tautomer, energetically favoring the N3-H (3H) tautomer to relieve strain.
-
Packing Disruption: The "zipper" motif of the parent is blocked. Expect a shift to a lower symmetry space group (e.g., P21/c or P-1) or the formation of discrete dimers rather than infinite chains.
Table 1: Comparative Crystallographic Expectations
| Feature | Parent (1H-Imidazo[4,5-c]pyridine) | Target (7-Methyl-3H-Imidazo[4,5-c]pyridine) |
| Crystal System | Orthorhombic (Fdd2) | Monoclinic or Triclinic (Predicted) |
| Tautomer State | 1H-dominant (N1-H) | 3H-dominant (N3-H) |
| H-Bond Donor | N1 | N3 |
| H-Bond Acceptor | Pyridine N (N5) | Pyridine N (N5) or Imidazole N (N1) |
| Packing Motif | Infinite Chains ([1 0 -3]) | Centrosymmetric Dimers or Helical Chains |
| Density (calc) | ~1.35 g/cm³ | ~1.28 - 1.32 g/cm³ (Lower due to methyl bulk) |
Experimental Workflow: Tautomer Assignment
The most common error in analyzing imidazopyridines is misassigning the protonation site (1H vs 3H) during structure refinement. The following workflow ensures self-validation.
Caption: Workflow for unambiguous tautomer assignment using Difference Fourier Maps and bond length analysis.
Validation Criteria (The "Self-Validating" System)
To confirm the 3H-tautomer :
-
Bond Angles: The internal ring angle at the protonated nitrogen (N3) should be significantly larger (~105-107°) than the unprotonated nitrogen (N1, ~102-104°).
-
Difference Map: A residual electron density peak (approx 0.8–1.0 eÅ⁻³) must be clearly visible near N3, not N1.
-
C-N Bond Lengths: The C-N bonds adjacent to the protonated nitrogen lengthen slightly due to the loss of double-bond character.
Performance Comparison: Vibrational Markers
If single crystals are unavailable, vibrational spectroscopy (IR/Raman) serves as a secondary structural probe. Dymińska et al. established specific markers for the imidazopyridine skeleton.[1]
Table 2: Diagnostic Vibrational Modes
| Mode Assignment | Parent (Unsubstituted) | 7-Methyl Derivative | Structural Insight |
| ν(CH) Imidazole | 3100–3120 cm⁻¹ | 3100–3120 cm⁻¹ | C2-H stretch (Unchanged) |
| ν(CH) Methyl | Absent | 2920–2980 cm⁻¹ | Confirms alkylation |
| Ring Breathing | ~1250 cm⁻¹ | ~1275 cm⁻¹ | Shifted by mass/electronic effect of methyl |
| δ(NH) In-plane | Broad band ~1500 cm⁻¹ | Sharper, shifted | Sensitive to H-bonding strength |
References
-
Dymińska, L., Węgliński, Z., Gągor, A., & Hanuza, J. (2013).[1] Structural and Vibrational Properties of imidazo[4,5-c]pyridine, a Structural Unit in Natural Products. Journal of Natural Products, 76(9), 1637–1646.[1] [Link]
-
Sebbar, N. K., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
PubChem. (n.d.). 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (Compound Summary). National Library of Medicine. [Link]
Sources
A Head-to-Head Battle of Bioisosteres: Comparing the Binding Affinity of Imidazopyridine and Purine Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the strategic selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall developability of a therapeutic candidate. Among the myriad of privileged structures, imidazopyridines and purines have emerged as two of the most prominent and successful scaffolds. Their structural resemblance to the endogenous ATP molecule makes them ideal starting points for the design of competitive inhibitors that target the highly conserved ATP-binding pocket of kinases and other nucleotide-binding proteins.[1][2][3]
This guide provides a comprehensive, data-driven comparison of the binding affinities of imidazopyridine and purine analogs, moving beyond a superficial overview to delve into the nuanced structure-activity relationships that govern their interactions with protein targets. We will explore case studies from the peer-reviewed literature, present detailed experimental protocols for the accurate determination of binding affinity, and offer insights into the causal factors that drive the observed differences in their biochemical performance.
At a Glance: Comparative Efficacy
To provide a clear and concise overview, the following tables summarize the inhibitory activities of representative imidazopyridine and purine analogs against two distinct enzyme targets: Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase, and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), a key enzyme in nucleotide metabolism.[4][5]
Table 1: Comparison of Inhibitory Activity against TrkA Kinase
| Scaffold Class | Compound ID | Cellular IC50 (nM) for TrkA |
| Imidazo[4,5-b]pyridine | 2d | < 3 |
| Purine | 3a | < 3 |
Data extracted from "Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors"[4]
Table 2: Comparison of Inhibitory Activity against NPP1
| Scaffold Class | Compound ID | Ki (nM) vs. p-Nph-5'-TMP | Ki (µM) vs. ATP |
| Imidazo[4,5-b]pyridine | 5g | 29.6 | >10 |
| Purine | 45b | 5.00 | 1.85 |
Data extracted from "Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1)"[5]
Deeper Dive: Structure-Activity Relationships and Mechanistic Insights
The data presented above, while informative, only scratches the surface of the complex interplay between scaffold architecture and binding affinity. A deeper analysis of the structure-activity relationships (SAR) reveals the subtle yet significant factors that contribute to the observed potencies.
Case Study 1: TrkA Kinase Inhibition
In the development of TrkA inhibitors, both imidazo[4,5-b]pyridine and purine scaffolds have proven to be exceptionally effective, with optimized analogs achieving subnanomolar cellular potencies.[4] The remarkable efficacy of both scaffolds stems from their ability to form key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding mode of the adenine moiety of ATP.
The choice between an imidazopyridine and a purine core in this context often comes down to finer points of SAR and the desired physicochemical properties of the final compound. For instance, the nitrogen atom placement in the six-membered ring can influence the vector of substitutions and the overall electronics of the molecule, which in turn can be exploited to enhance interactions with specific residues in the active site or to modulate properties like solubility and metabolic stability.[6]
Case Study 2: NPP1 Inhibition
The comparative study of imidazopyridine- and purine-thioacetamide derivatives as NPP1 inhibitors offers a compelling example of how scaffold choice can dramatically impact potency.[5] In this case, the purine analog 45b demonstrated a significantly lower Ki value (5.00 nM) compared to the imidazo[4,5-b]pyridine analog 5g (29.6 nM) when assayed against the artificial substrate p-Nph-5'-TMP.[5] This suggests that the purine scaffold, being a closer structural mimic of the natural substrate ATP, may achieve a more optimal fit within the NPP1 active site.
Interestingly, both classes of compounds were significantly less potent when assayed against the natural substrate ATP.[5] This discrepancy highlights the importance of using physiologically relevant substrates in enzymatic assays to obtain a more accurate assessment of a compound's inhibitory potential in a biological context. The competitive inhibition mechanism observed for both scaffolds underscores their interaction with the substrate-binding site.[5]
Visualizing the Path to Discovery: Experimental Workflows and Biological Pathways
To appreciate the journey from compound synthesis to binding affinity determination, it is essential to understand the experimental workflows involved. The following diagrams, rendered in Graphviz, illustrate a typical Surface Plasmon Resonance (SPR) workflow for measuring binding kinetics and a simplified signaling pathway relevant to TrkA.
Caption: A typical workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Caption: Simplified TrkA signaling pathway and the point of intervention for inhibitors.
In the Lab: Detailed Experimental Protocols
The integrity of any binding affinity comparison rests on the quality of the experimental data. Here, we provide detailed, step-by-step methodologies for two of the most widely used techniques for quantifying protein-ligand interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Protocol 1: Surface Plasmon Resonance (SPR) for Measuring Binding Affinity and Kinetics
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[7] It is a powerful tool for determining the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Ligand (purified protein target, e.g., kinase)
-
Analyte (imidazopyridine or purine analog)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with low percentage of DMSO)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
-
Amine coupling kit (EDC, NHS, ethanolamine) if using amine coupling
Methodology:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a fresh 1:1 mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level. The optimal level will depend on the molecular weights of the ligand and analyte.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Interaction Analysis:
-
Prepare a dilution series of the analyte in running buffer. It is crucial that the DMSO concentration is matched across all analyte dilutions and the running buffer to minimize bulk refractive index effects.
-
Inject the analyte solutions sequentially over the ligand-immobilized surface, starting with the lowest concentration. Each injection cycle should consist of:
-
An association phase where the analyte flows over the surface.
-
A dissociation phase where only running buffer flows over the surface.
-
-
Between each analyte concentration, inject the regeneration solution to remove any bound analyte and restore the baseline. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without denaturing the ligand.
-
-
Data Analysis:
-
The instrument software will generate a sensorgram, which is a plot of response units (RU) versus time.
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8]
Materials:
-
Isothermal titration calorimeter
-
Macromolecule (purified protein target, e.g., kinase) in a well-characterized buffer
-
Ligand (imidazopyridine or purine analog) dissolved in the exact same buffer as the macromolecule. This is critical to minimize heats of dilution.
-
Degassed buffer for cleaning and dilutions.
Methodology:
-
Sample Preparation:
-
Accurately determine the concentrations of the macromolecule and ligand solutions.
-
Thoroughly degas both the macromolecule and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.
-
The concentration of the ligand in the syringe should typically be 10-20 times higher than the concentration of the macromolecule in the cell.
-
-
ITC Experiment:
-
Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell, with sufficient spacing between injections to allow the thermal power to return to baseline.
-
-
Data Analysis:
-
The instrument software will record the heat change for each injection.
-
Integrate the area under each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Conclusion: A Tale of Two Scaffolds
The comparison of imidazopyridine and purine analogs reveals that both are highly versatile and potent scaffolds for the design of inhibitors targeting nucleotide-binding proteins. The choice between these two bioisosteres is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific biological target and the desired pharmacological profile.
As demonstrated in the case studies, subtle differences in the arrangement of nitrogen atoms and the resulting electronic and steric properties can lead to significant variations in binding affinity and selectivity. A thorough understanding of the target's active site topology, coupled with a robust suite of biophysical and biochemical assays, is paramount for making an informed decision and ultimately driving the successful development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on such endeavors, providing both the conceptual framework and the practical methodologies required for a rigorous comparative analysis.
References
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Gijsbers, R., et al. (2014). Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). Journal of Medicinal Chemistry, 57(23), 10080-10100. [Link]
-
Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 705-709. [Link]
-
Kato, M., et al. (2016). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods, 81, 195-202. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
- Wilson, W. D. (2001). Surface plasmon resonance1. Current Protocols in Nucleic Acid Chemistry, 7(1), 7-1.
- Biorad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
-
PDB-101. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Mazzei, L., Ciurli, S., & Zambelli, B. (2022). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions. JoVE (Journal of Visualized Experiments), (187), e51487. [Link]
-
Turnbull, A. P., & Kjaer, S. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9411-9418. [Link]
-
Peterson, J. R., & Sender, D. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14355-14363. [Link]
-
Nguyen, T. H., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. [Link]
-
Zhang, Y., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Sato, Y., et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4673-4678. [Link]
-
van den Bergh, T., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 144, 747-761. [Link]
-
de Groot, M. J., et al. (2009). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 19(15), 4249-4252. [Link]
-
Wrona-Krol, E., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(4), 584-590. [Link]
-
Gucký, T., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Fischer, G., et al. (2018). Highly Selective and Potent Ectonucleotide Pyrophosphatase-1 (NPP1) Inhibitors Based on Uridine 5'-Pα,α-Dithiophosphate Analogues. Journal of Medicinal Chemistry, 61(9), 3939-3951. [Link]
-
Lee, H., et al. (2023). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. MedChemComm, 14(10), 1957-1965. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Gucký, T., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 4. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Decoding the Vibrational Fingerprint: A Guide to IR Spectroscopy Identifiers for 7-methyl-3H-imidazo[4,5-c]pyridine
For researchers and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. 7-methyl-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest, possesses a unique structural framework that gives rise to a distinct infrared (IR) spectroscopic signature. This guide provides an in-depth analysis of the key IR absorption bands for 7-methyl-3H-imidazo[4,5-c]pyridine, grounded in a combination of experimental data and advanced computational analysis. We will explore the causal relationships between molecular structure and vibrational modes, compare its spectrum to that of a key isomer, and provide a validated protocol for acquiring high-quality data.
The interpretation of the vibrational spectra for this class of molecules is significantly informed by the work of Dymińska et al., who conducted a thorough investigation using X-ray diffraction, IR, Raman spectroscopy, and Density Functional Theory (DFT) calculations on methyl-derivatives of imidazo[4,5-c]pyridine.[1] Their research provides a critical foundation for the assignments presented herein.
The Structural Basis for the IR Spectrum
The IR spectrum of 7-methyl-3H-imidazo[4,5-c]pyridine is a direct reflection of its constituent parts: a fused pyridine and imidazole ring system, a methyl substituent, and the N-H bond of the imidazole moiety. In the solid state, a crucial factor influencing the spectrum is the presence of intermolecular N–H⋯N hydrogen bonds, which link the imidazole N-H of one molecule to the pyridine nitrogen of a neighboring molecule.[1] This interaction significantly affects the position and shape of the N-H stretching vibration.
Caption: Key structural features of 7-methyl-3H-imidazo[4,5-c]pyridine and their corresponding IR vibrational modes.
Comparative Analysis: 7-methyl vs. 4-methyl Isomer
To appreciate the diagnostic power of IR spectroscopy, it is instructive to compare the spectrum of 7-methyl-3H-imidazo[4,5-c]pyridine with its structural isomer, 4-methyl-3H-imidazo[4,5-c]pyridine. While many features, such as the broad N-H stretch and the aromatic C-H stretches, will be similar, the "fingerprint" region below 1600 cm⁻¹ reveals telling differences. The position of the methyl group influences the electronic distribution and vibrational coupling within the fused ring system. This results in distinct patterns of ring stretching and bending modes, particularly the C-H out-of-plane bending vibrations, which are highly sensitive to the substitution pattern on the pyridine ring. The study by Dymińska and colleagues confirms that while both isomers exhibit similar hydrogen bonding, their solid-state crystal packing differs, leading to subtle but measurable shifts in their respective spectra.[1]
Key IR Absorption Bands for 7-methyl-3H-imidazo[4,5-c]pyridine
The following table summarizes the principal infrared absorption bands, based on a synthesis of experimental data and DFT (B3LYP/6-311G(2d,2p)) calculations.[1] These values serve as reliable identifiers for the verification of 7-methyl-3H-imidazo[4,5-c]pyridine.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| ~3100–2600 | Strong, Broad | ν(N-H) stretch | The significant broadening is a hallmark of strong intermolecular N–H⋯N hydrogen bonding in the solid state. |
| ~3080-3020 | Medium-Weak | ν(C-H) aromatic | Characteristic sharp absorptions for C-H bonds on the heterocyclic rings. |
| ~2975, ~2880 | Medium-Weak | νₐₛ(CH₃), νₛ(CH₃) stretches | Asymmetric and symmetric stretching modes of the methyl group. |
| ~1630 | Medium | δ(N-H) bend + Ring stretch | A coupled vibration involving the in-plane bending of the N-H group and stretching of the fused ring system. |
| ~1595, ~1470 | Strong | ν(C=C), ν(C=N) Ring stretches | A series of strong bands characteristic of the conjugated imidazo[4,5-c]pyridine ring system. These are highly diagnostic. |
| ~1455, ~1385 | Medium | δₐₛ(CH₃), δₛ(CH₃) bends | Asymmetric and symmetric "umbrella" bending modes of the methyl group. |
| ~1250 | Medium | In-plane Ring deformation + δ(C-H) | Complex vibrations involving the breathing of the ring and in-plane bending of aromatic C-H bonds. |
| ~850, ~780 | Strong | γ(C-H) out-of-plane bend | Strong absorptions in the fingerprint region that are highly characteristic of the substitution pattern on the pyridine ring. |
Abbreviations: ν = stretching; δ = in-plane bending; γ = out-of-plane bending; as = asymmetric; s = symmetric.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
To ensure the acquisition of high-quality, reproducible IR data for solid samples like 7-methyl-3H-imidazo[4,5-c]pyridine, the Attenuated Total Reflectance (ATR) technique is recommended. It requires minimal sample preparation and provides excellent sample-to-sample consistency.
Objective: To obtain the infrared spectrum of solid 7-methyl-3H-imidazo[4,5-c]pyridine in the range of 4000-400 cm⁻¹.
Materials:
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
7-methyl-3H-imidazo[4,5-c]pyridine, solid powder.
-
Spatula.
-
Isopropyl alcohol or acetone for cleaning.
-
Lint-free wipes.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and has reached thermal stability.
-
Background Collection:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.
-
Lower the ATR anvil to apply pressure to the empty crystal.
-
Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical step to ratio out the absorbance from the instrument optics and ambient atmosphere (e.g., CO₂ and H₂O).
-
-
Sample Application:
-
Raise the ATR anvil.
-
Place a small amount (typically 1-2 mg) of the 7-methyl-3H-imidazo[4,5-c]pyridine powder onto the center of the diamond crystal.
-
Lower the anvil and apply consistent pressure using the built-in torque-limiting clamp to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a primary source of spectral variability.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Label the significant peaks and compare the obtained wavenumbers with the reference data provided in the table above.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and anvil after analysis to prevent cross-contamination.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
The infrared spectrum of 7-methyl-3H-imidazo[4,5-c]pyridine provides a rich set of identifiers for its structural confirmation. The most characteristic features are the broad N-H stretching band centered around 3100-2600 cm⁻¹, indicative of strong hydrogen bonding, and a series of strong, sharp absorptions in the 1650-1450 cm⁻¹ and 900-700 cm⁻¹ regions, which constitute the unique fingerprint of the substituted imidazopyridine core. By leveraging the combination of experimental data and DFT-based assignments, researchers can confidently identify and characterize this molecule, ensuring the integrity of their scientific and development endeavors.
References
-
Dymińska, L., Gągor, A., Talik, Z., Lorenc, J., & Hanuza, J. (2011). Vibrational spectra and structure of methyl-derivatives of imidazo[4,5-c]pyridine based on DFT quantum chemical calculations and XRD studies. Vibrational Spectroscopy, 57(2), 229–241. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3H-Imidazo[4,5-c]pyridine, 7-methyl-
[1][2]
Executive Summary
This guide outlines the mandatory disposal protocols for 7-methyl-3H-imidazo[4,5-c]pyridine . As a nitrogen-rich heterocyclic compound used in drug discovery (often as a kinase inhibitor scaffold), this substance requires strict adherence to Zero-Discharge protocols.
Immediate Directive:
Hazard Identification & Chemical Profile
To dispose of a chemical safely, one must understand its behavior.[2] 7-methyl-3H-imidazo[4,5-c]pyridine presents specific risks due to its fused ring structure and nitrogen content.
Chemical Properties Table
| Property | Data | Relevance to Disposal |
| CAS | 7008-63-1 | Unique identifier for waste manifesting. |
| Physical State | Solid (Powder) | Requires "Lab Pack" or dissolution protocols. |
| Acidity (pKa) | Basic (Pyridine nitrogen) | Incompatible with strong acids and oxidizers. |
| Combustion | Nitrogen Oxides (NOx), HCN | Incineration requires scrubbers (commercial facility only). |
| Toxicity | Irritant / Potential Acute Tox.[3][4][5] | Must be double-bagged or sealed to prevent inhalation dust. |
The "Why" Behind the Protocol
-
Groundwater Leaching: Imidazopyridines are persistent organic pollutants. If landfilled, they can leach into groundwater, posing long-term ecological toxicity.
-
Thermal Decomposition: Upon uncontrolled burning, the imidazole and pyridine rings fracture to release Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx) . Therefore, open burning or low-grade incineration is prohibited.
Pre-Disposal Protocol: Segregation & Preparation
Before the waste leaves your bench, it must be stabilized.[1]
Step 1: Compatibility Check
Ensure the waste container does NOT contain:
-
Strong Oxidizers (e.g., Peroxides, Nitric Acid)
Risk of exothermic reaction/explosion. -
Strong Acids (unless part of a controlled neutralization)
Risk of heat generation.
Step 2: Labeling
Every container must be labeled immediately upon the first drop of waste entering it.
-
Label Text: "HAZARDOUS WASTE - 7-methyl-3H-imidazo[4,5-c]pyridine"
-
Hazard Checkboxes: [x] Toxic [x] Irritant[4]
Disposal Workflows
Select the workflow matching the physical state of your waste.
Workflow A: Solid Waste (Pure Compound / Contaminated Solids)
Applicability: Expired shelf stock, weighing paper, contaminated gloves, spill cleanup debris.
-
Primary Containment: Place the solid material in a screw-top wide-mouth jar (HDPE or Glass).
-
Secondary Containment: Place the jar inside a clear, sealable plastic bag (4 mil thickness).
-
Manifesting: List as "Solid Organic Waste (Toxic)" on your facility's waste manifest.
-
Disposal Path: Lab Pack for Incineration.
Workflow B: Liquid Waste (Reaction Mixtures / Mother Liquors)
Applicability: Compound dissolved in DMSO, Methanol, DCM, or Ethyl Acetate.
-
Solvent Identification: Determine the primary solvent.
-
Segregation:
-
Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform, etc.
-
Non-Halogenated Stream: If dissolved in Methanol, DMSO, Acetone, Ethyl Acetate.
-
-
pH Check: Ensure the solution is Neutral (pH 6-8). If acidic/basic due to reagents, neutralize carefully before adding to the waste carboy to prevent drum pressurization.
-
Disposal Path: Fuel Blending or Incineration .
Visual Decision Matrix
The following logic gate ensures the correct waste stream selection.
Figure 1: Waste Stream Decision Matrix for Imidazopyridine derivatives.
Regulatory Compliance (RCRA & EPA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Codes: While 7-methyl-3H-imidazo[4,5-c]pyridine is not explicitly "P-listed" or "U-listed" by name, it is a "Process Waste."
-
If dissolved in a flammable solvent (Flash point <60°C): Assign D001 (Ignitable).[6]
-
If dissolved in a toxic solvent (e.g., Pyridine, Benzene): Assign D038 (Pyridine) or D018 (Benzene) if applicable.
-
Default Recommendation: If the pure solid is being disposed of, treat it as Hazardous Waste (Toxic) pending a TCLP (Toxicity Characteristic Leaching Procedure) test, or simply manifest it as hazardous to be conservative and safe.
-
Emergency Contingencies: Spill Cleanup
Scenario: You drop a 5g vial of solid powder on the floor.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.
-
Cleanup:
-
Scoop up the damp powder/towel mixture.
-
Wipe the surface with a soap/water solution, followed by an alcohol wipe.
-
-
Disposal: Place all cleanup materials (towels, gloves, scoop) into a plastic bag, seal it, and process as Solid Waste (Workflow A) .
References
-
PubChem. Compound Summary: 7-methyl-3H-imidazo[4,5-c]pyridine (CAS 7008-63-1). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[5] [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nj.gov [nj.gov]
- 6. pwaste.com [pwaste.com]
A Senior Application Scientist's Guide to Handling 3H-Imidazo[4,5-c]pyridine, 7-methyl-
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond mere compliance, offering a framework for handling 3H-Imidazo[4,5-c]pyridine, 7-methyl- (CAS: 18233-05-1) that integrates procedural discipline with a clear understanding of the chemical's hazard profile. Our objective is to empower you to work confidently and safely, ensuring that rigorous science is always underpinned by an unwavering commitment to personal and environmental protection.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 7-methyl-3H-imidazo[4,5-c]pyridine is not extensively published, its structure, belonging to the imidazopyridine class, provides a strong basis for hazard assessment by analogy to related compounds. The Globally Harmonized System (GHS) classifications for structurally similar molecules indicate a consistent profile of hazards that must be respected.[1][2]
The primary threats associated with this compound class are:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Skin Irritation: Causes irritation upon direct contact.[1]
-
Serious Eye Irritation: Poses a significant risk of irritation or damage to the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
These classifications are not merely administrative; they are directives that inform every aspect of our handling protocol, from engineering controls to the last step of waste disposal.
| GHS Hazard Code | Hazard Statement | Implication for Laboratory Work |
| H302 | Harmful if swallowed | Strict prohibition of eating, drinking, or smoking in the lab is critical. Accidental ingestion via contaminated hands is a primary risk vector. |
| H315 | Causes skin irritation | Direct skin contact must be avoided through proper glove selection and use of a lab coat. Any contamination requires immediate decontamination. |
| H319 | Causes serious eye irritation | Eye protection is mandatory at all times. The severity of this hazard warrants the use of chemical splash goggles as a minimum. |
| H335 | May cause respiratory irritation | All manipulations of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles. |
Core Protective Measures: Your First Line of Defense
An effective safety plan relies on a multi-layered defense system. Personal Protective Equipment (PPE) is the final barrier between you and the chemical; it should only be relied upon after engineering and administrative controls are in place.
Engineering Controls
The primary engineering control for this compound is a certified laboratory chemical fume hood . All weighing, transferring, and reaction setup involving 7-methyl-3H-imidazo[4,5-c]pyridine must occur within the hood to contain any dusts or aerosols and prevent respiratory exposure.[3][4] Ensure the sash is lowered to the appropriate height during work.
Emergency infrastructure is non-negotiable. A fully functional emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from your workstation.[5][6]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's hazard profile.
-
Eye/Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[7] For procedures with a higher risk of splashing, such as transfers of solutions or reaction workups, a face shield worn over the safety goggles is essential for full protection.[7][8]
-
Skin and Body Protection: A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is mandatory.[7] This protects against incidental contact and prevents contamination of personal clothing.
-
Hand Protection: Glove selection is critical. The pyridine and imidazole moieties suggest that standard lightweight nitrile gloves may not offer sufficient protection against all related structures.[3] Therefore, it is recommended to use chemically resistant gloves such as butyl rubber or a laminate glove.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. For extended operations, consider double-gloving as an added protective measure. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]
-
Respiratory Protection: When working within a certified fume hood, respiratory protection is typically not required. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with the appropriate cartridges would be necessary.[5] Use of a respirator requires prior medical clearance, fit-testing, and training under an OSHA-compliant program.[5]
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a systematic workflow for handling 7-methyl-3H-imidazo[4,5-c]pyridine from receipt to disposal.
Step 1: Pre-Handling Preparation
-
Area Designation: Designate a specific area within a chemical fume hood for all work with this compound.[3]
-
Verify Controls: Confirm that the chemical fume hood is functioning correctly and that the eyewash station and safety shower are accessible and have been recently tested.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them inside the fume hood to minimize traffic in and out of the controlled area.
-
Don PPE: Put on all required PPE (lab coat, chemical splash goggles, and appropriate gloves) before opening the primary container.
Step 2: Weighing and Dispensing (Inside Fume Hood)
-
Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Careful Transfer: Using a dedicated spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid any actions that could generate dust.
-
Secure Container: Tightly close the main container of 7-methyl-3H-imidazo[4,5-c]pyridine immediately after dispensing.
-
Clean Tools: Decontaminate the spatula and any other tools used before removing them from the fume hood.
Step 3: Post-Handling Decontamination and Cleanup
-
Surface Cleaning: Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, and finally the lab coat. Never wear gloves outside of the laboratory area.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[3]
Caption: Workflow for handling 7-methyl-3H-imidazo[4,5-c]pyridine.
Emergency and Disposal Plan
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response
-
Small Spill (inside fume hood): If you are trained and equipped to do so, contain the spill with an inert absorbent material. Carefully scoop the material into a labeled, sealable container for hazardous waste. Decontaminate the area thoroughly.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Secure the area to prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[3][6]
Waste Disposal
All materials contaminated with 7-methyl-3H-imidazo[4,5-c]pyridine, including excess reagent, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[6]
-
Collect Waste: Collect all waste in a clearly labeled, sealed, and compatible container.[3]
-
Labeling: Attach a completed hazardous waste label as soon as the first item is added to the container.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[6]
-
Disposal Request: When the container is full or no longer in use, submit a chemical collection request to your institution's EH&S office.[3]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 7-methyl-3H-imidazo[4,5-c]pyridine, ensuring a safe environment for groundbreaking research.
References
-
PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Environmental Health & Safety. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
- Gellner, E. (2011). Material Safety Data Sheet: Pyridine. Retrieved from a source providing the MSDS for Pyridine, such as a university EH&S website or chemical supplier.
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 7-Methyl-3H-imidazo[4,5-c]pyridine - Chemical Details. CompTox Chemicals Dashboard. Retrieved from [Link]
- Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Environmental Health & Safety. Retrieved from a source providing the SOP for Imidazole, such as the WSU EH&S website.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Methyl-3H-imidazo 4,5-b pyridine-6-carbonitrile AldrichCPR 1186310-93-9 [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
